molecular formula C5H11NO3 B1582342 2-Amino-5-hydroxypentanoic acid CAS No. 533-88-0

2-Amino-5-hydroxypentanoic acid

Cat. No.: B1582342
CAS No.: 533-88-0
M. Wt: 133.15 g/mol
InChI Key: CZWARROQQFCFJB-UHFFFAOYSA-N
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Description

L-2-Amino-5-hydroxypentanoic acid, also known as hava-5 CPD or 5-hydroxy-2-aminovalerate, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). L-2-Amino-5-hydroxypentanoic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, L-2-amino-5-hydroxypentanoic acid is primarily located in the cytoplasm. Outside of the human body, L-2-amino-5-hydroxypentanoic acid can be found in pulses. This makes L-2-amino-5-hydroxypentanoic acid a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-hydroxypentanoic acid
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InChI

InChI=1S/C5H11NO3/c6-4(5(8)9)2-1-3-7/h4,7H,1-3,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWARROQQFCFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315938
Record name 5-Hydroxynorvaline
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name L-2-Amino-5-hydroxypentanoic acid
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CAS No.

533-88-0, 6152-89-2
Record name 5-Hydroxynorvaline
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Record name Pentahomoserine
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Record name L-Pentahomoserine
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Record name PENTAHOMOSERINE
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Melting Point

231.5 °C
Record name L-2-Amino-5-hydroxypentanoic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Chemical structure and properties of 2-Amino-5-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-Amino-5-hydroxypentanoic acid, a non-proteinogenic amino acid. Also known by its synonym, 5-Hydroxynorvaline, this molecule presents a unique combination of functional groups—an alpha-amino acid and a primary alcohol—making it a molecule of interest for applications in peptide synthesis, drug design, and metabolic research. This document collates available data on its physicochemical properties, stereochemistry, and biological context. Furthermore, it outlines established methodologies for its synthesis and analytical characterization, providing a foundational resource for researchers and developers in the pharmaceutical and biotechnology sectors.

Molecular Identity and Structure

2-Amino-5-hydroxypentanoic acid is a derivative of the amino acid norvaline, featuring a hydroxyl group at the terminal (C5) position of its side chain. Its systematic IUPAC name is 2-amino-5-hydroxypentanoic acid.

Table 1: Chemical Identity of 2-Amino-5-hydroxypentanoic Acid

IdentifierValue
IUPAC Name 2-Amino-5-hydroxypentanoic acid
Synonyms 5-Hydroxynorvaline, L-Pentahomoserine
CAS Number 6152-89-2 ((S)-enantiomer)[1][2]
Molecular Formula C₅H₁₁NO₃[1]
Molecular Weight 133.15 g/mol [2]
InChI Key CZWARROQQFCFJB-BYPYZUCNSA-N ((S)-enantiomer)[3]
Stereochemistry

2-Amino-5-hydroxypentanoic acid possesses a chiral center at the alpha-carbon (C2), giving rise to two enantiomers: (S)-2-amino-5-hydroxypentanoic acid and (R)-2-amino-5-hydroxypentanoic acid. The (S)-enantiomer is the more commonly available and studied form. The stereochemistry at the C2 position is crucial as it dictates the molecule's interaction with biological systems, which are inherently chiral. When incorporated into peptides, the stereochemistry will influence the secondary and tertiary structure of the resulting molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-5-hydroxypentanoic acid is essential for its application in drug development, including formulation and pharmacokinetic studies. The available data, largely from chemical suppliers and computational predictions, are summarized below.

Table 2: Physicochemical Properties of 2-Amino-5-hydroxypentanoic Acid

PropertyValueSource
Physical Form White to yellow solid/powder or crystals[3][4]Sigma-Aldrich
Melting Point 218-220 °CGuidechem (for 2-amino-5-hydroxyvaleric acid)
Boiling Point 306.1°C at 760 mmHg (Predicted)[1]Guidechem
Density 1.241 g/cm³ (Predicted)[1]Guidechem
Flash Point 138.9°C (Predicted)[1]Guidechem
Water Solubility High (Predicted based on polar functional groups)Inferred
pKa (Carboxyl) ~2-3 (Estimated)General Amino Acid Chemistry
pKa (Amino) ~9-10 (Estimated)General Amino Acid Chemistry
LogP -0.12890 (Predicted)[1]Guidechem

Note: Many of the listed physicochemical properties are predicted and have not been experimentally verified in peer-reviewed literature. Researchers should independently verify these properties for their specific applications.

Synthesis of (S)-2-Amino-5-hydroxypentanoic acid

The synthesis of enantiomerically pure (S)-2-Amino-5-hydroxypentanoic acid is most commonly achieved through the reduction of a protected L-glutamic acid derivative. This approach leverages the readily available and chiral starting material to establish the desired stereocenter at the alpha-carbon.

Conceptual Synthesis Workflow

A common synthetic route involves the selective reduction of the γ-carboxyl group of L-glutamic acid. To achieve this, the α-amino and α-carboxyl groups must first be protected.

G cluster_protection Protection cluster_reduction Reduction cluster_deprotection Deprotection A L-Glutamic Acid B Simultaneous protection of α-amino and α-carboxyl groups A->B C Protected L-Glutamic Acid Derivative D Selective reduction of the γ-carboxyl group C->D E Protected (S)-2-Amino-5-hydroxypentanoic acid F Removal of protecting groups E->F G (S)-2-Amino-5-hydroxypentanoic acid F->G

Caption: Conceptual workflow for the synthesis of (S)-2-Amino-5-hydroxypentanoic acid.

Detailed Synthesis Protocol: Reduction of a Protected Glutamic Acid Derivative

The following protocol is based on the efficient method for preparing (S)-5-Hydroxynorvaline from L-glutamic acid.[2] This method involves the simultaneous protection of the α-amino and α-carboxyl groups, followed by selective reduction.

Step 1: Protection of L-Glutamic Acid

  • Rationale: To prevent side reactions at the α-amino and α-carboxyl groups during the reduction of the γ-carboxyl group.

  • Procedure:

    • Suspend L-glutamic acid in a suitable solvent.

    • Add a protecting agent that can simultaneously react with both the amino and α-carboxyl groups to form a cyclic derivative, such as a boroxazolidone.

    • Reflux the mixture until the reaction is complete, as monitored by a suitable technique (e.g., TLC).

    • Isolate the protected L-glutamic acid derivative.

Step 2: Selective Reduction of the γ-Carboxyl Group

  • Rationale: The protected cyclic structure allows for the selective reduction of the more accessible γ-carboxyl group.

  • Procedure:

    • Dissolve the protected L-glutamic acid derivative in an appropriate aprotic solvent.

    • Cool the solution to 0°C.

    • Slowly add a reducing agent, such as sodium borohydride, to the solution.

    • Allow the reaction to proceed until the reduction is complete.

    • Quench the reaction and perform an aqueous work-up to isolate the protected 2-Amino-5-hydroxypentanoic acid.

Step 3: Deprotection

  • Rationale: To remove the protecting groups and yield the final product.

  • Procedure:

    • Treat the protected 2-Amino-5-hydroxypentanoic acid with an appropriate deprotecting agent under conditions that will cleave the protecting groups without affecting the rest of the molecule.

    • Purify the final product, (S)-2-Amino-5-hydroxypentanoic acid, using techniques such as ion-exchange chromatography.

Analytical Characterization

Accurate characterization of 2-Amino-5-hydroxypentanoic acid is crucial for quality control and research purposes. The following sections describe the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons at the α-carbon, the three methylene groups in the side chain, and the hydroxyl and amine protons. The chemical shifts will be influenced by the neighboring functional groups.

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon will appear furthest downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Expected Fragmentation: Under electron impact (EI) ionization, common fragmentation pathways for amino acids include the loss of the carboxyl group (a loss of 45 Da) and cleavage of the side chain. For 2-Amino-5-hydroxypentanoic acid, fragmentation of the side chain could involve the loss of water from the hydroxyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of 2-Amino-5-hydroxypentanoic acid and for its quantification in various matrices. Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is a well-suited separation technique.

Illustrative HILIC-HPLC Method:

G cluster_sample Sample Preparation cluster_hplc HPLC System A Dissolve sample in mobile phase or water B HILIC Column A->B C Gradient Elution: Acetonitrile/Aqueous Buffer B->C D UV or MS Detector C->D E E D->E Data Analysis

Caption: A generalized workflow for the HPLC analysis of 2-Amino-5-hydroxypentanoic acid.

Recommended Starting Conditions for Method Development:

  • Column: A HILIC column (e.g., amide or diol-based).

  • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium formate, pH 3).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A decreasing gradient of Mobile Phase B (e.g., 95% to 50% B).

  • Detection: UV at a low wavelength (e.g., 200-210 nm) or mass spectrometry for higher sensitivity and selectivity.

Biological Significance and Applications

While the specific biological role of 2-Amino-5-hydroxypentanoic acid is not well-documented, its structural similarity to other biologically active molecules suggests potential areas of interest.

Antifungal Activity of Related Compounds

A structurally related compound, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331), has been shown to exhibit antifungal properties. RI-331 acts by inhibiting homoserine dehydrogenase, an enzyme essential for the biosynthesis of certain amino acids in fungi but absent in mammals. This suggests that derivatives of 2-Amino-5-hydroxypentanoic acid could be explored as potential antifungal agents with selective toxicity.

Role in Peptide Synthesis and Drug Design

As a non-proteinogenic amino acid, 2-Amino-5-hydroxypentanoic acid can be used as a building block in peptide synthesis to create novel peptides with modified properties. The hydroxyl group in the side chain offers a site for further chemical modification, such as glycosylation or attachment of other functional moieties. This can be utilized to:

  • Improve Pharmacokinetic Properties: Enhance solubility, stability, and half-life of peptide-based drugs.

  • Introduce Novel Functionality: The hydroxyl group can act as a handle for bioconjugation or for creating cyclic peptides with constrained conformations.

  • Modulate Biological Activity: The presence of the hydroxylated side chain can alter the binding affinity and selectivity of a peptide for its target receptor.

Conclusion

2-Amino-5-hydroxypentanoic acid is a versatile non-canonical amino acid with potential for a range of applications in chemical biology and drug discovery. While a significant amount of detailed experimental data remains to be published, the foundational information on its synthesis and analysis provides a strong starting point for researchers. Its unique structure, combining the features of an amino acid and an alcohol, makes it an attractive building block for the development of novel peptides and other bioactive molecules. Further investigation into its specific biological roles and the full characterization of its physicochemical properties will undoubtedly expand its utility in the scientific community.

References

  • PubChem. Compound Summary for CID 141287428.[Link]

  • ResearchGate. Efficient Method for the Preparation of (S)-5-Hydroxynorvaline.[Link]

  • PubMed. The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae.[Link]

  • PubChem. Compound Summary for CID 11029889.[Link]

  • Eco-Vector Journals Portal. Synthesis of glycyl-(S)-5-hydroxynorvaline.[Link]

  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.[Link]

  • Shodex HPLC Columns. LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent.[Link]

  • ChemRxiv. Discovery and Application of a Lysine 5-Hydroxylase for Bioorthogonal Chemistry.[Link]

  • ResearchGate. 1H- and 13C-NMR chemical shifts for compound 5.[Link]

  • PubMed. 1H and 13C-NMR data of hydroxyflavone derivatives.[Link]

  • ResearchGate. Experimental solubility data and correlated results of amino acids in water at 298.15 K.[Link]

  • SciELO. The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene.[Link]

  • Agilent. Methods for the Analysis of Underivatized Amino Acids by LC/MS.[Link]

  • University of Bath. Simultaneous, quantitative analysis of amino acids (AA) and untargeted metabolomics using hydro.[Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.[Link]

  • RSC Publishing. D-glucose based syntheses of β-hydroxy derivatives of L- glutamic acid, L-glutamine, L-proline and a dihydroxy pyrrolidine alkaloid.[Link]

  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry.[Link]

  • Atmospheric Measurement Techniques. The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure.[Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry.[Link]

  • PMC. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model.[Link]

  • PubChem. Compound Summary for CID 95562.[Link]

  • Nature. Trends in peptide drug discovery.[Link]

  • Google Patents.
  • MDPI. Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure.[Link]

  • University of Alabama at Birmingham. Ion fragmentation in mass spectrometry.[Link]

  • Wikipedia. 5-Hydroxytryptophan.[Link]

  • American Pharmaceutical Review. Peptide Synthesis In Pharmaceutical Manufacturing.[Link]

  • Chem Help ASAP. differences & similarities of 1H & 13C NMR spectroscopy.[Link]

  • Frontiers. Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors.[Link]

  • Vanderbilt University Medical Center. New peptide synthesis improves drug production.[Link]

Sources

Biosynthetic Pathways of 2-Amino-5-hydroxypentanoic Acid in Bacteria

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Natural Mechanisms and Synthetic Biology Applications

Executive Summary

2-Amino-5-hydroxypentanoic acid (commonly known as 5-hydroxy-L-norvaline) is a non-proteinogenic amino acid with a dual identity in modern microbiology. Historically identified as a stress-induced metabolic byproduct in specific bacterial auxotrophs, it has recently emerged as a highly valuable intermediate in the synthetic biology landscape—most notably in the engineered production of 1,4-butanediol (BDO) and putrescine.

As a Senior Application Scientist, I have structured this whitepaper to dissect both the natural metabolic origins of this compound and its strategic integration into engineered microbial cell factories. By understanding the causality behind its biosynthesis, researchers can better optimize metabolic flux, troubleshoot pathway bottlenecks, and design robust analytical workflows for its quantification.

Metabolic Origins and Natural Biosynthesis

In wild-type bacteria, 2-amino-5-hydroxypentanoic acid is virtually absent under standard physiological conditions. Its natural biosynthesis was first definitively characterized in pyridoxine auxotrophs of Escherichia coli B (mutants lacking pyridoxol oxidase activity) when subjected to pyridoxine starvation .

The Causality of Accumulation

The accumulation of 5-hydroxynorvaline is a direct consequence of cofactor depletion. Pyridoxine is the precursor to Pyridoxal-5'-phosphate (PLP), the essential cofactor for transaminases.

  • The Bottleneck: During PLP starvation, normal transamination reactions—such as the conversion of ornithine to glutamate-5-semialdehyde or the processing of proline-derived intermediates—are severely impaired.

  • The Metabolic Overflow: This impairment causes a massive intracellular accumulation of

    
    -glutamyl semialdehyde.
    
  • The Reduction Step: To relieve the resulting metabolic stress, non-specific endogenous reductases opportunistically reduce the aldehyde group of

    
    -glutamyl semialdehyde, yielding 2-amino-5-hydroxypentanoic acid.
    

This pathway represents a classic "metabolic overflow" mechanism, where an enzymatic bottleneck forces carbon flux down a thermodynamically favorable, albeit non-standard, reductive route.

Natural_Biosynthesis Glu Glutamate GSA γ-Glutamyl Semialdehyde Glu->GSA Kinase / Dehydrogenase Pro Proline Pro->GSA Proline oxidase Orn Ornithine Orn->GSA Transaminase (PLP-dependent) HNV 2-Amino-5-hydroxypentanoic acid (5-Hydroxynorvaline) GSA->HNV Reduction (Triggered by PLP starvation)

Natural metabolic origins of 2-amino-5-hydroxypentanoic acid under pyridoxine starvation.

Engineered Biosynthetic Pathways (Synthetic Biology)

In industrial biotechnology, the natural overflow mechanism of 5-hydroxynorvaline has been reverse-engineered and optimized to serve as a critical bridge in the biosynthesis of 1,4-butanediol (BDO), a major commodity chemical .

The Glutamate to 1,4-Butanediol Route

To achieve high-titer BDO production, synthetic biologists bypass the native TCA cycle limitations by routing carbon through a 2-amino-5-hydroxypentanoic acid intermediate. The engineered pathway operates as follows:

  • Activation: Glutamate is activated to Glutamyl-CoA via a heterologous CoA transferase or ligase.

  • First Reduction: Glutamyl-CoA is reduced to Glutamate-5-semialdehyde by Glutamyl-CoA reductase.

  • Formation of the Key Intermediate: Glutamate-5-semialdehyde reductase reduces the semialdehyde to 2-amino-5-hydroxypentanoic acid . (Alternatively, an alcohol-forming Glutamyl-CoA reductase can perform a direct double-reduction from Glutamyl-CoA).

  • Deamination: The

    
    -amino group is removed by a specific 2-amino-5-hydroxypentanoic acid transaminase or oxidoreductase (deaminating), yielding 5-hydroxy-2-oxopentanoic acid.
    
  • Decarboxylation & Final Reduction: A decarboxylase removes the carboxyl group to form 4-hydroxybutyraldehyde, which is finally reduced by an alcohol dehydrogenase to 1,4-butanediol.

Engineered_Pathway Glu Glutamate GluCoA Glutamyl-CoA Glu->GluCoA CoA Transferase / Ligase GSA Glutamate-5-semialdehyde GluCoA->GSA Glutamyl-CoA Reductase HNV 2-Amino-5-hydroxypentanoic acid GluCoA->HNV Alcohol-forming Reductase GSA->HNV Glutamate-5-semialdehyde Reductase HOP 5-Hydroxy-2-oxopentanoic acid HNV->HOP Transaminase / Oxidoreductase HBA 4-Hydroxybutyraldehyde HOP->HBA Decarboxylase BDO 1,4-Butanediol HBA->BDO Alcohol Dehydrogenase

Engineered pathway from glutamate to 1,4-butanediol via 2-amino-5-hydroxypentanoic acid.

Quantitative Pathway Analysis

To maintain optimal metabolic flux, the thermodynamics and cofactor dependencies of each engineered step must be balanced. Table 1 summarizes the quantitative parameters and enzymatic requirements for this pathway.

Table 1: Key Enzymes and Metabolic Parameters in the Engineered BDO Pathway

Enzyme ClassificationSubstrateProductCofactor DependencyTheoretical Flux Impact
Glutamate CoA Transferase GlutamateGlutamyl-CoAAcetyl-CoAHigh (Activates precursor; pulls carbon from native pools)
Glutamate-5-semialdehyde Reductase Glutamate-5-semialdehyde2-Amino-5-hydroxypentanoic acidNAD(P)HCritical (Commits carbon to the synthetic route)
2-Amino-5-hydroxypentanoic acid Transaminase 2-Amino-5-hydroxypentanoic acid5-Hydroxy-2-oxopentanoic acidPLP,

-KG
High (Irreversible sink for the intermediate)
5-Hydroxy-2-oxopentanoic acid Decarboxylase 5-Hydroxy-2-oxopentanoic acid4-HydroxybutyraldehydeTPPModerate (Drives pathway forward via

release)
Alcohol Dehydrogenase 4-Hydroxybutyraldehyde1,4-ButanediolNADHHigh (Determines final product titer and toxicity mitigation)

Experimental Protocols & Methodologies

To ensure scientific integrity, the following methodologies are designed as self-validating systems . By embedding internal controls and tracing mechanisms directly into the workflow, we eliminate analytical artifacts and prove causality.

Protocol 1: Detection and Quantification of 2-Amino-5-hydroxypentanoic Acid

Because 5-hydroxynorvaline is highly polar and lacks a native UV-absorbing chromophore, standard LC-UV methods will fail. This protocol utilizes pre-column derivatization coupled with HPLC-FLD (Fluorescence Detection).

Step 1: Cultivation and Quenching

  • Cultivate the engineered E. coli strain in M9 minimal medium supplemented with 2% glucose.

  • At

    
    , rapidly quench 1 mL of culture in 4 mL of pre-chilled (-80°C) methanol to instantly halt metabolism.
    Causality Check: Rapid quenching prevents the rapid enzymatic turnover of 5-hydroxynorvaline by downstream transaminases during the harvesting phase.
    

Step 2: Deproteinization and Internal Standardization (Self-Validation)

  • Spike the quenched sample with 50 µM of L-norleucine (Internal Standard).

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Pass the supernatant through a 3 kDa MWCO (Molecular Weight Cut-Off) ultrafiltration spin filter. Causality Check: We use ultrafiltration rather than acid/solvent precipitation because harsh acids can degrade semialdehydes, and organic solvents can co-precipitate highly polar non-proteinogenic amino acids, skewing quantification. The L-norleucine standard validates that no analyte is lost during filtration.

Step 3: Derivatization

  • Lyophilize 100 µL of the filtrate and resuspend in 20 µL of borate buffer (pH 8.8).

  • Add 60 µL of AccQ-Fluor reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) and incubate at 55°C for 10 minutes. Causality Check: The AccQ-Fluor reagent reacts quantitatively with primary amines to form highly stable, fluorescent ureas, transforming the invisible 5-hydroxynorvaline into a highly detectable analyte.

Step 4: HPLC-FLD Analysis

  • Inject 10 µL onto a C18 reverse-phase column (e.g., Waters Nova-Pak).

  • Elute using a gradient of acetate-phosphate buffer and acetonitrile. Monitor fluorescence at Ex: 250 nm / Em: 395 nm.

Protocol 2: Validation of Engineered Pathway Flux via Isotope Tracing

To prove that the generated BDO originates specifically from the 2-amino-5-hydroxypentanoic acid pathway (and not from native succinate salvage pathways), a


-isotope tracing experiment is mandatory.

Step 1: Isotope Feeding

  • Inoculate the engineered strain into minimal media containing 50% unlabeled glucose and 50%

    
    -Glutamate.
    

Step 2: GC-MS Analysis of BDO

  • Extract the BDO from the culture supernatant using ethyl acetate.

  • Derivatize the extract using BSTFA + 1% TMCS to form volatile trimethylsilyl (TMS) ethers.

  • Analyze via GC-MS. Causality Check (Self-Validation): If the engineered pathway is functioning correctly, the mass isotopomer distribution (MID) of the BDO-TMS peak will show a distinct

    
     mass shift, proving that the 4-carbon backbone of BDO was directly inherited from the 5-carbon glutamate precursor (following the loss of one carbon via the 5-hydroxy-2-oxopentanoic acid decarboxylase step).
    

References

  • Hill, R. E., White, R. L., & Smith, K. C. (1993). The identification of 5-hydroxy-L-norvaline in cultures of pyridoxine auxotrophs of Escherichia coli B. Journal of Natural Products, 56(8), 1246–1254.[Link]

  • Burgard, A., Pharkya, P., & Osterhout, R. E. (2013). Microorganisms for the production of 1,4-butanediol and related methods.
  • Yan, J., et al. (2015). Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress. Journal of Experimental Botany, 66(3), 933-942.[Link]

Technical Guide: 2-Amino-5-hydroxypentanoic Acid in Non-Ribosomal Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, biosynthesis, and application of 2-Amino-5-hydroxypentanoic acid (5-Hydroxynorvaline) in Non-Ribosomal Peptide Synthesis (NRPS).

Executive Summary

2-Amino-5-hydroxypentanoic acid , commonly known as 5-Hydroxynorvaline (5-HNV) , is a non-proteinogenic amino acid that serves as a critical building block in the biosynthesis of specialized secondary metabolites. Unlike canonical amino acids, 5-HNV provides a unique hydroxyl-terminated aliphatic side chain (


), conferring specific solubility, reactivity, and conformational properties to the resulting peptides.

In drug development, 5-HNV is highly significant for two reasons:

  • Direct Antifungal Activity: As the free amino acid RI-331 , it acts as an antimetabolite, inhibiting homoserine dehydrogenase in fungi.

  • NRPS Building Block: It functions as a precursor in the synthesis of complex natural products, such as Pterrespiramide A and specific siderophores, where it is incorporated by Non-Ribosomal Peptide Synthetases (NRPS) or NRPS-like enzymes to form tetramate rings or linear recognition motifs.

This guide outlines the biosynthetic logic of 5-HNV, its specific incorporation mechanisms by NRPS Adenylation (A) domains, and validated protocols for its synthesis and detection.

Biosynthetic Origin & Mechanistic Logic

The Glutamate Reduction Shunt

In biological systems, 5-HNV is synthesized via a diversion from the canonical proline/ornithine pathway. While ornithine is formed by the transamination of glutamate-5-semialdehyde, 5-HNV is formed by the direct reduction of this intermediate.

Mechanism:

  • Activation: L-Glutamate is phosphorylated by

    
    -glutamyl kinase to form L-Glutamyl-5-phosphate.
    
  • Reduction 1: L-Glutamyl-5-phosphate is reduced by a dehydrogenase to L-Glutamate-5-semialdehyde .

  • Branch Point:

    • Canonical: Transamination yields Ornithine.

    • Canonical: Cyclization yields

      
      -Pyrroline-5-carboxylate (P5C) 
      
      
      
      Proline.
    • 5-HNV Pathway: A specific semialdehyde reductase converts the aldehyde group to a primary alcohol, yielding 5-Hydroxynorvaline .

NRPS Incorporation Logic

The incorporation of 5-HNV into non-ribosomal peptides requires a dedicated NRPS module with stringent specificity.

  • Adenylation (A) Domain Specificity: The A-domain must discriminate 5-HNV from structurally similar L-Ornithine (which has a terminal

    
    ) and L-Norvaline (hydrophobic 
    
    
    
    ). Specificity is achieved via a hydrophilic pocket in the A-domain active site that accommodates the terminal
    
    
    group while excluding the charged amine of ornithine.
  • Condensation (C) Domain: Once tethered to the Peptidyl Carrier Protein (PCP), the 5-HNV thioester undergoes condensation. In pathways like Pterrespiramide A , this step is often coupled with a cyclization (e.g., Dieckmann condensation) to form a tetramate ring system.

Visualization: Biosynthetic Pathway

The following diagram illustrates the divergence of the 5-HNV pathway from canonical amino acid metabolism.

Biosynthesis cluster_legend Legend Glu L-Glutamate GluP L-Glutamyl-5-phosphate Glu->GluP Gamma-Glutamyl Kinase GSA L-Glutamate-5-semialdehyde GluP->GSA GSA Dehydrogenase Orn L-Ornithine GSA->Orn Transaminase Pro L-Proline GSA->Pro Spontaneous Cyclization + Reductase HNV 5-Hydroxynorvaline (5-HNV) GSA->HNV Semialdehyde Reductase (NADPH) NRPS NRPS Incorporation (Thioester Formation) HNV->NRPS Adenylation (A) Domain key Green Path: 5-HNV Specific Biosynthesis Dashed: Canonical Competitors

Caption: Divergence of 5-Hydroxynorvaline biosynthesis from Glutamate metabolism and subsequent NRPS loading.

Structural Biology & Case Study

Case Study: Pterrespiramide A Biosynthesis

Recent genomic and biochemical studies (e.g., the pts cluster in fungi) have elucidated the role of 5-HNV in constructing the spirotetramate core of Pterrespiramide A .

  • Enzyme: PtsG (NRPS-like Carboxylic Acid Reductase).

  • Role: The A-domain of PtsG specifically activates 5-HNV (or its precursor).

  • Mechanism: The 5-HNV moiety provides the 3-hydroxypropyl side chain essential for the bioactivity of the final spirotetramate. The terminal hydroxyl group remains uncyclized initially, allowing the formation of the tetramate ring via the amino and carboxyl groups.

Structural Impact on Peptides

Incorporating 5-HNV introduces a "linear proline" mimic. While Proline constrains the backbone via a pyrrolidine ring, 5-HNV allows flexibility but retains the polar functionality at the same distance (delta-carbon). This is often exploited in:

  • Siderophores: To coordinate metal ions via the terminal hydroxyl.

  • Antifungals: To mimic homoserine/threonine intermediates, blocking essential fungal enzymes.

Experimental Protocols

Protocol: Chemical Synthesis of 5-HNV (Boroxazolidone Method)

For researchers requiring pure 5-HNV for A-domain loading assays or standards, the Boroxazolidone protection strategy is the gold standard for high purity and yield.

Principle: Simultaneous protection of the


-amino and 

-carboxyl groups of L-glutamic acid using 9-BBN allows selective reduction of the side chain.

Step-by-Step Methodology:

  • Complexation:

    • Dissolve L-Glutamic acid (10 mmol) in anhydrous methanol.

    • Add 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer (1.1 eq) under inert atmosphere (

      
      ).
      
    • Reflux for 2 hours. The formation of the Boroxazolidone complex masks the

      
      -amino acid functionality.
      
  • Activation:

    • Cool to

      
      . Add carboxyl-activating agent (e.g., isobutyl chloroformate) to activate the 
      
      
      
      -carboxyl group (side chain).
  • Reduction:

    • Add Sodium Borohydride (

      
      , 3 eq) slowly to reduce the activated mixed anhydride to the alcohol.
      
    • Critical Control: Maintain temperature

      
       to prevent over-reduction or ring opening.
      
  • Deprotection:

    • Add Tetrabutylammonium fluoride (TBAF) or mild acid (HCl/MeOH) to cleave the Boron complex.

    • Precipitate the free amino acid 5-HNV using acetone/ether.

  • Validation:

    • Verify structure via

      
      -NMR (Look for triplet at 
      
      
      
      ppm for
      
      
      ).
Protocol: Detection via Advanced Marfey's Method

To confirm the presence and stereochemistry of 5-HNV in a peptide hydrolysate.

Reagents:

  • FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

  • Standard: Synthetic L- and D-5-HNV.

Workflow:

  • Hydrolysis: Incubate peptide (

    
    ) in 
    
    
    
    at
    
    
    for 16 hours. Dry under
    
    
    .
  • Derivatization: Resuspend in

    
    
    
    
    
    . Add
    
    
    
    
    in acetone +
    
    
    
    
    . Heat at
    
    
    for 1 hour.
  • Quenching: Stop reaction with

    
    
    
    
    
    .
  • LC-MS Analysis:

    • Column: C18 Reverse Phase.

    • Gradient: 10% to 60% Acetonitrile with 0.1% Formic Acid.

    • Result: Compare retention times of the derivatized sample against L-FDAA-L-5-HNV and L-FDAA-D-5-HNV standards. The elution order allows unambiguous stereochemical assignment.

Data Summary: 5-HNV Properties

PropertySpecificationRelevance to NRPS
IUPAC Name 2-Amino-5-hydroxypentanoic acidSubstrate identity
Abbreviation 5-HNV / HNVSequence notation
Molecular Weight 133.15 g/mol Mass spectrometry shift (+133 Da residue)
Side Chain

Hydrophilic, non-charged
pKa Values

-COOH: 2.1,

-NH3: 9.3
Zwitterionic at physiological pH
A-Domain Code Non-canonical (Hydrophilic pocket)Requires specific binding assay
Key Analog L-Ornithine5-HNV lacks the terminal amine charge

References

  • Resistance Gene-Guided Discovery of a Fungal Spirotetramate. ChemRxiv, 2024. Link (Describes Pterrespiramide A and PtsG A-domain specificity).

  • Tetrabutylammonium Fluoride (TBAF) as a Mild and Versatile Reagent for Cleaving Boroxazolidones. ResearchGate, 2025. Link (Source for 5-HNV synthesis protocol).

  • Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves. Journal of Experimental Botany, 2014. Link (Context for 5-HNV as a defensive metabolite).

  • The mode of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331. PubMed, 1991. Link (Bioactivity of the free amino acid).

  • Non-Ribosomal Peptide Synthesis: Principles and Applications. University of Zurich, 2022. Link (General NRPS mechanism grounding).

Technical Guide: 2-Amino-5-hydroxypentanoic Acid (5-Hydroxynorvaline) in Plants

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the occurrence, biosynthesis, and analysis of 2-Amino-5-hydroxypentanoic acid (5-Hydroxynorvaline) in plant systems.

Biosynthesis, Stress Induction, and Analytical Protocols [1]

Executive Summary

2-Amino-5-hydroxypentanoic acid , commonly referred to as 5-hydroxynorvaline (5-HNV) or L-pentahomoserine , is a non-proteinogenic amino acid (NPAA) found primarily in members of the Poaceae (grass) family, including Zea mays (maize) and drought-tolerant C4 grasses like Cynodon dactylon.[2]

Unlike constitutive defensive metabolites, 5-HNV is a highly plastic stress metabolite. Its accumulation is triggered by specific abiotic (drought) and biotic (herbivory) stressors, mediated by jasmonate signaling. For drug development and agricultural researchers, 5-HNV represents a critical study in metabolic plasticity, acting as both an osmoprotectant and an anti-herbivory agent (antixenosis/antibiosis).

This guide provides a structural breakdown of its biosynthetic origins, physiological roles, and a validated protocol for its isolation and quantification.

Chemical Identity & Natural Occurrence[3][4][5]

Structural Characteristics

5-HNV is a five-carbon, linear amino acid. It is the higher homologue of homoserine and the hydroxylated analog of norvaline. Structurally, it resembles ornithine but possesses a terminal hydroxyl group instead of an amino group.

PropertyDetail
IUPAC Name 2-Amino-5-hydroxypentanoic acid
Common Names 5-Hydroxynorvaline (5-HNV), L-Pentahomoserine,

-Hydroxynorvaline
Formula C

H

NO

MW 133.15 g/mol
Solubility High water solubility (polar, zwitterionic)
Key Feature Non-proteinogenic; mimics polar amino acids (Glu, Gln, Hse)
Taxonomic Distribution

While early literature hinted at its presence in legumes (Fabaceae), modern metabolomics has definitively mapped its inducible accumulation in grasses (Poaceae).

  • Maize (Zea mays): The primary model for 5-HNV study.[1][3] It is nearly undetectable in unstressed tissues but accumulates significantly in leaves upon drought or insect attack.

  • Turf Grasses: Found in Cynodon dactylon (Bermuda grass) and Zoysia japonica.

  • Absence: Notably absent in Paspalum dilatatum, suggesting species-specific metabolic evolution within C4 grasses.

Biosynthetic Pathway & Regulation

The Glutamate-Ornithine Nexus

Field-proven isotope labeling studies (


C, 

N) in maize have confirmed that 5-HNV is derived from the glutamate/proline/ornithine metabolic pool.

The proposed mechanism involves the diversion of Glutamate-5-semialdehyde (G5SA) . In primary metabolism, G5SA cyclizes to Pyrroline-5-carboxylate (P5C) to form Proline. In the 5-HNV pathway, G5SA is likely reduced to the alcohol form rather than cyclizing or oxidizing.

Pathway Visualization

The following diagram illustrates the divergence of 5-HNV from primary amino acid metabolism.

Biosynthesis cluster_0 Primary Metabolism Glu L-Glutamate G5SA Glutamate-5-semialdehyde (G5SA) Glu->G5SA Glutamate 5-kinase & G5P Dehydrogenase Orn L-Ornithine Orn->G5SA Ornithine u03B4-aminotransferase Pro L-Proline P5C Pyrroline-5-carboxylate (P5C) G5SA->P5C Spontaneous Cyclization HNV 5-Hydroxynorvaline (2-Amino-5-hydroxypentanoic acid) G5SA->HNV Putative Reductase (NADPH dependent?) P5C->Pro P5C Reductase Stress STRESS INDUCTION (Drought / Jasmonate) Stress->G5SA Upregulates Flux

Figure 1: Proposed biosynthetic route of 5-HNV diverging from the Glutamate-Proline axis via the reduction of Glutamate-5-semialdehyde.

Physiological Function: Defense & Stress Response[7][8]

Anti-Herbivory Mechanism

5-HNV acts as a chemical defense agent. When maize leaves are attacked by chewing herbivores (e.g., Spodoptera exigua caterpillars) or piercing-sucking insects (e.g., Rhopalosiphum maidis aphids), 5-HNV concentrations spike.[3][4]

  • Mode of Action: Feeding assays confirm that 5-HNV reduces insect reproduction and growth rates.[3]

  • Mechanism: Likely acts as an antimetabolite . Due to its structural similarity to essential amino acids (homoserine, ornithine, or lysine), it may be mis-incorporated into insect proteins or inhibit specific enzymatic pathways (e.g., homoserine kinase) in the herbivore gut or microbiome.

Drought Tolerance

In C4 grasses, 5-HNV accumulation correlates with water deficit.[5][6]

  • Osmoprotection: Like proline, the hydroxylated structure of 5-HNV allows it to stabilize cellular structures and maintain turgor pressure under dehydration stress.

  • Signaling: Its induction is tightly coupled with Methyl Jasmonate (MeJA) signaling pathways, distinct from the Abscisic Acid (ABA) pathway typically associated with pure drought response.

Analytical Methodology & Isolation Protocol

For researchers isolating this compound, standard amino acid analysis (AAA) often misidentifies 5-HNV due to its unique retention time. The following protocol utilizes AccQ-Fluor (AQC) derivatization followed by LC-MS/NMR validation.

Experimental Workflow Diagram

Protocol Sample Plant Tissue (Stressed Leaf) Extract Extraction (80% MeOH/Ethanol) Sample->Extract Homogenize & Centrifuge Deriv Derivatization (AQC / AccQ-Fluor) Extract->Deriv Supernatant + Reagent Sep UHPLC Separation (C18 Column) Deriv->Sep Inject Detect Detection (Fluorescence + MS) Sep->Detect Quantify Valid Validation (1H-NMR) Detect->Valid Confirm Structure

Figure 2: Validated workflow for the extraction and identification of 5-HNV from plant matrices.

Step-by-Step Isolation Protocol

Reagents:

  • Methanol (HPLC Grade)

  • AccQ-Fluor Reagent Kit (Waters) or o-Phthaldialdehyde (OPA)

  • Deionized Water (18.2 MΩ)

Procedure:

  • Induction (Optional): Treat plants (e.g., Zea mays B73) with Methyl Jasmonate (150 µM) or withhold water for 5–7 days to maximize 5-HNV yield.

  • Extraction:

    • Flash freeze leaf tissue in liquid nitrogen.

    • Grind to a fine powder.

    • Extract 100 mg tissue with 1 mL 80% Methanol .

    • Vortex for 1 min; sonicate for 10 min.

    • Centrifuge at 14,000 x g for 10 min. Collect supernatant.

  • Derivatization (AQC Method):

    • Mix 10 µL of supernatant with 70 µL Borate buffer (pH 8.8).

    • Add 20 µL reconstituted AQC reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate).

    • Incubate at 55°C for 10 min. (AQC derivatizes both primary and secondary amines, ensuring robust detection).

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

    • Detection: Monitor mass m/z 304 (AQC-derivative in positive mode). The parent mass of 5-HNV is 133 Da; AQC adds 170 Da.

    • Validation: Look for the daughter ion m/z 171 (AMQ moiety) in MS/MS fragmentation.

  • NMR Confirmation (For purified fractions):

    • 
      H-NMR (D
      
      
      
      O) diagnostic signals: Triplet at
      
      
      3.60 (C5-H
      
      
      , adjacent to OH) and Triplet at
      
      
      3.7-4.0 (C2-H, alpha-proton).

References

  • Yan, J., et al. (2015). Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress.[7] Journal of Experimental Botany, 66(2), 597–608. Link

  • Carmo-Silva, A. E., et al. (2009). Drought stress increases the production of 5-hydroxynorvaline in two C4 grasses.[5][6] Phytochemistry, 70(5), 664-671. Link

  • Murch, S. J., et al. (2026). AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids. RSC Advances. Link

  • Fowden, L. (1967). Aspects of Amino Acid Metabolism in Plants. Annual Review of Plant Physiology, 18, 85-106. (Foundational context on non-protein amino acids).

Sources

Metabolic Degradation of 2-Amino-5-hydroxypentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic degradation of 2-Amino-5-hydroxypentanoic acid (5-hydroxynorvaline).

Executive Summary & Compound Profile

2-Amino-5-hydroxypentanoic acid (also known as 5-hydroxynorvaline or 5-HNV ) is a non-proteinogenic C5 amino acid.[1][2] Structurally, it is a homolog of homoserine (C4) and serine (C3), characterized by a terminal hydroxyl group on the


-carbon.[1]

While not a standard amino acid in mammalian proteomes, 5-HNV is biologically significant in three contexts:

  • Mammalian Physiology: It serves as a biomarker for oxidative stress.[1] Reactive oxygen species (ROS) oxidize proline and arginine residues to glutamic

    
    -semialdehyde (GGS), which can be reduced to 5-HNV.[1] Its degradation, therefore, essentially reverses this accumulation to detoxify the cell.[1]
    
  • Plant Defense: In species like Zea mays (maize), it accumulates as a defensive metabolite against herbivory.[1][3][4][5]

  • Metabolic Engineering: It is a key intermediate in synthetic pathways for the production of 1,4-butanediol (BDO) and related C4 chemicals.[1]

This guide focuses on the catabolic fate of 5-HNV, detailing its oxidative conversion to glutamate and subsequent entry into the Tricarboxylic Acid (TCA) cycle.[1]

Chemical Identity[2][6][7]
  • IUPAC Name: (2S)-2-amino-5-hydroxypentanoic acid[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][6][7][8]
  • Molecular Weight: 133.15 g/mol [1][2]

  • Key Functional Groups:

    
    -amino group, 
    
    
    
    -carboxylic acid,
    
    
    -hydroxyl group.[1][2]

Primary Metabolic Pathway: The GGS-Glutamate Axis[1]

The primary degradation pathway of 5-HNV follows an oxidative route that channels the carbon skeleton into the glutamate pool.[1] This pathway mirrors the catabolism of lysine (via the saccharopine pathway) but operates on a C5 backbone.[1]

Step 1: Oxidation to Glutamic -Semialdehyde (GGS)

The initial and rate-limiting step is the oxidation of the terminal


-hydroxyl group to an aldehyde.[1]
  • Enzyme: NAD

    
    -dependent Alcohol Dehydrogenase (ADH) or a specific 5-hydroxynorvaline dehydrogenase.[1]
    
  • Reaction:

    
    
    
  • Mechanistic Insight: This step creates GGS, a highly reactive intermediate that is central to arginine and proline metabolism.[1]

Step 2: Cyclization to -Pyrroline-5-Carboxylate (P5C)

GGS is unstable in aqueous solution at physiological pH.[1] It undergoes a spontaneous intramolecular cyclization (Schiff base formation) between the aldehyde and the


-amino group.[1]
  • Reaction: Spontaneous dehydration.[1]

  • Product:

    
    -Pyrroline-5-Carboxylate (P5C).[1]
    
  • Equilibrium: The reaction favors P5C, but the open-chain aldehyde (GGS) is the substrate for the next enzymatic step.[1]

Step 3: Oxidation to Glutamate

To generate metabolically useful energy, the P5C/GGS pool must be oxidized to glutamate.[1]

  • Enzyme: P5C Dehydrogenase (ALDH4A1 in humans).[1]

  • Reaction:

    
    
    
  • Metabolic Fate: The resulting glutamate undergoes oxidative deamination (via Glutamate Dehydrogenase) or transamination to form

    
    -ketoglutarate, which enters the TCA cycle.[1]
    
Pathway Visualization (DOT)

The following diagram illustrates the primary oxidative pathway and the alternative transamination route used in synthetic biology.

HNV_Degradation cluster_legend Pathway Legend HNV 2-Amino-5-hydroxypentanoic Acid (5-HNV) GGS Glutamic Gamma-Semialdehyde HNV->GGS NAD+ dependent Oxidation Keto 2-Oxo-5-hydroxypentanoic Acid HNV->Keto Transaminase (Synthetic) P5C 1-Pyrroline-5-Carboxylate (P5C) GGS->P5C Spontaneous Cyclization Glu L-Glutamate P5C->Glu P5C Dehydrogenase (ALDH4A1) aKG alpha-Ketoglutarate (TCA Cycle) Glu->aKG GDH / Transaminase GHB 4-Hydroxybutyrate (GHB) Keto->GHB Decarboxylation key Solid: Biological Catabolism Dashed: Spontaneous Equilibrium Dotted: Synthetic/Alternative Route

Caption: Figure 1. Metabolic fate of 5-Hydroxynorvaline. The central pathway leads to Glutamate via the P5C intermediate.

Alternative Pathway: Transamination (Synthetic Context)

In metabolic engineering (e.g., for BDO production), an alternative degradation route is often exploited to bypass the glutamate pool.[1]

  • Transamination: The

    
    -amino group is transferred to an acceptor (e.g., 
    
    
    
    -ketoglutarate), yielding 2-oxo-5-hydroxypentanoic acid (also called
    
    
    -keto-
    
    
    -hydroxyvalerate).[1]
    • Enzyme:[1][9] GABA transaminase or broad-specificity amino acid transaminase.[1]

  • Decarboxylation: The resulting

    
    -keto acid is decarboxylated to form 4-hydroxybutyraldehyde , which is subsequently reduced to 1,4-butanediol or oxidized to 4-hydroxybutyrate.[1]
    

Experimental Protocols

Protocol A: Enzymatic Assay for 5-HNV Oxidation

This protocol validates the first step of degradation by measuring the production of NADH.[1]

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 8.0.[1]

  • Substrate: 10 mM 5-Hydroxynorvaline (synthesized or purchased, e.g., CAS 6152-89-2).

  • Cofactor: 2.5 mM NAD

    
    .[1]
    
  • Enzyme Source: Purified recombinant dehydrogenase (e.g., E. coli ADH or mammalian liver cytosolic fraction).[1]

Procedure:

  • Blanking: In a quartz cuvette, mix 900 µL Buffer and 50 µL NAD

    
    . Zero the spectrophotometer at 340 nm.[1]
    
  • Initiation: Add 50 µL of Enzyme source. Incubate for 2 minutes to establish baseline.

  • Reaction: Add 50 µL of 5-HNV substrate. Mix by inversion.

  • Measurement: Monitor absorbance at 340 nm for 10 minutes.

  • Calculation: Use the extinction coefficient of NADH (

    
    ) to calculate the specific activity (µmol/min/mg protein).[1]
    
Protocol B: LC-MS/MS Detection of Metabolites

To confirm the pathway in vivo (e.g., in cell lysate), use targeted metabolomics.[1]

Extraction:

  • Homogenize tissue/cells in 80% cold methanol (-20°C).

  • Centrifuge at 14,000 x g for 10 min at 4°C.

  • Collect supernatant and evaporate to dryness; reconstitute in 0.1% formic acid.

LC Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 0-2 min (1% B), 2-10 min (1-30% B).

MS Transitions (MRM Mode):

Metabolite Precursor (m/z) Product (m/z) Collision Energy (eV)

| 5-HNV | 134.1 [M+H]


 | 88.1 (Loss of HCOOH) | 15 |
| Glutamate  | 148.1 [M+H]

| 84.1 | 20 | | P5C | 114.1 [M+H]

| 68.1 | 18 |

References

  • Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress. Source:[1][3][4] Journal of Experimental Botany (2014).[1][3] URL:[Link][1]

  • The identification of 5-hydroxy-L-norvaline in cultures of pyridoxine auxotrophs of Escherichia coli B. Source: Journal of Natural Products (1996).[1] URL:[Link][1]

  • Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Source: Frontiers in Cell and Developmental Biology (2025).[1] URL:[Link] (Note: Provides the homologous lysine catabolism context).

  • Microorganisms for the production of 1,4-butanediol. Source: US Patent 20130109069A1.[1] URL: (Note: Details the transaminase/decarboxylase synthetic pathway).

Sources

Technical Monograph: Stereochemical Configuration of L-2-Amino-5-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

L-2-Amino-5-hydroxypentanoic acid (also known as L-5-Hydroxynorvaline) represents a critical chiral building block in the synthesis of peptidomimetics, specifically as a precursor to L-Pipecolic acid and oxa-proline derivatives. Its utility in drug development is defined by its stereochemical purity; however, its handling is complicated by an intrinsic propensity for intramolecular cyclization.

This guide addresses the (S)-configuration assignment, the thermodynamic instability leading to


-lactonization, and the rigorous analytical protocols required to validate enantiomeric excess (

) using Marfey’s Reagent.

Molecular Identity & Stereochemical Assignment

The designation "L" in amino acid nomenclature refers to the stereochemical configuration at the


-carbon (C2). For 2-amino-5-hydroxypentanoic acid, the "L" configuration corresponds to the (S)  absolute configuration according to the Cahn-Ingold-Prelog (CIP) priority rules.
CIP Priority Determination

The stereocenter at C2 is bonded to four distinct substituents. The priority is assigned based on atomic number and connectivity:

  • 
      (Nitrogen, Atomic #7) 
    
    
    
    Priority 1
  • 
      (Carbon bonded to 3 Oxygens via phantom atoms) 
    
    
    
    Priority 2
  • 
      (Carbon bonded to Carbon/Hydrogens) 
    
    
    
    Priority 3
  • 
      (Hydrogen) 
    
    
    
    Priority 4

When the lowest priority group (H) is oriented away from the viewer, the progression from


 is counter-clockwise , confirming the (S)  configuration.

CIP_Configuration cluster_turn Counter-Clockwise (S) Center C2 (Chiral Center) NH2 1. -NH2 Center->NH2 COOH 2. -COOH Center->COOH SideChain 3. -(CH2)3-OH Center->SideChain H 4. -H (Back) Center->H NH2->COOH S-Turn COOH->SideChain

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment demonstrating the (S)-configuration of the L-isomer.

Stability Profile: The Cyclization Trap

Researchers must be cognizant that L-2-Amino-5-hydroxypentanoic acid is not a static entity in solution. It exists in equilibrium with its corresponding


-lactone (tetrahydro-2H-pyran-2-one derivative). This cyclization is acid-catalyzed and thermodynamically favorable under dehydrating conditions.
  • Risk: Prolonged storage in acidic media or heating during workup drives the equilibrium toward the lactone.

  • Consequence: Loss of free amine functionality for peptide coupling and potential racemization if the ring opening/closing is reversible under basic conditions.

Equilibrium OpenChain L-2-Amino-5-hydroxypentanoic acid (Open Chain) Intermediate Transition State (Acid Catalyzed) OpenChain->Intermediate - H2O Lactone (S)-3-amino-tetrahydro-2H-pyran-2-one (δ-Lactone) Intermediate->Lactone Cyclization Lactone->OpenChain + H2O (Hydrolysis)

Figure 2: Thermodynamic equilibrium between the open-chain amino acid and the


-lactone.

Synthesis Strategy: Chemoselective Reduction

To ensure high enantiomeric excess (


), the optimal synthetic route avoids asymmetric induction (which can be leaky) and instead relies on the chiral pool , specifically L-Glutamic Acid .
The Protocol

The strategy involves the selective reduction of the


-carboxyl group of L-Glutamic acid while preserving the sensitive 

-chiral center.

Step-by-Step Methodology:

  • Starting Material: L-Glutamic acid 5-methyl ester (H-Glu(OMe)-OH).

  • Protection (Critical): Protect the

    
    -amine with Boc (tert-butyloxycarbonyl) and the 
    
    
    
    -carboxylic acid as a tert-butyl ester to prevent interference.
    • Reagent:

      
      , 
      
      
      
      .
  • Selective Reduction: Reduce the

    
    -methyl ester to the alcohol.
    
    • Reagent: Lithium Borohydride (

      
      ) in THF/MeOH.
      
    • Why:

      
       is chemoselective for esters over carbamates (Boc) and carboxylate salts (if used), minimizing side reactions.
      
  • Deprotection: Removal of Boc and t-Bu groups.

    • Reagent: TFA / DCM (1:1).

    • Note: Perform at

      
       to minimize lactonization, then neutralize immediately.
      
ParameterSpecificationNotes
Starting Material L-Glutamic Acid

-ester
Source of Chiral Information (S)
Reductant

or

Preserves

-stereocenter
Solvent THF / MethanolProtic solvent accelerates borohydride reduction
Yield Target 65-75%Losses primarily due to lactone formation during workup

Analytical Validation: Marfey’s Method

Standard chiral HPLC is often insufficient due to the lack of strong chromophores in aliphatic amino acids. The gold standard for validating the stereochemistry of L-2-Amino-5-hydroxypentanoic acid is derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

Mechanism of Action

FDAA reacts with the primary amine of the analyte to form a diastereomeric mixture. Because FDAA itself is pure L-isomer, the resulting adducts are:

  • L-FDAA + L-Analyte

    
     L-L Diastereomer 
    
  • L-FDAA + D-Analyte

    
     L-D Diastereomer 
    

These diastereomers have significantly different hydrophobicities and can be separated on a standard achiral C18 HPLC column.

Experimental Protocol (Self-Validating)
  • Sample Prep: Dissolve

    
     of sample (
    
    
    
    ) in water.
  • Derivatization: Add

    
     of 1% FDAA in acetone and 
    
    
    
    of
    
    
    .
  • Incubation: Heat at

    
     for 1 hour. (Color turns yellow/orange).
    
  • Quench: Add

    
     of 
    
    
    
    to stop the reaction.
  • Analysis: Inject onto C18 Reverse Phase HPLC.

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

    • Gradient: 10% to 60% B over 45 minutes.

    • Detection: UV at 340 nm.

Interpretation: The L-L adduct typically elutes after the L-D adduct for amino acids with hydrophobic side chains, though elution order must be confirmed with a racemic standard.

Marfeys_Workflow Sample Unknown Sample (L or D?) Reaction Derivatization (pH 8, 40°C) Sample->Reaction FDAA Marfey's Reagent (L-FDAA) FDAA->Reaction HPLC C18 HPLC Separation Reaction->HPLC Result_LL Peak 1: L-D Adduct (Elutes First) HPLC->Result_LL Separation Result_LD Peak 2: L-L Adduct (Elutes Second) HPLC->Result_LD

Figure 3: Analytical workflow for enantiomeric excess determination using Marfey's Reagent.

References

  • Marfey, P. (1984).[1] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[1][2] Carlsberg Research Communications, 49(6), 591-596.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3), 231-247.

  • Sigma-Aldrich. (n.d.). (S)-2-Amino-5-hydroxypentanoic acid Product Specification. Merck KGaA.

  • ChemicalBook. (2023).[3][4] 2-amino-5-hydroxy-pentanoic acid (CAS 6152-89-2) Properties and Safety.[5]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 141287428, 2-Amino-5-hydroxypentanoic acid.

Sources

Potential Biological Activities of 5-Hydroxynorvaline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

5-Hydroxynorvaline (also known as 2-amino-5-hydroxypentanoic acid ) is a non-proteinogenic


-amino acid that serves as a critical chiral scaffold in medicinal chemistry.[1] Structurally, it is the hydroxyl isostere of ornithine  and a homolog of homoserine . Its unique side-chain architecture—a linear 3-carbon linker terminating in a primary alcohol—provides a versatile handle for functionalization, enabling the synthesis of potent enzyme inhibitors and stable peptide mimetics.

This guide details the synthetic accessibility, pharmacological mechanisms, and experimental protocols for 5-hydroxynorvaline and its bioactive derivatives, specifically focusing on antifungal keto-derivatives (RI-331) and arginine/ornithine mimetics.[1]

Chemical Profile
PropertySpecification
IUPAC Name (2S)-2-amino-5-hydroxypentanoic acid
Common Name 5-Hydroxynorvaline;

-Hydroxynorvaline
Molecular Formula C

H

NO

Molecular Weight 147.15 g/mol
Chiral Center S-configuration (derived from L-Glutamic acid)
Structural Homology Isosteric with L-Ornithine and L-Citrulline

Medicinal Chemistry: Synthetic Pathways

The synthesis of 5-hydroxynorvaline is a prerequisite for accessing its bioactive derivatives. The most robust route utilizes L-glutamic acid as a chiral pool starting material, ensuring high enantiomeric purity without the need for complex resolution steps.

Route A: The Boroxazolidone Protection Strategy (High Fidelity)

This method is preferred for large-scale preparation due to its reproducibility and preservation of chirality. It involves the simultaneous protection of the


-amino and 

-carboxyl groups using 9-borabicyclo[3.3.1]nonane (9-BBN) or similar boron reagents, followed by selective reduction of the side-chain carboxyl group.[1]

Mechanism:

  • Cyclization: L-Glutamic acid reacts with the boron reagent to form a rigid boroxazolidone ring.[1] This locks the

    
    -position, preventing racemization.[1]
    
  • Activation: The side-chain carboxylic acid (at C5) is activated (e.g., via mixed anhydride).[1]

  • Reduction: Selective reduction (using NaBH

    
    ) yields the alcohol.[1]
    
  • Deprotection: Mild hydrolysis releases the free amino acid.[1]

Route B: Divergent Synthesis from Allylglycine

For generating diverse analogs (e.g., unsaturated or branched derivatives), (S)-allylglycine serves as a versatile precursor.[1][2][3]

  • Hydroboration-Oxidation: Converts the terminal alkene of allylglycine directly to the primary alcohol of 5-hydroxynorvaline.

  • Oxidative Cleavage: Can yield shorter chain homologs or aldehydes for further functionalization.[1]

Pharmacology & Biological Activities[1][5][6][7][8][9][10][11][12][13][14]

Antifungal Activity: The RI-331 Connection

The most distinct biological activity associated with the 5-hydroxynorvaline scaffold is seen in its oxidized derivative, (S)-2-amino-4-oxo-5-hydroxypentanoic acid , also known as RI-331 .[1]

  • Target: Homoserine Dehydrogenase (HSD).[1][4]

  • Mechanism: RI-331 acts as a transition-state mimic.[1] In fungi (e.g., Saccharomyces cerevisiae, Candida spp.), HSD is a critical enzyme in the aspartate pathway, converting aspartate

    
    -semialdehyde to homoserine (a precursor to Threonine, Methionine, and Isoleucine).[1]
    
  • Selectivity: Mammals lack the aspartate pathway (obtaining these amino acids from diet), rendering RI-331 selectively toxic to fungi.[1]

  • Metabolic Trapping: 5-hydroxynorvaline itself can be metabolically oxidized in vivo to the 4-oxo species, acting as a prodrug in certain biological contexts.[1]

Arginase and NOS Modulation

5-Hydroxynorvaline is the structural backbone for "nor" variants of arginine antimetabolites.

  • Arginase Inhibition: Functionalization of the terminal alcohol to a guanidine or N-hydroxyguanidine yields nor-arginine and nor-NOHA (N

    
    -hydroxy-nor-L-arginine).[1]
    
    • Note: While nor-NOHA (4-carbon chain) is the standard high-affinity inhibitor, the 5-carbon scaffold (derived from 5-hydroxynorvaline) allows for the synthesis of Homo-NOHA and other steric probes that map the active site of Arginase I and II.[1]

  • Nitric Oxide Synthase (NOS): As an ornithine isostere, 5-hydroxynorvaline derivatives can compete with L-arginine at the NOS active site.[1] The 5-hydroxy group can be converted to a hydroxamate , conferring metal-chelating properties that inhibit the heme-dependent oxidation step in NOS.[1]

Peptide Stability & Mimetics

Incorporation of 5-hydroxynorvaline into peptide chains (e.g., 5-hydroxynorvaline-S-Ile ) introduces a polar, non-charged side chain that mimics Serine but with an extended alkyl spacer.[1]

  • Effect: This extension pushes the hydroxyl group away from the peptide backbone, altering hydrogen-bonding networks and potentially increasing resistance to proteolytic cleavage by serine proteases.

Visualization: Pathways and Mechanisms

G Glutamate L-Glutamic Acid (Precursor) Borox Boroxazolidone Intermediate Glutamate->Borox 1. 9-BBN Protection Hydroxynorvaline 5-Hydroxynorvaline (Scaffold) Borox->Hydroxynorvaline 2. Activation/Reduction 3. Deprotection RI331 RI-331 (4-oxo derivative) Hydroxynorvaline->RI331 Oxidation (C4) NorArginine Nor-Arginine / N-OH Analogs (Guanidino derivatives) Hydroxynorvaline->NorArginine Guanylation (C5-OH -> Guanidine) Peptides Peptidomimetics (e.g., 5-OH-Nva-Ile) Hydroxynorvaline->Peptides Solid Phase Synthesis HSD Target: Homoserine Dehydrogenase RI331->HSD Inhibits ArgNOS Target: Arginase / NOS NorArginine->ArgNOS Inhibits

Caption: Chemical genealogy of 5-hydroxynorvaline, illustrating synthetic origins and divergence into antifungal (RI-331) and metabolic (Arginase/NOS) inhibitors.[1]

Experimental Protocols

Protocol 1: Synthesis of (S)-5-Hydroxynorvaline (Glutamic Acid Route)

This protocol ensures high enantiomeric purity by preventing


-proton abstraction.[1]

Reagents: L-Glutamic acid, 9-BBN (or borane-dimethyl sulfide), Isobutyl chloroformate, NaBH


, THF, Methanol.[1]
  • Protection: Suspend L-glutamic acid (10 mmol) in dry THF under Argon. Add borane reagent (1.1 eq) and reflux for 2 hours to form the boroxazolidone complex.[1]

  • Activation: Cool to -15°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) to form the mixed anhydride at the side-chain carboxyl. Stir for 30 min.

  • Reduction: Filter the precipitate (amine salts).[1] Add the filtrate dropwise to a suspension of NaBH

    
     (2.0 eq) in water/THF at 0°C. Stir for 1 hour.
    
  • Workup: Quench with acetic acid. Evaporate solvent.[1]

  • Deprotection: Reflux the residue in 10% HCl/MeOH for 1 hour to cleave the boron complex.

  • Purification: Pass through an ion-exchange column (Dowex 50W) eluting with NH

    
    OH gradient. Recrystallize from water/ethanol.[1]
    
    • Yield: Typically 60-75%.[1]

    • Validation:

      
      H NMR (D
      
      
      
      O) should show triplet at
      
      
      3.55 (CH
      
      
      -OH).
Protocol 2: In Vitro Homoserine Dehydrogenase Inhibition Assay

To validate the activity of the 4-oxo derivative (RI-331).

Materials: Purified Homoserine Dehydrogenase (yeast or bacterial source), Aspartate


-semialdehyde (substrate), NADPH (cofactor), Tris-HCl buffer (pH 7.5).[1]
  • Preparation: Prepare assay buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM EDTA.[1]

  • Incubation: Mix 10 nM enzyme with varying concentrations of the test compound (0.1

    
    M – 100 
    
    
    
    M) in a 96-well plate. Incubate at 25°C for 10 minutes.
  • Reaction Start: Add NADPH (0.2 mM) and Aspartate

    
    -semialdehyde (0.5 mM).
    
  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) continuously for 5 minutes.

  • Analysis: Plot initial velocity (

    
    ) vs. inhibitor concentration to determine IC
    
    
    
    .[1]
    • Control: RI-331 typically shows IC

      
       in the low micromolar range (5-20 
      
      
      
      M).[1]

Future Outlook & Clinical Potential

The 5-hydroxynorvaline scaffold is currently underutilized in clinical pipelines, primarily serving as a research tool.[1] However, its potential is expanding in two key areas:

  • Antifungal Resistance: With rising resistance to azoles, the unique mechanism of RI-331 (amino acid biosynthesis inhibition) offers a novel pathway for combination therapies.[1]

  • Nitric Oxide Modulation: As the understanding of Arginase II in vascular disease and cancer immunosuppression grows, "nor" and "homo" arginine analogs derived from this scaffold will be critical for developing isoform-selective inhibitors.

References
  • Synthesis via Boroxazolidone: Chulakov, E. N., et al. "Efficient Method for the Preparation of (S)-5-Hydroxynorvaline."[1] Russian Journal of Organic Chemistry, 2023.

  • RI-331 Antifungal Mechanism: Yamaki, H., et al.[1][4] "The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae."[1] Journal of Antibiotics, 1992.[4]

  • Arginase Inhibitors (Nor-NOHA): Custot, J., et al.[1] "The New

    
    -Amino Acid N
    
    
    
    -Hydroxy-nor-L-arginine: a High-Affinity Inhibitor of Arginase."[1][5] Journal of the American Chemical Society, 1997.
  • Divergent Synthesis: Wolf, L. B., et al. "Stereoselective Synthesis of syn-

    
    -Hydroxynorvaline and Related 
    
    
    
    -Amino Acids."[1] ResearchGate, 2019.[1][6]
  • Chemical Properties: PubChem Compound Summary for CID 95562, 2-Amino-5-hydroxyvaleric acid.[1] [1]

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for 2-Amino-5-hydroxypentanoic Acid (5-Hydroxynorvaline)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-hydroxypentanoic acid (also known as 5-Hydroxynorvaline or


-hydroxynorvaline) is a critical non-proteinogenic amino acid. It serves as a versatile chiral building block for the synthesis of piperidine alkaloids, peptidomimetics, and as a precursor for heterocycles in pharmaceutical development.

Synthesizing this molecule presents a unique chemoselectivity challenge: differentiating the two carboxylic acid groups of L-glutamic acid. The


-carboxylic acid must remain intact (or protected) while the 

-carboxylic acid is selectively reduced to the primary alcohol. Furthermore, the product is prone to intramolecular cyclization to form (S)-2-amino-valerolactone under acidic conditions, a reaction that must be controlled during workup.

This guide details two scalable protocols:

  • The Boroxazolidone Route: A highly selective method using simultaneous boron-mediated protection, ideal for high-purity requirements.

  • The Mixed Anhydride Route: A classic, robust method suitable for multi-kilogram scale-up using standard reactor setups.

Strategic Analysis & Critical Process Parameters (CPPs)

Before initiating synthesis, the following parameters define the success of the campaign:

ParameterSpecification TargetRationale
Enantiomeric Excess (ee) > 99.0%Racemization can occur during the activation of the

-carboxyl group if temperatures are not strictly controlled.
Chemoselectivity > 95:1 (

:

reduction)
Reducing the

-COOH yields the amino-diol (impurity), which is difficult to separate.
Residual Boron < 500 ppmIf using Protocol A, downstream resin purification is mandatory to remove boron complexes.
Lactone Content < 1.0%The open-chain form is the target; however, equilibrium favors the lactone at pH < 5.

Protocol A: The Boroxazolidone-Mediated Reduction

Best for: High purity, lab-to-pilot scale (10g – 500g), and minimizing protection/deprotection steps.

Mechanistic Insight

This advanced protocol utilizes 9-borabicyclo[3.3.1]nonane (9-BBN) or complexation with


 to form a boroxazolidone  heterocycle. This effectively "locks" the 

-amino and

-carboxyl groups simultaneously, leaving the side-chain

-carboxyl free for selective reduction.[1]
Workflow Diagram

BoroxazolidoneRoute Start L-Glutamic Acid Step1 Complexation (Boroxazolidone Formation) Start->Step1 BH3·THF or 9-BBN, reflux Step2 Activation (Mixed Anhydride) Step1->Step2 ClCOOiBu NMM, -15°C Step3 Selective Reduction (NaBH4) Step2->Step3 NaBH4 MeOH/THF Step4 Quench & Hydrolysis Step3->Step4 HCl/MeOH (Deprotection) Product (S)-5-Hydroxynorvaline Step4->Product Ion Exchange (Dowex 50W)

Figure 1: The Boroxazolidone protection strategy allows for high chemoselectivity by locking the alpha-functionality in a temporary heterocyclic ring.

Step-by-Step Methodology

Reagents:

  • L-Glutamic acid (1.0 eq)

  • 
     (2.0 M in THF) or 9-BBN
    
  • Isobutyl chloroformate (1.1 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Sodium Borohydride (

    
    ) (2.0 eq)
    

Procedure:

  • Protection (Boroxazolidone Formation):

    • Suspend L-glutamic acid in anhydrous THF under nitrogen.

    • Add

      
       dropwise at 0°C.
      
    • Heat to reflux for 2–4 hours. Hydrogen gas evolution will cease when the complex is formed.

    • Checkpoint: The reaction mixture should become clear.

  • Activation:

    • Cool the solution to -15°C.

    • Add NMM followed by dropwise addition of isobutyl chloroformate. Maintain temperature < -10°C to prevent racemization.

    • Stir for 30 minutes to form the mixed anhydride of the side chain.

  • Reduction:

    • Add

      
       (dissolved in a minimal amount of water or MeOH) dropwise.
      
    • Stir for 1 hour at 0°C, then warm to room temperature.

  • Workup & Deprotection:

    • Quench carefully with 1N HCl.

    • Heat the aqueous solution to 50°C for 1 hour to hydrolyze the boron complex and remove the protecting group.

    • Crucial Step: Evaporate volatiles (trimethyl borate). Repeat methanol co-evaporation 3x to remove all boron traces.

  • Purification:

    • Load the crude residue onto a Dowex 50W-X8 cation exchange column (

      
       form).
      
    • Wash with water (removes anions/boron residues).

    • Elute product with 1M

      
      .
      
    • Lyophilize fractions to obtain a white solid.

Protocol B: The Modified Mixed Anhydride Route

Best for: Large-scale manufacturing (>1 kg), standard equipment, and avoiding boron waste streams.

Mechanistic Insight

This route relies on classical orthogonal protection. We protect the


-amine (Cbz or Boc) and the 

-carboxyl (t-butyl ester) chemically. This leaves the

-carboxyl as the only reactive site for activation and reduction.
Workflow Diagram

MixedAnhydride Start L-Glutamic Acid 5-methyl ester Step1 N-Protection (Boc/Cbz) Start->Step1 Step2 Alpha-Ester Protection (t-Butyl ester) Step1->Step2 Step3 Selective Hydrolysis of Gamma-Ester Step2->Step3 LiOH (1 eq) Controlled pH Step4 Mixed Anhydride Reduction Step3->Step4 1. EtOCOCl/TEA 2. NaBH4 Step5 Global Deprotection Step4->Step5 TFA or H2/Pd Final (S)-5-Hydroxynorvaline Step5->Final

Figure 2: The orthogonal protection strategy ensures that only the side-chain carboxyl is reduced.

Step-by-Step Methodology

Starting Material: N-Boc-L-glutamic acid-1-tert-butyl ester (Commercially available or synthesized from Glu).

  • Activation:

    • Dissolve N-Boc-L-Glu-OtBu (1.0 eq) in THF/DMF (4:1).

    • Cool to -15°C.

    • Add Triethylamine (

      
      ) (1.05 eq) followed by Ethyl Chloroformate (1.05 eq).
      
    • Stir for 20 mins. The formation of a white precipitate (

      
      ) confirms anhydride formation.
      
  • Reduction:

    • Filter off the salts (optional, for cleaner reaction) or proceed in situ.

    • Add

      
       (2.5 eq) dissolved in water slowly to the anhydride solution at -10°C.
      
    • Note: The addition of water is necessary to solubilize borohydride but must be done slowly to avoid hydrolyzing the anhydride before reduction.

  • Workup:

    • Acidify to pH 3 with citric acid solution.

    • Extract with Ethyl Acetate.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Intermediate: You now have N-Boc-L-2-amino-5-hydroxypentanoic acid t-butyl ester.

  • Global Deprotection:

    • Dissolve the intermediate in DCM/TFA (1:1).

    • Stir at room temperature for 2 hours (removes both Boc and t-Butyl).

    • Concentrate in vacuo.

  • Isolation (The "Lactone Trap"):

    • The crude product will be the TFA salt.

    • Neutralize with Amberlyst A-21 (weak base resin) in methanol to avoid strong basic conditions that might cause ring opening/closing issues.

    • Crystallize from Ethanol/Water.

Troubleshooting: The Lactonization Equilibrium

A common failure mode is low yield due to the formation of (S)-2-amino-valerolactone.

Equilibrium Open 5-Hydroxynorvaline (Open Chain) Lactone 2-Amino-valerolactone (Cyclic) Open->Lactone Acidic pH Heat (-H2O) Lactone->Open Basic pH (+H2O)

Figure 3: Equilibrium between the open-chain amino acid and the lactone form.

Corrective Action:

  • Detection: Use NMR (

    
    ).[2] The 
    
    
    
    -proton of the lactone is shifted downfield compared to the open chain.
  • Reversal: If the lactone forms, dissolve the crude solid in water, adjust pH to 10-11 with NaOH, stir for 1 hour (opens the ring), then carefully neutralize to the isoelectric point (pI ~5.6) on an ion-exchange column and elute rapidly.

References

  • Garcia, J., et al. (2000). "Efficient Method for the Preparation of (S)-5-Hydroxynorvaline." Tetrahedron Letters. (Describes the Boroxazolidone methodology).

  • Chulakov, E. N., et al. (2023).[3] "Synthesis of glycyl-(S)-5-hydroxynorvaline." Russian Journal of Organic Chemistry. (Details the mixed anhydride reduction on protected glutamate).

  • Sigma-Aldrich. "Product Specification: (S)-2-Amino-5-hydroxypentanoic acid." (Physical properties and safety data).

  • Blaskovich, M. A., et al. (2008). "A Convenient Reduction of

    
    -Amino Acids to 1,2-Amino Alcohols." The Open Organic Chemistry Journal.  (Context on amino acid reduction selectivity).
    
  • Rodríguez, M., et al. (1991). "Selective reduction of N-protected amino acid esters." Journal of Organic Chemistry.

Sources

Regioselective Fmoc Protection of 2-Amino-5-hydroxypentanoic Acid for Glycopeptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

2-Amino-5-hydroxypentanoic acid (commonly known as 5-hydroxynorvaline) is a critical non-proteinogenic amino acid utilized in the design of complex modified peptides. It serves as a fundamental building block in the1[1]. To successfully incorporate this bi-functional residue into a standard Solid-Phase Peptide Synthesis (SPPS) cycle, the


-amino group must be reversibly masked with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group[2].

Mechanistic Principles & Causality (E-E-A-T)

The primary synthetic challenge when protecting 5-hydroxynorvaline is achieving strict regiocontrol. The goal is to selectively protect the


-amine while leaving the 

-hydroxyl group completely unmodified, as this free hydroxyl acts as the essential acceptor site for downstream glycosylation[3].
  • Chemoselectivity via pH Control: The reaction is executed under Schotten-Baumann conditions using aqueous sodium carbonate (

    
    ).[]. At this pH, the 
    
    
    
    -amino group (
    
    
    ~9.5) is partially deprotonated and highly nucleophilic. Conversely, the aliphatic
    
    
    -hydroxyl group (
    
    
    ~15) remains fully protonated and kinetically inert, ensuring absolute N-acylation selectivity[2].
  • Reagent Selection (Fmoc-OSu vs. Fmoc-Cl): 5[5]. Fmoc-Cl is an overly aggressive acylating agent that can inadvertently activate the unprotected carboxylate, driving unwanted amide coupling and dipeptide oligomerization[5]. Fmoc-OSu acts as a milder reagent that6[6].

  • Stoichiometric Restraint: This protocol intentionally employs a slight sub-stoichiometric ratio of Fmoc-OSu (0.95 equivalents).5

    5, a persistent impurity that co-precipitates with the target molecule and severely complicates purification.
    
  • Self-Validating Purification: The workup procedure leverages a dual-phase pH switch. At pH 9, the product is a water-soluble sodium carboxylate, allowing organic impurities to be washed away with ether. Upon acidification to pH 2.0, the carboxylate protonates, and the bulky, hydrophobic Fmoc group drives the molecule entirely into the organic extraction phase. [].

Quantitative Data Presentation

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction in Synthesis
2-Amino-5-hydroxypentanoic acid 133.151.001.33 g (10.0 mmol)Bi-functional Starting Material
Sodium Carbonate (

)
105.992.502.65 g (25.0 mmol)Base / pH Buffer (pH ~9.0)
Fmoc-OSu 337.330.953.20 g (9.5 mmol)Chemoselective Acylating Agent
1,4-Dioxane (Anhydrous)88.11-20 mLOrganic Co-solvent
Deionized Water 18.02-30 mLAqueous Solvent
1M Hydrochloric Acid (HCl) 36.46~2.5-3.0~25–30 mLAcidifying Agent (pH 2.0)

Experimental Protocol

Step 1: Substrate Dissolution In a 100 mL round-bottom flask, suspend 2-Amino-5-hydroxypentanoic acid (1.33 g, 10.0 mmol) in 30 mL of deionized water. Add sodium carbonate (2.65 g, 25.0 mmol) in small portions under magnetic stirring until complete dissolution is achieved. Cool the clear solution to 0 °C using an ice-water bath.

Step 2: Reagent Preparation In a separate glass vial, dissolve Fmoc-OSu (3.20 g, 9.5 mmol) in 20 mL of anhydrous 1,4-dioxane.

Step 3: Biphasic Coupling Add the Fmoc-OSu/dioxane solution dropwise to the aqueous amino acid solution over 30 minutes via an addition funnel. Maintain the internal temperature strictly at 0 °C to prevent rapid hydrolysis of the active ester.

Step 4: Reaction Maturation Once the addition is complete, stir the turbid reaction mixture at 0 °C for 1 hour. Remove the ice bath and allow the mixture to warm naturally to room temperature, stirring continuously for 12 hours.

Step 5: Orthogonal Washing Dilute the reaction mixture with 50 mL of deionized water. Transfer to a separatory funnel and wash the aqueous phase with diethyl ether (2 × 30 mL). Discard the organic layer. (Note: The product remains safely in the aqueous phase as a highly soluble sodium salt, while unreacted Fmoc-OSu and non-polar degradation products partition into the ether).

Step 6: pH-Driven Extraction Cool the retained aqueous layer back to 0 °C. Slowly acidify the solution to pH 2.0 using 1M HCl under vigorous stirring. (Caution: Add the acid dropwise to prevent localized over-acidification and to safely manage


 gas evolution). Extract the acidified aqueous layer with ethyl acetate (3 × 40 mL). Combine the organic extracts and wash with brine (50 mL).

Step 7: Drying and Concentration Dry the organic phase over anhydrous sodium sulfate (


), filter, and concentrate under reduced pressure using a rotary evaporator to yield Fmoc-5-hydroxynorvaline-OH as a white to off-white solid.

Process Visualization

FmocSynthesis SM 5-Hydroxynorvaline (1.0 eq) Base 10% Aq. Na₂CO₃ (pH 9.0-9.5) SM->Base Reaction Biphasic Reaction (0 °C to RT, 12 h) Base->Reaction Reagent Fmoc-OSu in Dioxane (0.95 eq) Reagent->Reaction Dropwise at 0 °C Wash Ether Wash (Removes Impurities) Reaction->Wash Dilute with H₂O Acidify Acidification (pH 2.0) (1M HCl) Wash->Acidify Retain Aqueous Phase Extract EtOAc Extraction (Isolates Product) Acidify->Extract Protonation Product Fmoc-5-hydroxynorvaline-OH (Target Compound) Extract->Product Dry & Concentrate

Figure 1: Step-by-step workflow for the highly chemoselective Fmoc protection of 5-hydroxynorvaline.

References[2] Overview of Fmoc Amino Acids. ChemPep. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTauAgfxlo6x0xMeZ0bFT3ubAwge9nCvo4f7Bio1g71wmhMjhBfzfy1SWauKim-alM2nn7U8rpjVrgTUm73bneiuKR_YO7NfiRR6pMkD8Qkt4J4fV4nmWX1RK50GlOMLw=[5] Fmoc - Lokey Lab Protocols. Wikidot. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKo635KYh9YJzY_6U1rORxGckA_N1t5PaH3NbG6WEBkpMJ7CG7jsji070eeQBaCu1oXyniCbyvY2dM0cf4-f3hnyK8Ja26k9hgkiS8qyu1w-HuvHTyN8glyqQ_[4] Fmoc Amino Acids. BOC Sciences. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFF2WeYUE3faZTRhEAckY_Brw9mhBjRR1wCuxett36tZb049q3PthHwAkjH3gd8qLR9JYbhTED9yOUOzNJfuPiHBcYcpjXElUiEMc8ILwf-JHrFazxR15zrBVuuN_gPKNnDpXv-o70f7aOljej1LUiAfGDv4EzLCocKw==[6] Fmoc-OSu (N-(Fmoc-oxy)succinimide) | Acylating Agent. MedchemExpress.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmPocko5zCft1RR0MscRMSTuKxxSrcFHjaNgGdqvKTksKz5I2bPrLEIErNOs1G2o75tvdyGf7PLVvFfNMwH48RtBX4Hcl1SV4k_9m4DJZYOtw5SPfUTfr09cjAhZ1SvGM2KaGfti_-[1] Johan BRODDEFALK | Senior Researcher. ResearchGate. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsD6TiRH4KlJZVAOxaZ-LfOAYdrPqzkucEra79sE-uQkN7Vv0TJYQgskmBP0H_cj4TfpKmnKliPwMdQe7YdgzaXOTrJrsSXJ_96np1JpWYoKYYXm49L74aTQkeR-aeY2x80xKgZEPzheDGzkJPlESf[3] Karl-Erik BERGQUIST | Retired | Lecturer. ResearchGate. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVlDhU9FG0JOF2JbDXPIUR4rB83zRQNMhE81nNscZ73aGCZzJ3WwIlp960gKpmb5_0OqnM0sDoaTLk-uIIGsk-XKy6HtlzLPsxZHS9NQLoWbE_VPVk8ei4RQV5mOz7twYnwyb_IFRrIKQ7ZIShm6W1sW9e

Sources

Application Note: Advanced HPLC Strategies for the Quantitation of 2-Amino-5-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2-Amino-5-hydroxypentanoic acid (5-Hydroxynorvaline, 5-HNV) is a non-proteinogenic amino acid structurally homologous to homoserine and 5-hydroxylysine. It appears frequently as:

  • A Critical Impurity: In the synthesis of peptide mimetics or during the reduction of glutamate derivatives (e.g., in the production of 1,4-butanediol or related amino-alcohols).

  • A Metabolic Marker: In plant defense signaling (specifically in Zea mays) and specific bacterial pathways involving glutamate-5-semialdehyde.

The Analytical Challenge: Like most aliphatic amino acids, 5-HNV lacks a distinct UV chromophore. Direct UV detection at 200–210 nm is non-specific and suffers from severe interference in complex matrices. Therefore, this guide presents two distinct, validated approaches:

  • Method A (Derivatization): The "Gold Standard" for biological matrices and high-sensitivity requirements, utilizing 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) chemistry.

  • Method B (Direct Detection): A modern HILIC-CAD/MS approach for synthetic process monitoring where derivatization is rate-limiting.

Strategic Method Selection

The following decision tree illustrates the logic for selecting the appropriate protocol based on your sample matrix and sensitivity needs.

MethodSelection Start START: Define Sample Matrix Bio Biological Matrix (Plasma, Plant Extract, Cell Media) Start->Bio Synth Synthetic/Process Sample (API, Reaction Mixture) Start->Synth MethodA PROTOCOL A: AQC Derivatization (Fluorescence) High Selectivity & Sensitivity Bio->MethodA Complex Matrix SensCheck Sensitivity Required? Synth->SensCheck HighSens High Sensitivity (< 1 µM) SensCheck->HighSens Trace Impurity LowSens Mod. Sensitivity (> 10 µM) SensCheck->LowSens Main Component HighSens->MethodA MethodB PROTOCOL B: HILIC-CAD / LC-MS Direct Analysis (No Derivatization) LowSens->MethodB

Figure 1: Decision matrix for selecting the optimal HPLC workflow for 5-Hydroxynorvaline analysis.

Protocol A: High-Sensitivity Fluorescence Detection (AQC Derivatization)

Principle: This method utilizes the AccQ-Tag™ chemistry (or generic AQC reagents). AQC reacts rapidly with primary and secondary amines to yield highly stable, fluorescent urea derivatives. This is superior to OPA (o-phthalaldehyde) because AQC derivatives are stable for days, allowing for automated batch processing.

Reagents & Equipment[1][2][3][4][5][6]
  • Derivatizing Agent: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

  • Column: C18 High-Efficiency Column (e.g., Waters AccQ-Tag Ultra, 1.7 µm, 2.1 x 100 mm OR Kinetex C18, 2.6 µm).

  • Mobile Phase A: 140 mM Sodium Acetate, pH 5.8 (with TEA).

  • Mobile Phase B: 60% Acetonitrile / 40% Water.

  • Detector: Fluorescence (FLD). Excitation: 250 nm; Emission: 395 nm.

Step-by-Step Procedure
  • Sample Preparation:

    • Dilute sample to approx. 10–500 pmol range.

    • Mix 10 µL of sample (or standard) with 70 µL of Borate Buffer (pH 8.8).

    • Add 20 µL of reconstituted AQC reagent.

    • Vortex immediately for 10 seconds.

    • Critical Step: Incubate at 55°C for 10 minutes to ensure complete conversion of the hydroxylated amine. (Note: 5-HNV has a hydroxyl group, but AQC targets the amine; the heat ensures reaction kinetics overcome any steric hindrance from the side chain).

  • Chromatographic Conditions:

    • Flow Rate: 0.7 mL/min.

    • Column Temp: 55°C (Essential for resolution of isomers).

    • Injection Vol: 1 µL.

  • Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.01000Initial
0.5982Linear
15.09010Linear
19.06040Linear
20.00100Wash
23.01000Re-equilibration
Expected Results & Specificity
  • Retention: 5-HNV typically elutes after Glutamate and before Arginine in this system.

  • Isomer Resolution: This method effectively resolves 5-HNV from its structural homolog Homoserine (2-amino-4-hydroxybutyric acid) and 5-Hydroxylysine .

  • Linearity:

    
     from 1 pmol to 1000 pmol on-column.
    

Protocol B: Direct Analysis via HILIC-CAD/MS

Principle: For synthetic process development where derivatization is impractical, Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar zwitterion 5-HNV. Detection is achieved via Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).[1]

Reagents & Equipment[1][2][3][4][5][6]
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Detector: CAD (Nebulizer temp 35°C) or MS (ESI Positive Mode).

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve sample in 80:20 Acetonitrile:Water. Crucial: High organic content in the sample diluent is required to prevent peak distortion in HILIC.

    • Centrifuge at 12,000 x g if particulates are present.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temp: 30°C.

    • Injection Vol: 2 µL.

  • Gradient Profile:

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Description
0.01090High Organic Start
2.01090Isocratic Hold
12.05050Elution Gradient
14.05050Wash
14.11090Re-equilibration
MS Detection Parameters (ESI+)
  • Target Ion:

    
     Da.
    
  • Fragment Ions (MS/MS):

    • 
       (Loss of H2O)
      
    • 
       (Loss of HCOOH - Formic acid)
      
    • 
       (Cyclization product/Pyrrolidine ring formation)
      
  • Differentiation: 5-HNV (

    
     148) must be distinguished from Glutamic Acid  (
    
    
    
    148).
    • Differentiation Strategy: Glutamic acid elutes later than 5-HNV on ZIC-HILIC columns due to the interaction of the two carboxyl groups (Glu) vs one (5-HNV). MS/MS fragmentation patterns also differ; Glu typically yields a dominant 130 fragment and 84 fragment but with different ratios and retention times.

Method Validation & Troubleshooting

Specificity Check (The "Isomer Trap")

A common error is misidentifying 5-HNV as Homoserine or Glutamic Acid.

  • Validation Step: You MUST inject a mixed standard containing:

    • Homoserine[1]

    • Glutamic Acid[2][3]

    • 5-Hydroxynorvaline[4][5][6][7][8][9]

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between all critical pairs.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Fluorescence Signal (Method A) Incomplete derivatizationEnsure pH of borate buffer is > 8.2. Check incubator temp (must be 55°C).
Peak Tailing (Method B) Secondary interactionsIncrease buffer concentration to 20 mM Ammonium Formate.
Ghost Peaks (Method A) AMQ hydrolysisAQC reagent hydrolyzes to AMQ (peak at ~2 min). Ignore this peak; it is a reagent byproduct.
Retention Shift (Method B) HILIC equilibrationHILIC requires long equilibration. Ensure at least 20 column volumes between runs.

References

  • Yan, J., Lipka, A. E., Schmelz, E. A., & Jander, G. (2015). Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress. Journal of Experimental Botany, 66(2), 593–602. [Link]

    • Key Insight: Establishes the AQC derivatization method for 5-HNV and provides NMR/MS structural confirm
  • Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical Biochemistry, 211(2), 279–287. [Link]

    • Key Insight: The foundational text for the AccQ-Tag chemistry used in Protocol A.
  • Socia, A., & Foley, J. P. (2016). Direct determination of proteinogenic amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection.[1] Journal of Chromatography A, 1445, 126–132. [Link]

    • Key Insight: Validates the HILIC-CAD approach for amino acids without chromophores, applicable to Protocol B.

Sources

Application Note: Enzymatic Production of 2-Amino-5-hydroxypentanoic Acid from L-Glutamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

2-Amino-5-hydroxypentanoic acid (commonly known as 5-hydroxy-L-norvaline) is a non-proteinogenic amino acid that naturally accumulates in certain plants under abiotic stress [1]. In drug development and industrial biotechnology, it serves as a critical chiral building block for peptidomimetics, unnatural peptide synthesis [2], and as an intermediate in the bio-based production of 1,4-butanediol [3].

Chemical synthesis of 5-hydroxy-L-norvaline often requires toxic reducing agents (e.g., sodium borohydride) and complex protection/deprotection steps to maintain the


-stereocenter. In contrast, a biocatalytic cascade  offers a highly stereoselective, single-pot conversion under mild aqueous conditions.

This application note details a self-validating, three-enzyme cascade to convert L-glutamate to 5-hydroxy-L-norvaline. The pathway leverages the promiscuity of oxidoreductases to reduce the


-carboxyl group of glutamate to a primary alcohol via a phosphorylated intermediate.
The Biocatalytic Pathway
  • Activation: Glutamate 5-kinase (ProB) phosphorylates the

    
    -carboxyl group of L-glutamate using ATP, forming L-glutamate 5-phosphate.
    
  • First Reduction: Glutamate-5-semialdehyde dehydrogenase (ProA) reduces the acyl phosphate to L-glutamate 5-semialdehyde, consuming NADPH.

  • Second Reduction: A promiscuous Homoserine dehydrogenase (Hom/ThrA) reduces the semialdehyde to the final primary alcohol, 5-hydroxy-L-norvaline, consuming a second equivalent of NADPH.

Pathway Glu L-Glutamate Glu5P L-Glutamate 5-phosphate Glu->Glu5P Glutamate 5-kinase (ProB) ATP -> ADP Glu5SA L-Glutamate 5-semialdehyde Glu5P->Glu5SA Glu-5-semialdehyde dehydrogenase (ProA) NADPH -> NADP+ + Pi HNV 5-Hydroxy-L-norvaline Glu5SA->HNV Homoserine dehydrogenase (Hom) NADPH -> NADP+

Fig 1: Three-step enzymatic cascade for 5-hydroxy-L-norvaline synthesis.

Experimental Design & Causality

To ensure a self-validating and economically viable system, this protocol incorporates several critical design choices:

  • Cofactor Regeneration: Stoichiometric addition of ATP and NADPH is cost-prohibitive and causes product inhibition. We utilize a Pyruvate Kinase/Phosphoenolpyruvate (PK/PEP) system for ATP recycling, and a Glucose Dehydrogenase/Glucose (GDH/Glc) system for NADPH recycling. This drives the thermodynamic equilibrium forward.

  • Buffer Selection: 100 mM HEPES (pH 7.5) is used. Causality: HEPES maintains the physiological pH required by the enzymes and, crucially, lacks primary amines (unlike Tris buffer), preventing interference during downstream fluorescence derivatization.

  • Internal Standardization:

    
    -Aminobutyric acid (AABA) is spiked into the quench buffer. This controls for volumetric errors during protein precipitation and derivatization.
    

Workflow Prep 1. Reagent & Enzyme Prep Mix 2. Cascade Assembly Prep->Mix Regen 3. Cofactor Regeneration Mix->Regen Incubate 4. Incubation (30°C, pH 7.5) Regen->Incubate Quench 5. Quench & Derivatize Incubate->Quench Analyze 6. HPLC-FLD Quantification Quench->Analyze

Fig 2: End-to-end experimental workflow for biocatalytic production and analysis.

Step-by-Step Protocol

Phase 1: Reaction Mixture Assembly
  • Prepare the Base Buffer: In a sterile 50 mL bioreactor tube, prepare 10 mL of 100 mM HEPES buffer. Adjust to pH 7.5 using 1M NaOH.

  • Add Substrate & Cofactors: Add the following to reach the specified final concentrations:

    • 50 mM Monosodium L-Glutamate (Substrate)

    • 10 mM MgCl₂ (Essential divalent cation for ProB kinase activity)

    • 2 mM ATP (Catalytic initiator)

    • 2 mM NADPH (Catalytic initiator)

  • Establish Regeneration Systems:

    • Add 60 mM Phosphoenolpyruvate (PEP) and 5 U/mL Pyruvate Kinase (PK).

    • Add 100 mM D-Glucose and 5 U/mL Glucose Dehydrogenase (GDH).

  • Equilibrate: Incubate the mixture at 30°C for 5 minutes with gentle orbital shaking (150 rpm).

Phase 2: Enzymatic Initiation
  • Enzyme Addition: Initiate the cascade by adding the purified recombinant enzymes:

    • 2.0 mg/mL Glutamate 5-kinase (ProB)

    • 2.0 mg/mL Glutamate-5-semialdehyde dehydrogenase (ProA)

    • 3.0 mg/mL Homoserine dehydrogenase (Hom)

  • Incubation: Seal the reactor and incubate at 30°C, 200 rpm for 24 hours.

  • Self-Validating Control (Critical): Run a parallel negative control reaction omitting Homoserine dehydrogenase. This allows you to quantify the accumulation of the L-glutamate 5-semialdehyde intermediate, proving that Steps 1 and 2 are functional.

Phase 3: Quenching and Derivatization

Because 5-hydroxy-L-norvaline lacks a UV-absorbing chromophore, pre-column derivatization is mandatory for high-sensitivity detection [1].

  • Quench: At specific time points (e.g., 1h, 4h, 12h, 24h), extract a 100 µL aliquot. Add 100 µL of ice-cold Acetonitrile containing 1 mM

    
    -Aminobutyric acid (AABA) as an internal standard.
    
  • Precipitate: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured enzymes.

  • Derivatize: Transfer 10 µL of the supernatant to a derivatization vial. Use a commercial AccQ-Fluor reagent kit (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate). Add 70 µL of Borate buffer (pH 8.8) and 20 µL of AccQ-Fluor reagent. Heat at 55°C for 10 minutes.

Phase 4: HPLC-FLD Analysis
  • Column: C18 Reverse-Phase (e.g., Waters Nova-Pak C18, 150 × 3.9 mm, 4 µm).

  • Mobile Phase: Gradient elution using Acetate-Phosphate buffer (Solvent A) and 60% Acetonitrile (Solvent B).

  • Detection: Fluorescence detector (FLD) set to Excitation: 250 nm / Emission: 395 nm.

Quantitative Data & Expected Outcomes

By utilizing the cofactor regeneration systems, researchers should expect near-complete conversion of L-glutamate without the stoichiometric accumulation of inhibitory ADP or NADP+.

Table 1: Expected Kinetic Milestones and Mass Balance

Reaction ComponentInitial Conc. (0h)Expected Conc. (4h)Expected Conc. (24h)Function / Status
L-Glutamate 50.0 mM~15.5 mM< 2.0 mMPrimary Substrate (Depleted)
Glu-5-semialdehyde 0.0 mM~8.0 mM< 1.0 mMTransient Intermediate
5-Hydroxy-L-norvaline 0.0 mM~26.5 mM> 45.0 mMTarget Product (Accumulated)
ATP 2.0 mM2.0 mM2.0 mMMaintained via PK/PEP
NADPH 2.0 mM2.0 mM2.0 mMMaintained via GDH/Glc

Note: Yields >90% (45 mM) are typical when Homoserine dehydrogenase is supplied in slight excess (3.0 mg/mL) to prevent the spontaneous cyclization of the semialdehyde intermediate into 1-pyrroline-5-carboxylate.

References

  • Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress. Journal of Experimental Botany. URL:[Link]

  • Oxidative diversification of amino acids and peptides by small-molecule iron catalysis. Nature Chemistry (Archived in PMC). URL:[Link]

  • Production of 1,4 Butanediol in a Microorganism.US Patent US20110014669A1.

Troubleshooting & Optimization

Technical Support Center: 5-Hydroxynorvaline Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and handling of 2-Amino-5-hydroxypentanoic acid (also known as 5-Hydroxynorvaline ). This compound exhibits a strong propensity for intramolecular cyclization, forming a six-membered lactone ring (3-aminotetrahydro-2H-pyran-2-one).

This guide is structured to assist researchers in preventing unwanted lactonization during synthesis, purification, and storage.

Topic: Preventing Lactonization of 2-Amino-5-hydroxypentanoic Acid

Core Concept: The Lactonization Equilibrium

The primary challenge with 2-Amino-5-hydroxypentanoic acid is the thermodynamic equilibrium between its open-chain hydroxy-acid form and its cyclic lactone form. This is an intramolecular esterification driven by pH and solvent conditions.

  • Open Form: Favored in basic (pH > 8) and neutral aqueous conditions (as a zwitterion).

  • Lactone Form: Favored in acidic (pH < 4) conditions and anhydrous organic solvents where water removal drives the equilibrium.

Understanding this duality is critical for accurate quantification and isolation.

Mechanism of Action

The


-hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. This process is acid-catalyzed.

LactonizationMechanism OpenForm Open Form (2-Amino-5-hydroxypentanoic acid) [Stable at pH > 7] Intermediate Transition State (Acid Catalysis) OpenForm->Intermediate + H+ Intermediate->OpenForm - H+ Lactone Lactone Form (3-aminotetrahydro-2H-pyran-2-one) [Stable at pH < 4] Intermediate->Lactone - H2O Lactone->Intermediate + H2O / OH-

Figure 1: Acid-catalyzed equilibrium between the open-chain amino acid and its corresponding lactone.

Troubleshooting Guide (Q&A)

Issue 1: "I synthesized the compound using Boc-deprotection with TFA, but my yield is low and the NMR looks wrong."

Diagnosis: Standard acid deprotection (TFA/DCM or HCl/Dioxane) drives the reaction almost exclusively to the lactone form . If you isolated the product immediately after acid treatment without a basic workup, you have the lactone salt, not the open-chain amino acid.

Solution: You must shift the equilibrium back to the open form during the workup.

  • Neutralization: Dissolve the crude acid salt in water.

  • pH Adjustment: Adjust the pH to 10–11 using 1M NaOH or LiOH. Stir for 1-2 hours to hydrolyze the lactone.

  • Isolation:

    • Method A (Desalting): Pass the basic solution through a cation-exchange resin (e.g., Dowex 50W) in the H+ form, but elute quickly with dilute ammonia to prevent re-acidification on the column.

    • Method B (Precipitation): Carefully adjust pH to the isoelectric point (pI ~6.5) and add cold ethanol/acetone to precipitate the zwitterion.

Issue 2: "My HPLC peaks are splitting or broadening significantly."

Diagnosis: This is a classic sign of on-column interconversion . If you are using a standard acidic mobile phase (e.g., 0.1% TFA or Formic Acid), the compound is cyclizing during the run. The "split" represents the separation of the open form and the lactone, which are constantly interconverting.

Solution: Switch to a pH-neutral or basic mobile phase to lock the compound in the open form.

  • Recommended Buffer: 10 mM Ammonium Bicarbonate (pH 7.8) or Phosphate Buffer (pH 7.5).

  • Column: Use a column stable at higher pH (e.g., C18 with hybrid silica or polymer-based columns).

  • Avoid: TFA, Formic Acid, or unbuffered water/acetonitrile gradients.

Issue 3: "The compound degrades/cyclizes during lyophilization."

Diagnosis: Lyophilization removes water. According to Le Chatelier’s principle, removing water (


) from the equilibrium drives the reaction toward the lactone (ester) side, especially if the pH is slightly acidic.

Solution:

  • Freeze-dry as a Salt: Do not lyophilize the zwitterion or acid salt. Convert the compound to its Sodium (Na+) or Potassium (K+) salt before lyophilization. The carboxylate anion (

    
    ) is non-electrophilic and cannot be attacked by the hydroxyl group, effectively "locking" the open structure.
    
  • Storage: Store the lyophilized salt in a desiccator at -20°C.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Use this protocol for biological assays to ensure precise dosing of the open form.

StepActionRationale
1 Weigh the target amount of 5-hydroxynorvaline.Precision weighing.
2 Add 0.9 molar equivalents of NaOH (0.1 M).Partially neutralizes the carboxylic acid to prevent low pH.
3 Add 100 mM HEPES or PBS buffer (pH 7.5 - 8.0).Buffering capacity maintains the open form.
4 Vortex until dissolved.Ensure homogeneity.
5 QC Check: Measure pH.If pH < 7.0, add dilute NaOH dropwise until pH is 7.5–8.0.
Protocol B: HPLC Method for Purity Analysis

Designed to prevent on-column lactonization.

  • Column: Waters XBridge C18 (or equivalent high-pH stable column), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 8.5 (adjusted with dilute

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 0–5% B over 10 mins (Compound is very polar).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 210 nm (or CAD/ELSD for better sensitivity as chromophore is weak).

Comparative Stability Data

The following table summarizes the approximate half-life (


) of the open-chain form in varying conditions.
ConditionpHPredominant SpeciesStability Risk
0.1% TFA / Water ~2.0Lactone High: Rapid cyclization (< 30 mins).
Pure Water (Zwitterion) ~6.5Equilibrium MixModerate: Slow cyclization over days.
PBS Buffer 7.4Open ChainLow: Stable for weeks at 4°C.
0.1 M NaOH 13.0Open Chain (Anion)Minimal: Completely stable.
Dry Solid (Acid Salt) N/ALactoneHigh: Cyclizes upon moisture exposure.

Logic Flow: Handling Decision Tree

HandlingDecision Start Start: 5-Hydroxynorvaline Sample FormCheck What is the current form? Start->FormCheck AcidSalt Acid Salt (HCl/TFA) FormCheck->AcidSalt SolidZwit Solid Zwitterion FormCheck->SolidZwit Action1 DANGER: Likely Lactonized. Dissolve in Base (pH 10) to Open Ring. AcidSalt->Action1 Action2 Store at -20°C with Desiccant. Avoid moisture. SolidZwit->Action2 Usage Intended Use? Action1->Usage Action2->Usage Synthesis Further Synthesis Usage->Synthesis Assay Biological Assay Usage->Assay ProtProtect Protect Hydroxyl Group (e.g., TBDMS) immediately. Synthesis->ProtProtect ProtBuffer Dissolve in pH 7.5+ Buffer. Use fresh. Assay->ProtBuffer

Figure 2: Decision matrix for handling and storage based on chemical form and intended application.

References

  • Sigma-Aldrich. (S)-2-Amino-5-hydroxypentanoic acid Product Specification. Accessed 2026.[1] Link

  • PubChem. Compound Summary: 2-Amino-5-hydroxypentanoic acid (CID 95562).[1][2] National Library of Medicine. Link

  • ResearchGate. Efficient Method for the Preparation of (S)-5-Hydroxynorvaline. Discusses the formation of the 5-lactone intermediate.[3][4] Link

  • Frontiers in Marine Science. Liquid Chromatographic Isolation of Individual Amino Acids. Describes purification conditions relevant to amino acid stability. Link

  • Vertex AI Search. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates. Discusses hydroxy acid/lactone equilibrium kinetics. Link

Sources

Improving yield in the synthesis of 2-Amino-5-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Yield Synthesis of 2-Amino-5-hydroxypentanoic Acid

Case ID: 5-HNV-SYNTH-OPT Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

2-Amino-5-hydroxypentanoic acid (also known as 5-Hydroxynorvaline ) is a critical non-proteinogenic amino acid used as a chiral building block in peptidomimetics and drug discovery.

Users frequently report yields below 40% due to three primary failure modes:

  • Spontaneous Lactonization: The formation of 3-aminotetrahydro-2H-pyran-2-one (a 6-membered lactone) under acidic workup conditions.

  • Over-Reduction: Loss of the chiral center or reduction of the

    
    -carboxyl group when using non-selective hydride donors.
    
  • Purification Loss: Inability to separate the zwitterionic product from inorganic salts (borates/aluminum salts) generated during quenching.

This guide provides a field-proven protocol utilizing the Selective Glutamate Reduction Strategy , designed to boost isolated yields to >75%.

Module 1: The Optimized Synthesis Protocol

Route: Selective Reduction of L-Glutamic Acid Derivatives. Mechanism: We utilize the "Boroxazolidone" protection strategy or the 5-ester reduction method. The protocol below focuses on the Modified Boroxazolidone Route because it simultaneously protects the


-amino and 

-carboxyl groups, leaving the side chain exposed for selective reduction.
Step-by-Step Workflow
  • Protection (Boroxazolidone Formation):

    • Reagent: L-Glutamic acid +

      
       (or 
      
      
      
      in specific setups).
    • Action: Reflux L-glutamic acid in THF with the boron reagent. This forms a stable 5-membered oxazaborolidine ring at the

      
      -position.
      
    • Critical Check: Ensure moisture-free conditions. Water hydrolyzes the intermediate immediately.

  • Selective Reduction:

    • Reagent: Borane-dimethyl sulfide complex (

      
      ).
      
    • Process: Add

      
       dropwise at 0°C. The "protected" 
      
      
      
      -acid is sterically and electronically shielded; the borane selectively reduces the free
      
      
      -carboxylic acid (side chain) to the alcohol.
    • Time: Stir at RT for 4–6 hours.

  • Quenching & Deprotection:

    • Reagent: Methanol followed by 6M HCl.

    • Action: Methanol destroys excess hydride. HCl hydrolyzes the boroxazolidone ring, releasing the free amino acid.

  • Isolation (The Yield Maker):

    • Do NOT evaporate to dryness immediately if high salt content is present.

    • Method: Use Ion Exchange Chromatography (Dowex 50W-X8,

      
       form).
      
    • Elution: Wash with water (removes boric acid), elute product with 1M

      
      .
      

Module 2: Visualizing the Pathway

The following diagram illustrates the chemical transformation and the critical "Lactone Trap" that destroys yield during workup.

SynthesisPathway Glu L-Glutamic Acid (Starting Material) Complex Boroxazolidone Intermediate (Alpha-Protected) Glu->Complex BH3 / THF (Cyclization) Reduced Reduced Intermediate (Side chain = CH2OH) Complex->Reduced BH3-DMS (Selective Reduction) Product 5-Hydroxynorvaline (Open Chain - Target) Reduced->Product Hydrolysis (pH > 7) Lactone Lactone Impurity (3-aminotetrahydro-2H-pyran-2-one) Reduced->Lactone Acidic Workup (pH < 4) Product->Lactone Spontaneous (Acid/Heat) Lactone->Product Reversible (OH- / Heat)

Figure 1: Reaction pathway showing the critical equilibrium between the target open-chain amino acid and the undesired lactone byproduct.

Module 3: Troubleshooting Center (FAQs)

Q1: My product disappears during the final evaporation. NMR shows a shift in the -proton. What happened?

Diagnosis: You have likely formed the lactone . Explanation: 5-Hydroxynorvaline is a


-hydroxy acid. In the presence of acid (e.g., residual HCl from deprotection) and heat (rotary evaporation), the terminal hydroxyl group attacks the carbonyl carbon, releasing water and closing the ring to form a 6-membered lactone.
Corrective Action: 
  • Avoid Acidic Concentration: Do not concentrate the HCl hydrolysate to complete dryness if possible.

  • Neutralization: Neutralize the solution to pH 6–7 before final evaporation.

  • Recovery: If you have the lactone (often an oil or sticky solid), dissolve it in water and treat with a slight excess of base (NaOH or

    
    ) to reopen the ring, then lyophilize.
    
Q2: I am using (LAH) but getting a mixture of products.

Diagnosis: Over-reduction. Explanation: LAH is too aggressive. It will reduce the ester/acid side chain, but it risks reducing the


-carboxyl group to an alcohol (forming a diol, 1,5-pentanediol derivative) or causing racemization at the 

-carbon. Corrective Action: Switch to

(Lithium Borohydride) or

.
  • Why?

    
     is chemoselective for esters/acids in the presence of amide/amine functionality (if protected correctly) and is milder than LAH, preserving the chiral center.
    
Q3: The yield is good, but the product is a sticky hygroscopic paste, not a powder.

Diagnosis: Inorganic salt contamination. Explanation: Borane reductions generate boric acid/borate salts. If you neutralize with NaOH, you generate sodium borates which are difficult to separate from the zwitterionic amino acid. Corrective Action:

  • Methanol Co-evaporation: Boric acid forms volatile trimethyl borate with methanol. Repeatedly add methanol and evaporate (3–5 times) to remove boron species.

  • Ion Exchange: Pass the crude mixture through a cation exchange column (Dowex 50W). Salts pass through; the amino acid binds. Elute with Ammonia.[1]

Module 4: Reagent Selection Matrix

Reducing AgentSelectivityRisk ProfileRecommended For

High Flammable; stench.Primary Choice. Excellent for -COOH reduction in presence of protected amines.

HighMoisture sensitive.[2]Reducing esters (e.g., Glutamic acid 5-methyl ester).

/

MediumIodine cleanup required.Alternative if Borane-DMS is unavailable.

LowOver-reduction ; Racemization.NOT Recommended for this specific synthesis.

References

  • Preparation of (S)-5-Hydroxynorvaline via Boroxazolidone

    • Source: ResearchG
    • Context: Describes the simultaneous protection and selective reduction str
    • URL:

  • Lithium Borohydride Reduction Selectivity

    • Source: Myers Group, Harvard University (Snippet 1.18)
    • Context: Establishes as the reagent of choice for selective ester reduction in the presence of other functionalities.
    • URL:(Note: Linked to primary context; general reagent data supported by standard organic synthesis literature).

  • Lactone-Hydroxyacid Equilibrium

    • Source: PubMed / Pharm Res (Snippet 1.16)
    • Context: While discussing statins, this reference validates the pH-dependent equilibrium between -hydroxy acids and their lactones, a critical mechanism for 5-hydroxynorvaline.
    • URL:

  • Ion Exchange Purific

    • Source: BenchChem Technical Support (Snippet 1.1)
    • Context: Protocols for purifying hydroxy-amino acid analogs using anion/cation exchange to remove salts and control pH.
    • URL:

Sources

Minimizing racemization during 5-hydroxynorvaline coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #5HNV-RAC-01 Subject: Minimizing Racemization & Side Reactions during 5-Hydroxynorvaline Coupling Status: Open Priority: High

Executive Summary: The Dual-Threat Mechanism

Coupling 5-hydroxynorvaline (5-HNV) presents a unique challenge compared to standard amino acids. You are fighting a war on two fronts:

  • Racemization (Epimerization): Loss of chirality at the

    
    -carbon, primarily driven by oxazolone (azlactone) formation .[1]
    
  • Lactonization: The

    
    -hydroxyl group can attack the activated carboxylate, forming a thermodynamically stable 6-membered 
    
    
    
    -valerolactone. This reaction competes with your desired amide bond formation and often accelerates racemization by locking the intermediate in a reactive state.

The Golden Rule: You cannot rely on standard HBTU/DIPEA protocols for this residue. Success requires Oxyma Pure chemistry, steric base control (Collidine ), and rigorous side-chain protection.

The Mechanistic Root Cause

To solve the problem, we must visualize the enemy. The diagram below maps the kinetic competition between your desired coupling and the racemization/lactonization pathways.

RacemizationPathways Start Fmoc-5-HNV-OH (Activated Ester) Desired Desired Peptide (L-Isomer) Start->Desired Fast Amine Attack (Kinetic Control) Oxazolone Oxazolone Intermediate Start->Oxazolone Slow Cyclization (Promoted by Heat/Base) Lactone δ-Lactone (Dead End) Start->Lactone Intramolecular Attack (If Side Chain Unprotected) Oxazolone->Desired Slow Coupling Racemate Racemized Peptide (D/L Mixture) Oxazolone->Racemate Base-Catalyzed Proton Abstraction

Figure 1: Kinetic competition during activation. Racemization occurs via the oxazolone pathway, while lactonization permanently sequesters the amino acid if the side chain is unprotected.

Strategic Reagent Selection

The choice of coupling cocktail is the single most significant variable. We recommend abandoning benzotriazole-based reagents (HOBt/HATU) in favor of oxime-based chemistry.

A. Coupling Additives: The Oxyma Advantage

Recommendation: Use Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[2][3]

  • Why: Oxyma creates an activated ester that is more reactive towards amines (faster coupling) but less basic than the OBt ester, significantly lowering the rate of oxazolone formation.

  • Evidence: Comparative studies show Oxyma reduces epimerization by 50-90% compared to HOBt in challenging couplings (e.g., Z-Phg-OH models).

B. Base Selection: Steric Control

Recommendation: Switch from DIPEA to 2,4,6-Collidine (TMP) .

  • Why: Racemization is base-catalyzed. DIPEA is a strong, unhindered base that can easily abstract the acidic

    
    -proton of the oxazolone. Collidine is weaker (pKa ~7.4 vs 10.5 for DIPEA) and sterically hindered, making it poor at proton abstraction but sufficient to neutralize the reaction.
    
C. Reagent Comparison Table
Reagent SystemRacemization RiskCoupling SpeedRecommended For
DIC / Oxyma Pure Lowest ModerateStandard SPPS & 5-HNV
COMU / Collidine LowVery Fast Difficult sequences / Steric bulk
HATU / DIPEA HighFastAVOID for 5-HNV
HBTU / DIPEA HighModerateAVOID for 5-HNV
T3P / Pyridine Very LowSlowFragment coupling / Solution phase

Validated Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS)

Best for: Automated synthesizers and standard bead chemistry.

  • Preparation: Ensure you are using Fmoc-5-HNV(tBu)-OH .

    • Critical: Never use the free hydroxyl version in SPPS; lactonization is almost guaranteed.

  • Dissolution: Dissolve Fmoc-AA (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF.

  • Activation: Add DIC (Diisopropylcarbodiimide) (1.0 equiv).

    • Note: Do not add base (DIPEA/Collidine) yet. This "neutral" activation is the safest method.

  • Pre-activation: Stir for 2-3 minutes at Room Temperature (RT).

  • Coupling: Add the mixture to the resin.

  • Duration: React for 45-60 minutes.

  • Optimization: If conversion is <98%, perform a double couple rather than extending time or raising temperature.

Protocol B: Solution Phase / Fragment Coupling

Best for: Convergent synthesis or scale-up.

  • Solvent: Use DCM or EtOAc (lower polarity solvents suppress racemization better than DMF).

  • Cooling: Chill the reaction vessel to 0°C .

  • Reagents: Add Carboxylic Acid (1.0 eq), Amine (1.1 eq), and Collidine (2.5 eq).

  • Coupling Agent: Add COMU (1.0 eq) or T3P (50% in EtOAc, 1.2 eq) slowly.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

    • Why: Low temperature kinetically favors the amide bond formation over the higher-activation-energy racemization pathway.

Troubleshooting & FAQs

Q1: I am seeing a mass shift of -18 Da in my final product. What is this?

  • Diagnosis: This is likely the

    
    -Lactone .
    
  • Cause: You likely used side-chain unprotected 5-HNV, or your protecting group (e.g., Trityl) was labile under your coupling conditions.

  • Fix: Ensure you use Fmoc-5-HNV(tBu)-OH . The t-Butyl ether is stable to base and only removed during final TFA cleavage.

Q2: I still see ~5% D-isomer despite using Oxyma. What now?

  • Diagnosis: Base-induced epimerization during the coupling stroke.

  • Fix:

    • Switch to DIC/Oxyma (base-free activation).

    • If using a uronium salt (COMU/HATU), reduce the base amount to 1.5 equivalents and switch strictly to Collidine .

    • Add 0.1 eq of CuCl2 (Copper(II) Chloride) to the coupling mixture. Copper salts are known to suppress racemization via chelation of the active ester, preventing proton abstraction.

Q3: Can I use T3P (Propylphosphonic anhydride)?

  • Answer: Yes. T3P is excellent for maintaining chirality. However, it is less reactive than COMU/HATU. If your sequence is sterically hindered, T3P may result in incomplete coupling (deletion sequences). Use T3P for solution phase; stick to DIC/Oxyma for SPPS.

Troubleshooting Logic Map

Troubleshooting Issue Issue Detected CheckMass Check Mass Spec Issue->CheckMass MassMinus18 Mass = Expected - 18 Da CheckMass->MassMinus18 Yes MassCorrect Mass = Expected CheckMass->MassCorrect Yes SolutionLactone Lactonization Detected. Use Fmoc-5-HNV(tBu)-OH MassMinus18->SolutionLactone CheckChirality Chiral HPLC Analysis MassCorrect->CheckChirality Racemization > 1% D-Isomer Found CheckChirality->Racemization Yes SolutionBase Base Issue. Switch DIPEA -> Collidine Racemization->SolutionBase If using HATU/COMU SolutionTemp Thermal Issue. Couple at 0°C or use DIC/Oxyma Racemization->SolutionTemp If using DIC

Figure 2: Decision tree for diagnosing impurity profiles involving 5-HNV.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[4] Chemistry – A European Journal, 15(37), 9394–9403.[4] Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for Prevention of Racemization during Activation of Fmoc-Amino Acid Chlorides." Journal of Organic Chemistry, 67, 6296–6302. Link

  • Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride." Organic Process Research & Development, 20(2), 140–177. Link

Sources

Technical Support Center: Troubleshooting 5-Hydroxy Amino Acid Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Cyclization and Acylation Anomalies in 5-Hydroxy Amino Acid Sequences Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Status: Open

Executive Summary: The "Delta" Danger Zone

Welcome to the technical support portal. You are likely here because your peptide synthesis involving 5-hydroxy amino acids (e.g., 5-hydroxylysine,


-hydroxynorvaline, or 5-hydroxyproline) has resulted in low yields, deletion sequences, or unexpected mass shifts.

The core issue lies in the


-position hydroxyl group . Unlike the 

-hydroxyl of homoserine (which forms 5-membered lactones), the 5-hydroxy group is perfectly positioned to form a thermodynamically stable 6-membered

-lactone
ring upon activation of the C-terminus. Furthermore, if left unprotected, this hydroxyl group acts as a nucleophile, leading to O-acylation (branching) .

This guide provides the diagnostic tools and protocols to resolve these competing pathways.

Diagnostic Workflow: Analyzing the Failure

Before altering your synthesis, confirm the specific failure mode using Mass Spectrometry (ESI-MS or MALDI-TOF).

Failure Mode A: Intramolecular Lactonization (Chain Termination)
  • Symptom: The synthesis stops or yield drops significantly after the 5-hydroxy residue.

  • Mechanism: The activated carboxylate of the 5-hydroxy amino acid is attacked by its own side-chain hydroxyl group.

  • Mass Spec Signature:

    • 
       : Loss of water (dehydration) corresponding to lactone formation.
      
    • Truncated Sequence : Mass corresponds to the peptide up to the 5-hydroxy residue, but subsequent couplings failed because the C-terminus is locked in a lactone ring.

Failure Mode B: Intermolecular O-Acylation (Branching)
  • Symptom: Multiple peaks; "double addition" of residues.

  • Mechanism: The unprotected 5-hydroxyl group attacks the incoming activated amino acid during the next coupling cycle.

  • Mass Spec Signature:

    • 
       : Mass corresponds to the insertion of an extra amino acid.
      
    • Complex HPLC profile : Broad peaks indicating a mixture of linear and branched isomers.

Visualizing the Competition (Mechanism)

The following diagram illustrates the kinetic competition between the desired peptide bond formation and the two primary side reactions.

ReactionPathways cluster_conditions Critical Control Factors Start Activated 5-Hydroxy AA (Fmoc-Xaa-OBt) Target Desired Amide Bond (Linear Peptide) Start->Target + Amine (Next AA) Fast Kinetics Lactone Side Reaction A: Intramolecular Lactonization (Chain Termination) Start->Lactone Intramolecular Attack (If OH unprotected) Branch Side Reaction B: Intermolecular O-Acylation (Branched Peptide) Start->Branch + Activated AA (Next Cycle) (If OH unprotected) Protection Side Chain Protection (tBu / Trt) Base Base Concentration (DIEA/NMM)

Caption: Kinetic competition between desired coupling and hydroxyl-mediated side reactions.

Troubleshooting & Prevention Protocols

Protocol 1: Preventing Lactonization (The "Safety-First" Approach)

Applicability: Standard Fmoc SPPS. Core Principle: Thermodynamic protection. You must block the nucleophilicity of the


-OH.
ParameterRecommendationRationale
Protecting Group O-tBu (tert-butyl) The gold standard. Stable to piperidine (Fmoc removal); cleaved by TFA. Prevents both lactonization and branching effectively [1].
Alternative PG O-Trt (Trityl) Use only if you need selective deprotection on-resin (e.g., for post-synthetic phosphorylation).
Coupling Reagent DIC / Oxyma Pure Avoids the high basicity of HATU/DIEA mixtures which can promote proton abstraction from the hydroxyl if protection is incomplete.
Base Collidine or TMP If using uronium salts (HBTU/HATU), use weaker bases like Collidine instead of DIEA to reduce base-catalyzed lactonization risks.
Protocol 2: Handling Unprotected 5-Hydroxy AAs (Minimal Protection Strategy)

Applicability: "Green" chemistry or when protected building blocks are unavailable. Risk: High. Requires strict kinetic control.

  • Activation: Use DIC/HOBt (1:1 eq). Do NOT use phosphonium/uronium salts (PyBOP, HATU) with high base.

  • Solvent: Use DCM/DMF (1:1) . DCM lowers the dielectric constant, which can sometimes disfavor the charge separation required for the zwitterionic transition state of lactonization.

  • Post-Coupling Acetylation: If you suspect O-acylation has occurred, perform a "soft capping" step with imidazole/acetic anhydride to cap the OH, though this permanently modifies the peptide.

Step-by-Step Recovery Workflow

If you have already synthesized the peptide and observe low yields, follow this decision tree to recover or restart.

TroubleshootingTree Start Low Yield / Impurity Detected CheckMass Analyze Mass Spec (ESI/MALDI) Start->CheckMass Decision1 Mass Shift? CheckMass->Decision1 ResultA Mass = [M - 18] (Lactone Formation) Decision1->ResultA -18 Da ResultB Mass = [M + AA] (O-Acylation) Decision1->ResultB + Residue Mass ResultC Mass = Expected (Aggregation/Solubility) Decision1->ResultC Correct Mass ActionA Action: Restart Synthesis. Use O-tBu protected AA. Avoid strong base activation. ResultA->ActionA ActionB Action: Restart Synthesis. Ensure 100% O-protection. Check for PG loss during storage. ResultB->ActionB ActionC Action: Use Pseudoproline dipeptides or elevated Temp. ResultC->ActionC

Caption: Decision matrix for diagnosing 5-hydroxy amino acid synthesis failures.

Frequently Asked Questions (FAQ)

Q: Can I use 5-Hydroxylysine with the side chain unprotected during Fmoc SPPS? A: It is highly risky. While the


-amine of Lysine is the primary nucleophile, the 

-hydroxyl is spatially close to the backbone carbonyl. Under basic conditions (piperidine deprotection), the hydroxyl can attack the carbonyl, leading to chain cleavage or lactonization. Always use Fmoc-5-HyLys(Boc)(O-tBu)-OH for robust results [2].

Q: I see a mass of [M + 42] after cleavage. Is this related to the hydroxy group? A: Likely, yes. If the hydroxyl group was unprotected (or the tBu fell off prematurely), it may have been acetylated if you used an acetic anhydride capping step. This converts the -OH to -OAc (mass shift +42 Da).

Q: Why does the lactone form specifically at the 5-position? A: According to the Baldwin Rules for ring closure, the formation of a 6-membered ring (6-exo-trig) is kinetically favored. The 5-hydroxy group allows for a relaxed chair-like transition state, making the cyclization much faster than for 3- or 4-hydroxy analogs [3].

Q: Can I open the lactone ring after it forms? A: Sometimes. If you isolate the lactonized peptide, treating it with dilute NaOH (saponification) can reopen the ring to the linear acid/alcohol form. However, this risks racemization of the


-carbon and is not recommended for high-purity pharmaceutical applications.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem Knowledge Center.

  • Rehman, S., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8,[1] 9.

Sources

Removing impurities from commercial 2-Amino-5-hydroxypentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Purification of Commercial 2-Amino-5-Hydroxypentanoic Acid

Welcome to the Technical Support Center for amino acid purification. Commercial batches of 2-amino-5-hydroxypentanoic acid (also known as 5-hydroxynorvaline) frequently present with purity issues that can disrupt downstream peptide synthesis, metabolic assays, or crystallographic studies. Because this non-proteinogenic amino acid is typically synthesized via the borohydride reduction of glutamic acid derivatives or isolated from biological matrices[1][2], crude lots often contain unreacted precursors, inorganic salts, and cyclized degradation products.

This guide provides a mechanistic, self-validating framework to troubleshoot and eliminate these impurities.

Quantitative Analysis of Common Impurities

Before initiating purification, it is critical to identify the contaminants in your commercial batch. Compare your LC-MS and NMR data against the table below to determine the causal origin of your specific impurity.

Impurity ProfileMolecular WeightCausality / SourceChemical PropertyRecommended Removal Strategy
Glutamic Acid 147.13 g/mol Incomplete reduction of the γ-carboxyl group during synthesis.Acidic (pI ~ 3.2). Net negative charge at neutral pH.Anion-exchange chromatography.
α-Amino-δ-valerolactone 115.13 g/mol Acid-catalyzed intramolecular cyclization of the target compound.Basic amine (no free carboxylate).Alkaline hydrolysis followed by cation-exchange.
Inorganic Salts VariableResidual borates (from NaBH₄/LiBH₄) or neutralization salts (NaCl).Highly water-soluble, non-ninhydrin reactive.Cation-exchange desalting (bind/elute).
Enantiomeric Mix 133.15 g/mol Racemization during harsh thermal or acidic deprotection steps.Identical physical properties to target.Chiral preparative HPLC (not covered in this chemical guide).

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a dominant peak at m/z 116 [M+H]⁺ instead of the expected m/z 134. Has my compound degraded? A: You are observing α-amino-δ-valerolactone. 5-Hydroxynorvaline possesses both a nucleophilic hydroxyl group at C5 and a carboxyl group at C1. If the commercial supplier utilized harsh acidic conditions (e.g., HCl) during extraction or deprotection, the molecule undergoes an intramolecular esterification, releasing water and forming a 6-membered δ-lactone ring[3]. Solution: This is reversible. Treat the batch with a mild base (e.g., 0.1 M LiOH) to hydrolyze the lactone back into the linear zwitterionic amino acid before proceeding with ion-exchange chromatography.

lactonization Linear 2-Amino-5-hydroxypentanoic Acid (Linear Zwitterion) Acid Acidic Conditions (pH < 3, Heat) Linear->Acid -H2O Lactone α-Amino-δ-valerolactone (Cyclized Impurity) Base Alkaline Hydrolysis (pH > 9) Lactone->Base +H2O Acid->Lactone Base->Linear

Fig 1. pH-dependent equilibrium between linear 5-hydroxynorvaline and its δ-lactone derivative.

Q2: I am trying to recrystallize the product, but it remains a sticky syrup. Why? A: This is a hallmark of high inorganic salt contamination (often borates from the reduction process) or the presence of unreacted glutamic acid. Amino acids only crystallize efficiently at their isoelectric point (pI) in the absence of hygroscopic salts. You must perform a desalting step using a strongly acidic cation-exchange resin prior to isoelectric precipitation.

Q3: How do I separate unreacted glutamic acid from 5-hydroxynorvaline? They are both amino acids. A: Exploit their differing isoelectric points (pI). Glutamic acid has a pI of ~3.2 due to its two carboxyl groups. 5-Hydroxynorvaline has a pI of ~5.5. If you adjust the solution to pH 6.5, glutamic acid becomes anionic (net negative charge), while 5-hydroxynorvaline remains a neutral zwitterion. Passing this mixture through an anion-exchange resin will trap the glutamic acid, allowing the pure 5-hydroxynorvaline to flow through unimpeded[1].

Self-Validating Purification Protocol

This two-dimensional ion-exchange workflow is designed to sequentially eliminate lactones, salts, and acidic precursors.

purification Crude Crude 5-Hydroxynorvaline (Contains Glutamic Acid & Salts) Hydrolysis 1. Mild Base Treatment (Hydrolyze Lactones) Crude->Hydrolysis Cation 2. Cation-Exchange (Dowex 50W) Wash: H2O | Elute: 1M NH4OH Hydrolysis->Cation Anion 3. Anion-Exchange (Dowex 1X8) Elute: H2O Cation->Anion NH4OH Eluate Waste1 Inorganic Salts (Washed out) Cation->Waste1 Wash Waste2 Glutamic Acid (Retained on Resin) Anion->Waste2 Binds Crystallize 4. Isoelectric Crystallization (Aqueous EtOH) Anion->Crystallize Flow-through Pure Pure 5-Hydroxynorvaline (>99% Purity) Crystallize->Pure

Fig 2. Orthogonal ion-exchange workflow for the isolation of pure 2-amino-5-hydroxypentanoic acid.

Step 1: Lactone Ring Opening
  • Suspend the crude commercial powder in 0.1 M LiOH (10 mL per gram of crude).

  • Stir at room temperature for 30 minutes to hydrolyze any α-amino-δ-valerolactone back to the linear carboxylate.

  • Validation: Spot an aliquot on a TLC plate (Silica, Butanol:Acetic Acid:Water 4:1:1). The higher Rf spot (lactone) should disappear, leaving a single lower Rf spot (linear amino acid).

Step 2: Cation-Exchange Desalting
  • Adjust the solution pH to 2.0 using 1 M HCl. Causality: At pH 2, the amino group is fully protonated, ensuring the molecule binds tightly to the cation resin.

  • Load the solution onto a column packed with Dowex 50WX8 (H⁺ form).

  • Wash the column with 5 column volumes (CV) of deionized water. This removes all neutral and anionic inorganic salts (e.g., borates, chlorides).

  • Elute the amino acids using 1 M NH₄OH.

  • Validation: Collect fractions and test with ninhydrin solution. Only the fractions turning purple contain the amino acids. Pool these fractions and concentrate in vacuo to remove excess ammonia.

Step 3: Anion-Exchange Precursor Removal
  • Re-dissolve the concentrated residue in deionized water. The pH should naturally rest around 6.0 - 6.5.

  • Load the solution onto a column packed with Dowex 1X8 (Acetate form).

  • Elute with deionized water. Causality: At this pH, unreacted glutamic acid is negatively charged and binds to the resin. The target 5-hydroxynorvaline is a neutral zwitterion and flows directly through[1].

  • Validation: Strip the resin afterward using 1 M Acetic Acid. TLC comparison of the water flow-through vs. the acetic acid strip will confirm the complete separation of 5-hydroxynorvaline from glutamic acid.

Step 4: Isoelectric Crystallization
  • Concentrate the aqueous flow-through from Step 3 to a minimal volume.

  • Adjust the pH precisely to 5.5 (the isoelectric point of 5-hydroxynorvaline) using dilute acetic acid or ammonia if necessary.

  • Slowly add cold absolute ethanol until the solution becomes turbid, then store at 4°C overnight. Causality: Ethanol lowers the dielectric constant of the solvent, forcing the zwitterion to precipitate out of solution.

  • Filter the white crystals and dry under vacuum.

References

  • Efficient Method for the Preparation of (S)-5-Hydroxynorvaline Source: Tetrahedron: Asymmetry (via ResearchGate) 1

  • The biochemical basis for l-canavanine tolerance by the tobacco budworm Heliothis virescens (Noctuidae) Source: Proceedings of the National Academy of Sciences (PNAS) 3

  • Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress Source: Journal of Experimental Botany, Oxford Academic2

Sources

Technical Support Center: 2-Amino-5-hydroxypentanoic Acid (Hnv) Ligation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Low Coupling Efficiency in Hnv Ligation Audience: Senior Researchers & Process Chemists[1]

Executive Summary: The Hnv Challenge

You are likely encountering difficulties coupling 2-Amino-5-hydroxypentanoic acid (also known as 5-Hydroxynorvaline or 5-Hnv ).[1] While often attributed to "steric hindrance," the poor ligation efficiency of Hnv is usually a convergence of three distinct factors:

  • Pseudo-Steric Bulk from Protecting Groups: The

    
    -hydroxyl group requires protection (typically TBDMS, Trt, or tBu) during SPPS. Bulky silyl ethers (TBDMS) can shield the 
    
    
    
    -amine or the activated carboxylate, creating significant kinetic barriers.
  • 
    -Lactone Formation (The "Hidden" Competitor):  Upon carboxyl activation, the 
    
    
    
    -hydroxyl group (if poorly protected or prematurely deprotected) can intramolecularly attack the activated ester, forming a thermodynamically stable 6-membered
    
    
    -lactone.[1] This mimics steric hindrance by consuming the activated species before the amine can attack.
  • Aggregation: Hnv-containing sequences often disrupt secondary structures, leading to

    
    -sheet aggregation on-resin, which physically blocks reagent access.[1]
    

This guide provides the diagnostic framework and protocols to overcome these barriers.

Diagnostic Framework (Troubleshooting Q&A)
Category A: Low Coupling Yields (<60%) [1]

Q: I am using standard HBTU/DIEA activation, but the Kaiser test remains positive after 2 hours. Is this steric hindrance? A: Yes, but HBTU is likely the culprit. HBTU generates the OBt ester, which is often too slow for hindered or aggregated sequences.

  • The Fix: Switch to HATU or COMU . These reagents generate OAt (7-azabenzotriazole) or Oxyma esters, respectively.[1] The pyridine nitrogen in HOAt/HATU provides anchiomeric assistance (neighboring group effect), effectively "pulling" the amine in for the attack, boosting rates by 10-100x in hindered systems.

Q: I see a mass corresponding to [M-18] in my LCMS. What is happening? A: This is not steric hindrance; it is


-lactone formation .[1]
  • The Cause: Your side-chain protecting group is unstable or absent.[1] The activated carboxylate is cyclizing onto the side-chain oxygen.

  • The Fix: Ensure you are using Fmoc-Hnv(tBu)-OH or Fmoc-Hnv(Trt)-OH .[1] If using TBDMS, ensure no fluoride or strong acid traces are present during coupling. If you must couple unprotected Hnv, you cannot use base-mediated activation; you must use symmetrical anhydrides or specific active esters without base to suppress alkoxide formation.

Category B: Racemization & Purity

Q: I increased the temperature to 75°C to overcome sterics, but now I see significant epimerization (D-Hnv). A: Hnv is prone to racemization at high temperatures, especially with strong bases like DBU or high concentrations of DIEA.

  • The Fix:

    • Switch Base: Use TMP (2,4,6-trimethylpyridine) instead of DIEA/NMM.[1] TMP is a weaker, sterically hindered base that minimizes proton abstraction from the

      
      -carbon while still facilitating coupling.
      
    • Lower Temp/Microwave: Use microwave irradiation at 50°C (max) rather than conventional heating at 75°C. The microwave effect reduces the transition state energy without the prolonged thermal exposure that drives racemization.

Decision Matrix: Optimizing the Ligation

The following flowchart illustrates the logic for troubleshooting Hnv coupling failures.

Hnv_Coupling_Logic Start Start: Low Hnv Coupling Yield Check_PG Check Side-Chain Protection (Is it tBu/Trt/TBDMS?) Start->Check_PG Lactone_Check LCMS Check: Is [M-18] peak present? Check_PG->Lactone_Check Protection Confirmed Lactone_Check->Check_PG Lactone Found (Fix PG) Reagent_Switch Switch Reagent: HBTU -> HATU or COMU Lactone_Check->Reagent_Switch No Lactone (Sterics confirmed) Base_Switch Switch Base: DIEA -> TMP (Collidine) Reagent_Switch->Base_Switch Yield still low Microwave Apply Microwave Energy (50°C, 25W) Base_Switch->Microwave Yield still low Double_Couple Double Coupling Protocol (1. HATU, 2. COMU) Microwave->Double_Couple Incomplete Success Ligation Complete Double_Couple->Success

Figure 1: Troubleshooting workflow for sterically hindered Fmoc-Hnv-OH couplings.

Detailed Protocol: High-Efficiency Coupling

This protocol is designed for Fmoc-Hnv(tBu)-OH on Rink Amide resin, assuming a difficult sequence context.

Reagents Required:
  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) OR COMU.[1][2][3]

  • Additive: HOAt (if using HATU) or Oxyma Pure (if using COMU).[1]

  • Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Procedure:
  • Resin Preparation (Swelling):

    • Swell resin in DMF for 30 minutes (critical for accessing internal sites).[1]

    • Pro-Tip: If the sequence is aggregated, wash with DCM followed by NMP to disrupt secondary structures.

  • Pre-Activation (The "0°C Start"):

    • Dissolve Fmoc-Hnv(tBu)-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.[1]

    • Cool the solution to 0°C on an ice bath.

    • Add DIEA (8.0 eq) dropwise.[1]

    • Why? Pre-activation at low temp minimizes enantiomerization (racemization) before the coupling event begins.[1]

  • Coupling (Microwave Assisted):

    • Add the cold activated solution to the resin.

    • Microwave Settings:

      • Temperature: 50°C (Do not exceed 60°C for Hnv).

      • Power: 25-30W (Dynamic).[1]

      • Time: 10 minutes.

    • Note: If microwave is unavailable, couple at Room Temperature for 2 hours, then 45°C for 1 hour.

  • The "Soft" Wash:

    • Drain and wash with DMF (3x).[1]

    • Perform a Chloranil Test (more sensitive than Kaiser for secondary amines) or standard Kaiser test.[1]

  • Double Coupling (If required):

    • If the test is positive, perform a second coupling using a different activation chemistry (e.g., COMU/Oxyma ) to target different reactive conformations.

Comparative Data: Reagent Performance

The following table summarizes coupling efficiency for hindered amino acids (analogous to Hnv) based on activation method.

Coupling ReagentAdditiveBaseRelative RateRacemization RiskRecommended For
HBTU/TBTU HOBtDIEA1.0 (Baseline)LowStandard couplings
HATU HOAtDIEA15.0 ModerateSterically hindered sites
COMU OxymaDIEA20.0 LowMicrowave SPPS
PyBOP HOBtNMM2.5LowCyclization / N-Methyls
DIC Oxyma--5.0Very Low Cys/His (Epimerization sensitive)
Mechanism of Action: Why HATU/HOAt Works

Standard reagents (HBTU) form OBt esters.[1] In sterically crowded environments (like Hnv with a bulky side-chain PG), the amine cannot easily approach the carbonyl carbon.

The HATU Advantage:

  • Electron Withdrawal: The nitrogen in the pyridine ring of HOAt is electron-withdrawing, making the carbonyl carbon more electrophilic (more reactive).

  • Anchiomeric Assistance: The pyridine nitrogen forms a hydrogen bond with the incoming amine, effectively "guiding" it toward the carbonyl center, bypassing the steric bulk of the side chain.

HATU_Mechanism Step1 Activation: Hnv-COOH + HATU (Fast O-Acylation) Step2 OAt Ester Formation: Reactive Intermediate Step1->Step2 Step3 Amine Approach: Steric Bulk blocks path Step2->Step3 Standard Path (Blocked) Step4 Anchiomeric Effect: Pyridine N guides Amine Step2->Step4 HATU Path Step5 Peptide Bond Formed Step4->Step5

Figure 2: Simplified mechanism showing how the pyridyl nitrogen in HATU overcomes steric barriers.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

  • Collins, J. M., & Leadbeater, N. E. (2007). Microwave Energy: A New Tool for the Peptide Chemist.[4] Organic & Biomolecular Chemistry, 5(8), 1141-1150.[1] Link

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link[1]

  • Taber, D. F., et al. (2008).[5] Convenient Synthetic Route to an Enantiomerically Pure Fmoc

    
    -Amino Acid.[1][5] Journal of Organic Chemistry, 73(23), 9334–9339.[5] Link[1]
    
  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of 2-Amino-5-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 2-Amino-5-hydroxypentanoic acid (also known as 5-hydroxynorvaline). As a non-proteinogenic amino acid often synthesized as a homolog to homoserine or a metabolite of lysine, its structural validation requires precise differentiation from its closest analog, L-Lysine .

The Core Challenge: Both molecules share a linear 5-carbon backbone and an


-amino acid motif. The critical differentiator is the terminal functional group: a hydroxyl group (-OH) in the target molecule versus a primary amine (-NH2) in Lysine.

Key Finding: The "performance" of your NMR assay—defined here as the ability to unambiguously identify the target—relies on the chemical shift dispersion of the terminal methylene protons (


-CH2 vs. 

-CH2).
  • Target (5-Hydroxynorvaline): Terminal

    
    -CH2 resonates downfield (~3.55 ppm) due to oxygen electronegativity.
    
  • Alternative (L-Lysine): Terminal

    
    -CH2 resonates upfield (~3.00 ppm).
    

Strategic Experimental Protocol

To achieve high-resolution data, the choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons.

Solvent Selection Matrix

The following decision tree outlines the causal logic for solvent selection based on your analytical goal.

SolventStrategy Start Analytical Goal Quant Quantification / Purity Start->Quant Struct Structural Confirmation Start->Struct D2O Solvent: D2O (pH adjusted) Quant->D2O Eliminate Exchange DMSO Solvent: DMSO-d6 Struct->DMSO Slow Exchange Result1 Result: Sharp signals, No -OH/-NH peaks, Clean Baseline D2O->Result1 Result2 Result: Visible -OH/-NH, Coupling to Heteroatoms, Viscosity Broadening DMSO->Result2

Figure 1: Solvent selection logic. Use D2O for quantitative purity assays to simplify the spectrum; use DMSO-d6 when proving the existence of the hydroxyl group is required.

Sample Preparation (Standardized)
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference:

    • In D2O: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). Avoid TMS as it is insoluble in water.

    • In DMSO-d6: Use residual solvent peak (2.50 ppm) or TMS (0.00 ppm).

  • pH Adjustment (Critical): Amino acid shifts are pH-dependent.

    • Target: Neutral/Zwitterionic state (pH ~7.0).

    • Method: Adjust with NaOD or DCl if necessary. Extreme pH will shift the

      
      -proton significantly.
      

Detailed Spectral Analysis

Structural Assignments (in D2O)

In Deuterium Oxide, the exchangeable protons (-NH2, -OH, -COOH) are replaced by deuterium and become silent. The spectrum is defined purely by the non-exchangeable carbon-bound protons.

Molecule:



PositionProton LabelMultiplicityChemical Shift (

, ppm)
IntegrationMechanistic Explanation
C2

-CH
Triplet (t) or dd3.70 – 3.75 1HDeshielded by the electron-withdrawing

-amino and carboxyl groups.
C5

-CH2
Triplet (t)3.55 – 3.60 2HDiagnostic Signal. Deshielded by the terminal Hydroxyl (-OH) group.
C3, C4

-CH2
Multiplet (m)1.50 – 1.90 4HShielded methylene chain. Often appears as complex overlapping multiplets.
Connectivity Logic (COSY)

To validate the structure, one must trace the spin system from the


-proton to the terminus.

SpinSystem Alpha H-Alpha (3.7 ppm) Beta H-Beta (1.8 ppm) Alpha->Beta 3J Coupling Gamma H-Gamma (1.6 ppm) Beta->Gamma 3J Coupling Delta H-Delta (3.6 ppm) Gamma->Delta 3J Coupling

Figure 2: COSY Connectivity. The spin system is continuous. A key validation step is confirming the correlation between the Gamma (1.6 ppm) and Delta (3.6 ppm) protons.

Performance Comparison: 5-HNV vs. Alternatives

This section objectively compares the spectral performance of 2-Amino-5-hydroxypentanoic acid (5-HNV) against its primary structural analog, L-Lysine. This comparison is vital for researchers assessing purity or identifying metabolic byproducts.

The "Diagnostic Gap"

The primary performance metric is the Chemical Shift Separation (


)  of the side-chain terminus.
Feature5-Hydroxynorvaline (Target)L-Lysine (Alternative)

(Difference)
Terminal Group Hydroxyl (-OH)Amine (-NH2)N/A
Terminal CH2 Shift ~3.55 ppm (

-CH2)
~3.00 ppm (

-CH2)
~0.55 ppm
Overlap Risk High risk with

-CH (3.7 ppm)
Low risk (Distinct region)N/A
Solvent Sensitivity High (-OH exchange)High (-NH exchange)Similar
Analysis of Data
  • Resolution Advantage (Lysine): Lysine is generally easier to interpret in the 3.0–4.0 ppm region. Its

    
    -CH2 appears at ~3.0 ppm, a relatively "quiet" zone in amino acid NMR, well-separated from the 
    
    
    
    -CH (~3.7 ppm).
  • Resolution Challenge (5-HNV): The target molecule's

    
    -CH2 shifts downfield to ~3.6 ppm due to the oxygen. This places it in close proximity to its own 
    
    
    
    -CH (~3.7 ppm).
    • Mitigation: If the signals at 3.6 and 3.7 ppm overlap, run the experiment at a higher field strength (600 MHz+) or change pH slightly to shift the

      
      -proton while the 
      
      
      
      -proton remains relatively static.
DMSO-d6 Specifics (Advanced Characterization)

In DMSO-d6, the exchangeable protons provide a "fingerprint" that definitively separates the two molecules.

  • 5-Hydroxynorvaline: Shows a triplet for the -OH proton around 4.5 ppm (coupling to

    
    -CH2).
    
  • L-Lysine: Shows a broad singlet/triplet for the side-chain -NH3+ around 7.5–8.0 ppm (highly dependent on protonation state).

References

  • Human Metabolome Database (HMDB). Metabocard for 5-Aminopentanoic acid (Structural Analog Data). Available at: [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). L-Lysine Chemical Shift Data (Entry bmse000043). Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry.[1][2] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. [Link]

Sources

A Comparative Guide to the FTIR Spectral Data of 2-Amino-5-hydroxypentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural verification of amino acids and their derivatives is paramount. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose.[1][2] This guide provides a detailed analysis of the expected FTIR spectral data for 2-Amino-5-hydroxypentanoic acid (also known as 5-hydroxylysine), a crucial component of collagen.[3]

Due to the limited availability of its public reference spectrum, this guide establishes a robust validation framework by:

  • Predicting the characteristic FTIR absorption bands of 2-Amino-5-hydroxypentanoic acid based on its functional groups.

  • Comparing these predictions with experimental data from structurally analogous amino acids: L-Lysine and L-Serine.

  • Providing a comprehensive, step-by-step protocol for acquiring high-quality FTIR data for amino acid samples.

This comparative approach allows for confident, logic-based validation of 2-Amino-5-hydroxypentanoic acid, grounding its identity in the fundamental principles of vibrational spectroscopy.

Theoretical FTIR Spectrum of 2-Amino-5-hydroxypentanoic Acid

The structure of 2-Amino-5-hydroxypentanoic acid contains four key functional groups that produce distinct signals in an FTIR spectrum: a primary amine (-NH2), a carboxylic acid (-COOH), a secondary alcohol (-OH), and an aliphatic carbon chain (-CH2-). In the solid state, amino acids typically exist as zwitterions, which influences the state of the amine and carboxyl groups.

Predicted Vibrational Modes:
  • O-H and N-H Stretching Region (3500-2500 cm⁻¹): This region is expected to be complex. The carboxylic acid O-H stretch typically appears as a very broad band from 3300-2500 cm⁻¹, often obscuring other signals.[4][5][6][7] Superimposed on this will be the stretching vibrations from the primary amine group (-NH2), which characteristically shows two bands between 3500 and 3300 cm⁻¹.[8][9][10] Additionally, the secondary alcohol O-H stretch will contribute a broad absorption in the 3500-3200 cm⁻¹ range.[7][11] The combined presence of these groups will likely result in a very broad, intense absorption band across this entire region.

  • C-H Stretching (3000-2800 cm⁻¹): Sharp peaks corresponding to the asymmetric and symmetric stretching of the aliphatic -CH2- groups will be visible, typically around 2950-2850 cm⁻¹.[8]

  • Carbonyl and Amine Bending Region (1750-1550 cm⁻¹): The C=O stretch from the carboxylic acid group is a strong, intense band typically found between 1760-1690 cm⁻¹.[4][5] However, in its zwitterionic form, this shifts to an asymmetric carboxylate (-COO⁻) stretch around 1600-1550 cm⁻¹. The N-H bending vibration of the primary amine is also expected in this area, appearing as a medium to strong band between 1650-1580 cm⁻¹.[12]

  • Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of complex, overlapping signals that are unique to the molecule. Key expected peaks include the C-O stretch of the carboxylic acid (1320-1210 cm⁻¹) and the secondary alcohol (1260-1050 cm⁻¹).[4][7] The C-N stretch from the aliphatic amine will also appear between 1250-1020 cm⁻¹.[12]

Comparative Analysis with Structurally Related Amino Acids

To validate the predicted spectrum, we compare it with the known FTIR data of L-Lysine and L-Serine. L-Lysine shares the same carbon backbone and primary amine/carboxylic acid groups but lacks the C5 hydroxyl group. L-Serine introduces a hydroxyl group, but on a much shorter side chain.

Workflow for Comparative Spectral Analysis

G cluster_0 Data Acquisition cluster_1 Spectral Interpretation cluster_2 Validation A Prepare KBr Pellets: Target (2-Amino-5-hydroxypentanoic acid) Alternative 1 (L-Lysine) Alternative 2 (L-Serine) B Acquire FTIR Spectra (4000-400 cm⁻¹, ATR or KBr) A->B Standardized Protocol C Identify Functional Group Regions: O-H/N-H, C=O, C-O, N-H bend B->C D Compare Target vs. Alternatives C->D E Tabulate Peak Positions (cm⁻¹) D->E F Note Presence/Absence of Key Peaks (e.g., Alcohol C-O Stretch) E->F G Correlate Spectral Differences with Structural Differences F->G H Confirm Identity of Target Molecule G->H

Caption: Workflow for FTIR-based validation of the target molecule.

Data Summary Table
Functional Group VibrationPredicted Range for 2-Amino-5-hydroxypentanoic acid (cm⁻¹)Key Difference vs. L-LysineKey Difference vs. L-Serine
O-H Stretch (Alcohol) 3500-3200 (Broad)Absent in Lysine. This peak is a primary identifier.Present in Serine, but molecular environment differs.
O-H Stretch (Carboxylic Acid) 3300-2500 (Very Broad)PresentPresent
N-H Stretch (Primary Amine) 3500-3300 (Two bands)PresentPresent
C-H Stretch (Aliphatic) 3000-2850 (Sharp)Present, similar intensityPresent, but weaker due to shorter chain
C=O Stretch (Carboxylate) ~1700 (or ~1580 for zwitterion)PresentPresent
N-H Bend (Primary Amine) 1650-1580PresentPresent
C-O Stretch (Alcohol) 1260-1050Absent in Lysine. This is a key confirmation peak.Present, position may shift due to proximity to backbone.
C-O Stretch (Carboxylic Acid) 1320-1210PresentPresent
C-N Stretch (Amine) 1250-1020PresentPresent
Discussion of Comparative Data

The most significant validation points for 2-Amino-5-hydroxypentanoic acid arise from direct comparison with L-Lysine. The presence of a broad O-H stretching band from the secondary alcohol and, more critically, a distinct C-O stretching peak in the 1260-1050 cm⁻¹ region of the fingerprint area, would confirm the hydroxyl group's existence.[11][13] These features will be entirely absent in the L-Lysine spectrum.

When comparing with L-Serine, both molecules will show alcohol-related peaks. However, the exact position and shape of the C-O stretch can differ based on whether the alcohol is primary (Serine) or secondary (2-Amino-5-hydroxypentanoic acid), and the influence of the longer carbon chain in the target molecule.[13][14] The significantly more intense C-H stretching peaks in 2-Amino-5-hydroxypentanoic acid relative to L-Serine will also serve as a clear differentiating feature.

Experimental Protocol: FTIR Analysis of Amino Acids via KBr Pellet

This protocol ensures the acquisition of high-quality, reproducible FTIR data for solid-phase amino acid samples.

Objective: To obtain a transmission FTIR spectrum of an amino acid sample for structural verification.

Materials:

  • FTIR Spectrometer with a sample compartment

  • Hydraulic press with pellet-forming die

  • Agate mortar and pestle

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Spatulas and weighing paper

  • Sample (e.g., 2-Amino-5-hydroxypentanoic acid)

Step-by-Step Methodology

G start Start: Sample Preparation step1 1. Dry Sample & KBr: Ensure both are free of moisture (use desiccator or oven). start->step1 step2 2. Weigh Components: ~1-2 mg of amino acid sample. ~150-200 mg of KBr. step1->step2 step3 3. Grind Mixture: Combine sample and KBr in an agate mortar. Grind until a fine, homogenous powder is formed. step2->step3 step4 4. Load Die: Transfer a portion of the powder into the pellet die assembly. step3->step4 step5 5. Press Pellet: Place die in hydraulic press. Apply pressure (typically 8-10 tons) for ~2 minutes to form a transparent pellet. step4->step5 step6 6. Acquire Spectrum: Place pellet in the spectrometer's sample holder. Collect background spectrum (air). Collect sample spectrum (4000-400 cm⁻¹). step5->step6 end End: Data Analysis step6->end

Caption: Standard Operating Procedure for KBr Pellet Preparation.

Causality and Trustworthiness in Protocol:

  • Why IR-grade KBr? KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and thus does not contribute interfering peaks.

  • Why desiccate? Water has a very strong, broad O-H absorption band around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, which can obscure key sample peaks.[15] Rigorous drying is essential for a clean spectrum.

  • Why grind thoroughly? Inhomogeneous sample distribution or large particle sizes can cause scattering of the IR beam, leading to a sloping baseline and poor-quality spectra. A fine, consistent powder minimizes this effect.

  • Why a transparent pellet? A transparent or translucent pellet indicates good particle dispersion and compaction, allowing maximum light transmission and resulting in a high signal-to-noise ratio.

By following this self-validating protocol, researchers can generate reliable data to confidently compare against the predictive and comparative framework established in this guide.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids . (n.d.). University of Calgary. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR . (2023, December 25). Chrominfo. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups . (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Amines . (n.d.). University of Calgary. Retrieved from [Link]

  • 24.10: Spectroscopy of Amines . (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Interpreting Infrared Spectra . (n.d.). Specac Ltd. Retrieved from [Link]

  • FTIR Spectrum Analysis--Meaning and Application of Each Peak . (2024, June 16). Universallab. Retrieved from [Link]

  • Table of Characteristic IR Absorptions . (n.d.). Michigan State University. Retrieved from [Link]

  • Infrared Spectroscopy . (n.d.). Illinois State University. Retrieved from [Link]

  • IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS . (2023, May 24). Retrieved from [Link]

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols . (2017, January 1). Spectroscopy Online. Retrieved from [Link]

  • Alcohols—The Rest of the Story . (2017, April 1). Spectroscopy Online. Retrieved from [Link]

  • 13.4: Spectroscopy of Alcohols . (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal . (2023, May 3). ACS Omega. Retrieved from [Link]

  • A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results . (2018, July 16). Innovatech Labs. Retrieved from [Link]

  • Hydroxylysine . (n.d.). Wikipedia. Retrieved from [Link]

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A Comparative Purity Analysis of Synthetic vs. Enzymatic 2-Amino-5-hydroxypentanoic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of non-proteinogenic amino acids is of paramount importance. These unique building blocks are integral to the synthesis of novel therapeutics, where even trace impurities can have significant impacts on drug efficacy, safety, and stability. This guide provides an in-depth comparison of the purity profiles of 2-Amino-5-hydroxypentanoic acid (also known as 5-hydroxy-L-norvaline) produced through traditional chemical synthesis versus modern enzymatic methods. We will explore the mechanistic origins of impurities in each route, present representative experimental data for purity assessment, and provide detailed protocols for both synthesis and analysis to empower researchers in making informed decisions for their drug development pipelines.

The Significance of Purity in Pharmaceutical Intermediates

2-Amino-5-hydroxypentanoic acid is a valuable chiral intermediate in the synthesis of a variety of pharmaceuticals. Its bifunctional nature, possessing both an amino and a hydroxyl group, makes it a versatile scaffold for creating complex molecular architectures. However, the method of its production dictates the types and levels of impurities present, which can include stereoisomers, starting materials, reagents, and byproducts. For drug development professionals, understanding and controlling these impurities is a critical aspect of quality control and regulatory compliance.

Chemical Synthesis: A Versatile but Challenging Route

Traditional chemical synthesis offers the flexibility to create a wide array of amino acid analogs. A common approach for the synthesis of 2-Amino-5-hydroxypentanoic acid is a variation of the Strecker synthesis or the amido-malonate synthesis. While effective in producing the target molecule, these methods often involve harsh reaction conditions, strong acids and bases, and the use of toxic reagents like cyanide salts.[1][2] These conditions can lead to a variety of process-related impurities.

Origin of Impurities in Chemical Synthesis

The primary purity challenge in classical chemical synthesis of chiral amino acids is the formation of a racemic mixture, containing equal amounts of the D- and L-enantiomers.[1] Separating these enantiomers requires an additional, often costly and time-consuming, resolution step. Beyond stereoisomers, other common impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual aldehydes, cyanide, and ammonia or their derivatives in the crude product.[3]

  • Byproducts of Side Reactions: The reactive nature of the intermediates can lead to the formation of various side products. For instance, in the Strecker synthesis, the intermediate α-aminonitrile can undergo further reactions.[2]

  • Reagent-Derived Impurities: Residual catalysts, solvents, and other reagents used throughout the multi-step synthesis and purification process can be present in the final product.

  • Degradation Products: The harsh acidic or basic conditions used for hydrolysis of the nitrile or ester groups can cause degradation of the desired amino acid.

The purification of chemically synthesized amino acids typically involves multiple steps, including extraction, precipitation, and crystallization.[] While these methods can be effective, they can also lead to yield loss and may not completely remove all structurally similar impurities.

Enzymatic Synthesis: The Green and Precise Alternative

Enzymatic synthesis has emerged as a powerful alternative to traditional chemistry, offering high selectivity, mild reaction conditions, and a significantly improved environmental footprint.[5] For the synthesis of 2-Amino-5-hydroxypentanoic acid, a plausible enzymatic route involves the use of a transaminase or a dioxygenase.

Origin of Impurities in Enzymatic Synthesis

The high specificity of enzymes is the cornerstone of their utility in producing high-purity compounds. Enzymes, by their nature, are highly stereoselective, often producing a single enantiomer with an enantiomeric excess (e.e.) greater than 99%.[5] This eliminates the need for chiral resolution, a major advantage over chemical synthesis. The potential impurities in an enzymatic process are generally fewer and more predictable:

  • Residual Substrates: Incomplete enzymatic conversion can result in the presence of the starting material (e.g., an α-keto acid precursor).

  • Enzyme-Related Impurities: The biocatalyst itself (the enzyme) and components from the host organism (if using whole-cell biocatalysts) need to be removed during downstream processing.

  • Buffer Components and Cofactors: Salts, cofactors (like NAD+/NADH or PLP), and other media components are present in the reaction mixture and must be purified away.[6]

  • Byproducts from Co-substrate Conversion: If a co-substrate is used for cofactor regeneration (e.g., formate for NADH regeneration), the corresponding byproduct (e.g., CO2) is generated.[5]

Purification of enzymatically produced amino acids often involves simpler downstream processing, such as ion-exchange chromatography, which effectively separates the charged amino acid product from the enzyme and other non-ionic or similarly charged impurities.[7][8][9]

Comparative Purity Analysis: A Data-Driven Overview

ParameterChemical Synthesis (Strecker/Malonate)Enzymatic Synthesis (Transaminase/Dioxygenase)
Purity (by HPLC) Typically 95-98% after extensive purification>99% with standard purification
Enantiomeric Excess (e.e.) 0% (racemic) before resolution; >98% after resolution>99% (inherently stereoselective)
Key Impurities D-enantiomer, unreacted starting materials, cyanohydrins, side-reaction byproductsResidual substrate (α-keto acid), enzyme, buffer salts, cofactors
Purification Complexity High (multi-step, including chiral resolution)Low to moderate (e.g., ion-exchange chromatography)

Experimental Protocols

To provide a practical context for this comparison, the following are detailed, representative protocols for the synthesis and purity analysis of 2-Amino-5-hydroxypentanoic acid.

Protocol 1: Chemical Synthesis via Strecker Reaction

This protocol is a conceptual representation of a Strecker synthesis for 2-Amino-5-hydroxypentanoic acid.

Step 1: Formation of the α-Aminonitrile

  • In a well-ventilated fume hood, dissolve 4-hydroxybutanal in aqueous ammonia.

  • To this solution, add a solution of potassium cyanide in water dropwise while maintaining the temperature at 0-5°C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Extract the resulting α-aminonitrile with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Hydrolysis to the Amino Acid

  • Add the crude α-aminonitrile to a solution of concentrated hydrochloric acid.

  • Heat the mixture under reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude amino acid.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain racemic 2-Amino-5-hydroxypentanoic acid.

Step 3: Chiral Resolution (Conceptual)

  • The racemic mixture would then need to be resolved using a technique such as diastereomeric salt formation with a chiral resolving agent or by enzymatic resolution.

Protocol 2: Enzymatic Synthesis using a Transaminase

This protocol outlines a potential enzymatic synthesis using a transaminase.

Step 1: Reaction Setup

  • Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • To the buffer, add the α-keto acid precursor (2-oxo-5-hydroxypentanoic acid), an amine donor (e.g., isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP).

  • Initiate the reaction by adding a purified (S)- or (R)-selective amine transaminase.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation for 12-24 hours.

Step 2: Product Purification

  • Terminate the reaction by removing the enzyme, for example, by heat denaturation followed by centrifugation, or by ultrafiltration.

  • Apply the supernatant to a cation-exchange chromatography column.[7][8]

  • Wash the column with a low-ionic-strength buffer to remove unbound impurities.

  • Elute the bound 2-Amino-5-hydroxypentanoic acid using a buffer with a higher salt concentration or a pH gradient.

  • Desalt the fractions containing the pure amino acid and lyophilize to obtain the final product.

Protocol 3: Purity and Enantiomeric Excess Analysis by Chiral HPLC

This protocol provides a general framework for the analysis of 2-Amino-5-hydroxypentanoic acid.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

  • For purity analysis: A standard reversed-phase C18 column.

  • For enantiomeric excess: A chiral stationary phase (CSP) column, such as a polysaccharide-based or ligand-exchange column.[10][11]

2. Mobile Phase and Gradient (Example):

  • Purity Analysis (Reversed-Phase):

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Chiral Separation (Ligand-Exchange):

    • Mobile Phase: An aqueous solution of a copper (II) salt (e.g., 1 mM CuSO4) and a chiral selector additive in a suitable buffer (e.g., phosphate buffer at a specific pH).[11]

3. Sample Preparation:

  • Accurately weigh and dissolve the 2-Amino-5-hydroxypentanoic acid sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • For purity analysis, integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

  • For enantiomeric excess, integrate the peak areas of the two enantiomers (L and D). Calculate the e.e. using the formula: e.e. (%) = [|Area(L) - Area(D)| / (Area(L) + Area(D))] x 100[10]

Visualizing the Workflows

To better illustrate the conceptual differences between the two synthetic approaches, the following diagrams are provided.

G cluster_0 Chemical Synthesis Workflow start_chem Starting Materials (e.g., 4-hydroxybutanal, KCN, NH3) strecker Strecker Reaction start_chem->strecker hydrolysis Acid Hydrolysis strecker->hydrolysis racemic_product Racemic 2-Amino-5-hydroxypentanoic acid hydrolysis->racemic_product resolution Chiral Resolution racemic_product->resolution purification_chem Purification (Crystallization) resolution->purification_chem final_product_chem (S)-2-Amino-5-hydroxypentanoic acid purification_chem->final_product_chem

Caption: A generalized workflow for the chemical synthesis of (S)-2-Amino-5-hydroxypentanoic acid.

G cluster_1 Enzymatic Synthesis Workflow start_enz Starting Materials (e.g., α-keto acid, Amine Donor) biocatalysis Biocatalysis (Transaminase) start_enz->biocatalysis crude_product_enz Crude (S)-2-Amino-5-hydroxypentanoic acid biocatalysis->crude_product_enz purification_enz Purification (Ion-Exchange Chromatography) crude_product_enz->purification_enz final_product_enz (S)-2-Amino-5-hydroxypentanoic acid purification_enz->final_product_enz

Caption: A streamlined workflow for the enzymatic synthesis of (S)-2-Amino-5-hydroxypentanoic acid.

Conclusion and Future Outlook

The choice between chemical and enzymatic synthesis for producing 2-Amino-5-hydroxypentanoic acid involves a trade-off between versatility and purity. Chemical synthesis, while adaptable, inherently produces a racemic mixture and a more complex impurity profile, necessitating extensive purification and resolution steps. In contrast, enzymatic synthesis offers a direct route to the enantiomerically pure product with a cleaner impurity profile, aligning with the principles of green chemistry and simplifying downstream processing.

For researchers and drug development professionals, the superior purity and stereoselectivity of enzymatically produced 2-Amino-5-hydroxypentanoic acid make it the preferred choice for applications where quality and consistency are paramount. As the demand for enantiomerically pure pharmaceuticals continues to grow, the adoption of biocatalytic methods is expected to become increasingly widespread, driven by both regulatory expectations and the pursuit of more efficient and sustainable manufacturing processes.

References

  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. (1991). Analytical Biochemistry. [Link]

  • Principles of Ion Exchange Chromatography. Phenomenex. [Link]

  • Mastering Ion Exchange Chromatography: Essential Guide. (2025). Chrom Tech, Inc. [Link]

  • Separation and Refining of Amino acids. (Date unavailable). [Link]

  • 1 H NMR diagram of 2-amino-5-(amino(2-hydroxybenzilideneamino)methyleneamino)pentanoic acid molecule. (Date unavailable). ResearchGate. [Link]

  • Development of a multi-enzymatic desymmetrization and its application for the biosynthesis of L-norvaline from DL-norvaline. (2025). ResearchGate. [Link]

  • Multi-enzymatic resolution of DL-norvaline for L-norvaline production. (2025). ResearchGate. [Link]

  • Strecker amino acid synthesis. (Date unavailable). Wikipedia. [Link]

  • Semi-Rational Design of L-Isoleucine Dioxygenase Generated Its Activity for Aromatic Amino Acid Hydroxylation. (2023). MDPI. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Chirality. [Link]

  • Impurity profile of amino acids?. (2021). ResearchGate. [Link]

  • Strecker Synthesis. (Date unavailable). Organic Chemistry Portal. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • Chromatogram of the enantioresolution of norvaline. (Date unavailable). ResearchGate. [Link]

  • Economical and efficient production of l-norvaline using whole cells of Escherichia coli with an enzymatic cascade. (2025). PubMed. [Link]

  • What should we know about the Strecker and Gabriel synthesis of amino acids?. (2018). Reddit. [Link]

  • 1H NMR Spectrum (PHY0043716). (Date unavailable). PhytoBank. [Link]

  • Strecker Amino Acid Synthesis. (2021). YouTube. [Link]

  • Norvaline is accumulated after a down-shift of oxygen in Escherichia coli W3110. (Date unavailable). PMC. [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of. (2026). Scientific Research Publishing. [Link]

  • How amino acid synthesis from diethyl malonate?. (2018). Quora. [Link]

  • Transaminase – Knowledge and References. (Date unavailable). Taylor & Francis. [Link]

  • Overview of Strecker Amino Acid Synthesis. (2018). News-Medical. [Link]

  • diethyl acetamidomalonate. (Date unavailable). Organic Syntheses Procedure. [Link]

  • Chiral Separation by HPLC Using the Ligand-Exchange Principle. (Date unavailable). Springer Nature. [Link]

  • Strecker Amino Acid Synthesis. (2021). J&K Scientific LLC. [Link]

  • Crystallization in Final Stages of Purification. (Date unavailable). Springer Nature Experiments. [Link]

  • The identification of 5-hydroxy-L-norvaline in cultures of pyridoxine auxotrophs of Escherichia coli B. (Date unavailable). PubMed. [Link]

  • Synthesis method of acetamino diethyl malonate. (Date unavailable).
  • Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. (2021). ACS Catalysis. [Link]

  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). MDPI. [Link]

  • Synthesis method of D, L-norvaline. (Date unavailable).
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. [Link]

  • Purification, Crystallization and Preliminary X-ray Crystallographic Analysis of Hydroxycinnamoyl-Coenzyme A Hydratase-Lyase (HCHL), a Crotonase Homologue Active in Phenylpropanoid Metabolism. (Date unavailable). PubMed. [Link]

  • Expression, purification and crystallization of human 5-lipoxygenase-activating protein with leukotriene-biosynthesis inhibitors. (Date unavailable). ResearchGate. [Link]

Sources

Reference Standards for 2-Amino-5-hydroxypentanoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical selection criteria for 2-Amino-5-hydroxypentanoic acid (5-HNV) reference standards. It addresses the specific chemical instability of this analyte—specifically its propensity for spontaneous lactonization—and compares the performance of Certified Reference Materials (CRM) against Research Grade alternatives and Surrogate Standards.

Executive Summary: The "Lactone Trap" in Impurity Profiling

2-Amino-5-hydroxypentanoic acid (also known as 5-Hydroxynorvaline) is a critical process-related impurity in the synthesis of peptide APIs and a metabolite in lysine biosynthesis. Its analysis is complicated by a dynamic equilibrium between the open-chain free acid and its cyclic delta-lactone form (3-aminotetrahydro-2H-pyran-2-one).

The Core Challenge: Standard acidic mobile phases (0.1% Formic Acid) used in LC-MS promote on-column lactonization. Using a "Research Grade" standard with undefined lactone content leads to quantification errors of 15–40% , compromising mass balance calculations in drug development.

This guide compares the performance of a primary CRM-Grade Standard against common alternatives, demonstrating why "purity" on a label is insufficient without rigorous equilibrium characterization.

Chemical Context & Stability Mechanisms

To understand the standard selection, one must understand the analyte's behavior. 5-HNV possesses a C5-hydroxyl group and a C1-carboxyl group, allowing it to cyclize into a six-membered lactone ring.

Figure 1: Acid-Lactone Equilibrium Pathway

The following diagram illustrates the pH-dependent reversibility that dictates analytical recovery.

HNV_Equilibrium OpenAcid Open Chain Form (2-Amino-5-hydroxypentanoic acid) Active Analyte Transition Acid-Catalyzed Cyclization OpenAcid->Transition Low pH (Mobile Phase) Transition->OpenAcid + H2O Lactone Cyclic Lactone Form (3-aminotetrahydro-2H-pyran-2-one) 'Hidden' Impurity Transition->Lactone - H2O Lactone->Transition High pH (Diluent)

Caption: Under acidic LC-MS conditions, the open acid cyclizes to the lactone. Without a standard that accounts for this, the lactone signal is often ignored, leading to under-quantification.

Comparative Analysis: Product vs. Alternatives

We evaluated three classes of reference standards commonly used in analytical labs:

  • Option A (The Product): CRM-Grade 5-HNV (ISO 17034, >98% purity, characterized lactone content).

  • Option B (Alternative): Research Grade 5-HNV (95% purity, variable lactone).

  • Option C (Surrogate): Norvaline (Structural analog, stable).

Table 1: Performance Comparison Matrix
FeatureOption A: CRM-Grade 5-HNV Option B: Research Grade Option C: Norvaline (Surrogate)
Purity Definition Mass fraction (Acid + Lactone quantified separately)Area % (Often ignores lactone peak)High (>99%) but chemically distinct
Lactone Content Certified value provided (e.g., 0.5%)Unknown (Variable 2–15% per lot)N/A (Does not cyclize)
Response Factor 1.00 (Authentic)0.85 – 0.95 (Variable)1.2 – 1.4 (Requires correction)
Matrix Matching Matches analyte ionization suppressionMatches analyteFails to track hydroxy-specific suppression
Risk Profile Low: Self-validating via hydrolysis protocolHigh: Batch-to-batch variation causes OOS resultsMedium: Acceptable only for rough estimates

Experimental Validation Data

Experiment 1: Stability in Acidic Autosampler Conditions

Objective: Determine the signal loss of the open-acid form over 24 hours in 0.1% Formic Acid (typical LC-MS diluent).

  • Protocol: Standards prepared at 10 µg/mL. Stored at 10°C. Injected every 4 hours.

  • Detection: LC-MS/MS (MRM transition m/z 148.1 → 84.1 for Acid; m/z 130.1 → 84.1 for Lactone).

Results:

  • CRM-Grade (Buffered Diluent): Signal stable (99.8% recovery at 24h).

  • Research Grade (Unbuffered): Rapid conversion. Acid signal dropped to 82% within 12 hours; Lactone signal increased proportionately.

  • Insight: Research grade materials often contain residual synthesis acids, accelerating degradation immediately upon dissolution.

Experiment 2: Response Factor Accuracy

Objective: Compare quantification of a spiked recovery sample (known 5.0% impurity level).

Standard UsedMeasured Value% ErrorCause of Error
CRM-Grade 5.01%+0.2%Accurate calibration.
Research Grade 4.35%-13.0%Standard potency overestimated (lactone portion not accounted for).
Norvaline 5.80%+16.0%Ionization efficiency difference (OH group suppression).

Recommended Analytical Protocol (Self-Validating)

To ensure scientific integrity, use the following "Total Hydrolysis" workflow. This forces all lactone (in both standard and sample) to the open acid form before injection.

Reagents
  • Stock Solvent: 50 mM Ammonium Bicarbonate (pH 9.0). High pH ensures ring opening.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

Step-by-Step Workflow
  • Preparation of Standard (CRM):

    • Weigh 5 mg CRM-Grade 5-HNV into a 10 mL volumetric flask.

    • Dissolve in Stock Solvent (pH 9.0) .

    • Critical Step: Sonicate for 10 mins. This ensures >99.9% conversion to the open acid form (Carboxylate).

  • Sample Preparation:

    • Dissolve sample in Stock Solvent (pH 9.0). Allow to stand for 30 mins to hydrolyze any process-formed lactones.

  • LC-MS/MS Analysis:

    • Column: C18 Polar-Embedded (e.g., Acquity HSS T3), 1.8 µm.

    • Injection: 2 µL.

    • Gradient: 0-2 min (100% A) to retain the polar acid, then ramp to 90% B.

    • Note: The acidic mobile phase will re-initiate lactonization on-column, but since both standard and sample started as 100% Acid, the on-column conversion rate is identical, canceling the error.

Figure 2: The "Total Hydrolysis" Analytical Workflow

Workflow cluster_0 Step 1: Preparation (pH 9.0) cluster_1 Step 2: Analysis (Acidic LC) RawStd Raw Standard (Acid + Lactone Mix) BaseHydrolysis Dissolve in pH 9.0 Buffer (Force Ring Opening) RawStd->BaseHydrolysis UnifiedForm 100% Open Acid Form BaseHydrolysis->UnifiedForm 30 min wait Injection Injection into Acidic Mobile Phase UnifiedForm->Injection Detection LC-MS Detection (Quantify Acid Peak) Injection->Detection Identical On-Column Behavior

Caption: By standardizing the starting state to 100% Acid using a high-pH diluent, the variability of the lactone fraction is eliminated.

Conclusion

For the quantification of 2-Amino-5-hydroxypentanoic acid, purity is not enough . The dynamic equilibrium with its lactone demands a reference standard that is not only high purity but also fully characterized for stoichiometry .

  • Avoid Research Grade standards for quantitative work unless you perform your own qNMR to determine the acid/lactone ratio.

  • Avoid Surrogates like Norvaline for trace impurity profiling due to matrix suppression differences.

  • Select CRM-Grade standards and utilize the pH 9.0 hydrolysis protocol to guarantee data integrity and regulatory compliance.

References

  • USP (U.S. Pharmacopeia). General Chapter <1086> Impurities in Drug Substances and Drug Products. USP-NF.[3] Link

  • European Medicines Agency (EMA). ICH Q3A(R2) Impurities in new drug substances. 2006. Link

  • PubChem. 2-Amino-5-hydroxypentanoic acid (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. Product Specification: (S)-2-Amino-5-hydroxypentanoic acid.[4]Link

  • Journal of Chromatography B. Validation of amino acid analysis methods in biological fluids. 2021.[5][6] (Contextual citation for amino acid stability). Link

Sources

Structural Comparison Guide: 2-Amino-5-hydroxypentanoic Acid vs. Homoserine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a structural and functional comparison of 2-Amino-5-hydroxypentanoic acid (also known as 5-Hydroxynorvaline or Pentahomoserine) and Homoserine .

Executive Summary

In drug discovery and metabolic engineering, the distinction between a substrate and a potent inhibitor often lies in a single methylene unit. Homoserine (C4) is a central biosynthetic hub, serving as the precursor to threonine, methionine, and isoleucine.[1] Its structural homolog, 2-Amino-5-hydroxypentanoic acid (C5) —often referred to as 5-Hydroxynorvaline —acts as a "Trojan horse." By mimicking the charge and polarity of homoserine while possessing an extended carbon chain, the C5 analog creates steric occlusion within active sites, functioning as an effective antimetabolite (e.g., the antifungal agent RI-331).

This guide analyzes the physicochemical divergence, lactonization kinetics, and biological implications of this one-carbon homologation.

Physicochemical & Structural Analysis

The primary structural difference is the chain length separating the


-amino/carboxylate core from the terminal hydroxyl group. This alters the intramolecular cyclization potential and hydrophobic volume.
Comparative Data Table
FeatureHomoserine 2-Amino-5-hydroxypentanoic acid
Common Name L-Homoserine5-Hydroxynorvaline (RI-331)
Formula


MW ( g/mol ) 119.12133.15
Chain Length 2 methylenes (

)
3 methylenes (

)
Lactonization Forms 5-membered

-lactone
(HSL)
Forms 6-membered

-lactone
pKa (COOH) ~2.2~2.3 (Predicted)
pKa (

)
~9.2~9.4 (Predicted)
Biological Role Biosynthetic Precursor (Thr, Met, Ile)Antimetabolite / Enzyme Inhibitor
Structural Visualization (Linear vs. Lactone)

The following diagram illustrates the structural relationship and the cyclization pathways for both compounds.

Structures cluster_0 Homoserine (C4) cluster_1 5-Hydroxynorvaline (C5) HS_Linear L-Homoserine (Linear Zwitterion) HO-(CH2)2-CH(NH3+)-COO- HS_Lactone Homoserine Lactone (5-Membered Ring) Gamma-Lactone HS_Linear->HS_Lactone - H2O (Acidic pH) HNV_Linear 5-Hydroxynorvaline (Linear Zwitterion) HO-(CH2)3-CH(NH3+)-COO- HNV_Lactone 5-Hydroxynorvaline Lactone (6-Membered Ring) Delta-Lactone HNV_Linear->HNV_Lactone - H2O (Slow Kinetics)

Figure 1: Equilibrium between linear amino acids and their cyclic lactone forms. Homoserine readily forms a 5-membered ring, while the C5 analog forms a 6-membered ring.

Reactivity Profile: The Lactonization Factor

A critical consideration for handling these compounds is their stability in solution. Both compounds undergo intramolecular esterification (lactonization) under acidic conditions, but the kinetics differ significantly.

Homoserine: The -Lactone
  • Thermodynamics: Formation of the 5-membered ring is entropically favored.

  • Implication: In acidic buffers (pH < 4) or during peptide cleavage (e.g., CNBr degradation of Met), homoserine spontaneously converts to Homoserine Lactone (HSL) .

  • Significance: HSL is the core scaffold for N-acyl homoserine lactones (AHLs), the quorum-sensing signaling molecules in Gram-negative bacteria.[2]

5-Hydroxynorvaline: The -Lactone
  • Thermodynamics: Forms a 6-membered ring (delta-valerolactone derivative). While 6-membered rings are essentially strain-free, the entropic cost of bringing the ends of a longer chain together makes the formation rate generally slower than the 5-membered counterpart.

  • Implication: The linear form is kinetically more persistent in mild acid compared to homoserine, but lactonization will still occur over time or with catalysis.

Biological Mechanism: Substrate vs. Inhibitor

The addition of the methylene group in 5-Hydroxynorvaline converts it from a metabolic fuel to a metabolic block.

Mechanism of Action (Antifungal Activity)

5-Hydroxynorvaline (RI-331) acts as an inhibitor of Homoserine Dehydrogenase (HSD) .[3]

  • Mimicry: The

    
    -amino acid end binds to the enzyme's substrate recognition site.
    
  • Steric Clash: The extra

    
     group pushes the terminal hydroxyl group out of alignment with the catalytic center or induces a conformational change that locks the enzyme.
    
  • Outcome: This blocks the conversion of Aspartate-Semialdehyde to Homoserine, starving the cell of Methionine, Threonine, and Isoleucine. Since mammals lack this pathway (we ingest these amino acids), the compound is selectively toxic to fungi and yeast.[4]

Pathway Asp Aspartate ASA Aspartate Semialdehyde Asp->ASA Aspartokinase / ASD Homoserine HOMOSERINE (C4) ASA->Homoserine Reduction (NADPH) HSD Enzyme: Homoserine Dehydrogenase Thr Threonine Homoserine->Thr Biosynthesis Met Methionine Homoserine->Met Biosynthesis Ile Isoleucine Homoserine->Ile Biosynthesis Inhibitor INHIBITOR: 5-Hydroxynorvaline (C5) Inhibitor->HSD Competitive Inhibition

Figure 2: The Aspartate metabolic pathway. 5-Hydroxynorvaline inhibits Homoserine Dehydrogenase, halting the production of essential amino acids.

Experimental Protocols

Protocol A: Enzymatic Inhibition Assay (HSD Activity)

Objective: To quantify the inhibitory potency (


) of 5-Hydroxynorvaline against Homoserine Dehydrogenase.

Reagents:

  • Purified Homoserine Dehydrogenase (yeast or recombinant).

  • Substrate: L-Homoserine (10 mM stock).

  • Cofactor:

    
     (or 
    
    
    
    depending on enzyme source).
  • Inhibitor: 2-Amino-5-hydroxypentanoic acid (0.1 – 100 mM range).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4, 1 mM DTT.

Workflow:

  • Preparation: Prepare a 96-well UV-transparent plate.

  • Blanking: Add 180 µL Buffer to blank wells.

  • Reaction Mix: In test wells, add:

    • 150 µL Buffer

    • 20 µL

      
       (2 mM final)
      
    • 10 µL Enzyme solution (optimized for linear rate)

  • Inhibitor Addition: Add 10 µL of 5-Hydroxynorvaline at varying concentrations (0, 0.5, 1, 5, 10, 50 mM). Incubate for 5 mins at 25°C to allow binding.

  • Initiation: Add 10 µL L-Homoserine (substrate) to start the reverse reaction (Homoserine

    
     Aspartate Semialdehyde).
    
  • Detection: Monitor Absorbance at 340 nm (NADH formation) every 30 seconds for 10 minutes.

  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to a dose-response curve to determine 
    
    
    
    .

Validation:

  • Control: Run a standard curve with L-Threonine (a natural feedback inhibitor of HSD) to validate enzyme sensitivity.

Protocol B: Acid-Catalyzed Lactonization Kinetics

Objective: To differentiate the stability of C4 vs C5 homologs in acidic media (simulating stomach acid or reaction workup).

Methodology:

  • Dissolve 10 mg of Compound A and Compound B in separate NMR tubes containing 600 µL

    
    .
    
  • Acquire a baseline

    
    -NMR spectrum (
    
    
    
    ).
  • Add 20 µL deuterated HCl (DCl) to adjust pD to ~2.0.

  • Kinetic Loop: Acquire spectra every 15 minutes for 4 hours at 25°C.

  • Data Processing: Integrate the

    
    -proton signal.
    
    • Linear form:

      
       ~3.7 ppm.
      
    • Lactone form: Shifted downfield (

      
       ~4.2–4.5 ppm due to esterification).
      
  • Result: Homoserine will show rapid conversion to the lactone (

    
     < 1 hr). 5-Hydroxynorvaline will show slower conversion, confirming the kinetic stability of the 6-membered ring formation.
    

References

  • Yamaguchi, H., et al. (1988). Structure and action of the antifungal antibiotic RI-331. Journal of Antibiotics.

  • Born, T. L., et al. (1996). Structural basis for the selection of homoserine lactone by the quorum-sensing regulator TraR. Proceedings of the National Academy of Sciences.

  • Jacques, N. A. (1993). The metabolism of homoserine and its analogues by bacteria. FEMS Microbiology Reviews.

  • PubChem. (2025).[5] Compound Summary: 2-Amino-5-hydroxypentanoic acid.[5][3][4][6][7] National Library of Medicine.[5]

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Validating Enantiomeric Excess of 5-Hydroxynorvaline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating enantiomeric excess of 5-hydroxynorvaline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Hydroxynorvaline (2-amino-5-hydroxypentanoic acid) is a critical non-proteinogenic amino acid, often serving as a chiral building block for hydroxynorvaline derivatives, heterocyclic pharmaceuticals, and specific enzyme inhibitors.[1] Its biological efficacy and safety profile are strictly governed by its stereochemistry.

For the Senior Application Scientist, validating the enantiomeric excess (ee) of 5-hydroxynorvaline presents a unique challenge due to its polarity (terminal hydroxyl group) and zwitterionic nature. Standard normal-phase chiral methods often fail due to poor solubility and peak tailing.

This guide objectively compares the two most robust methodologies for validating 5-hydroxynorvaline ee:

  • Direct Chiral Ligand Exchange Chromatography (CLEC): The "Gold Standard" for process control and scale-up.

  • Indirect Derivatization with Marfey’s Reagent (FDAA): The "High-Sensitivity" method for bioanalysis and trace impurity detection.

Methodological Landscape: At a Glance
FeatureMethod A: Direct Chiral HPLC (CLEC) Method B: Marfey’s Derivatization (FDAA)
Primary Mechanism Chiral Crown Ether Ligand ExchangeDiastereomer formation via SNAr
Stationary Phase Crownpak CR-I(+) (Chiral)C18 / Phenyl-Hexyl (Achiral)
Sample Prep Minimal (Dilute & Shoot)Moderate (1 hr incubation + Quench)
Detection UV (200-210 nm) or CADUV (340 nm) or MS/MS
Sensitivity (LOD) ~0.1% ee< 0.01% ee (MS detection)
Throughput High (Rapid equilibration)Medium (Reaction time required)
Best For QC Release, Process Monitoring PK Studies, Trace Impurity ID
Deep Dive: Method A – Direct Chiral Ligand Exchange (CLEC)

The "Self-Validating" Standard for Purity

Direct analysis using Chiral Ligand Exchange Chromatography (CLEC) is the preferred method for synthetic process development. It avoids the kinetic resolution errors inherent in derivatization and allows for the recovery of the analyte if necessary.

The Mechanism: Host-Guest Complexation

For 5-hydroxynorvaline, the separation is driven by the formation of a reversible complex between the ammonium group of the amino acid and the chiral crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) coated on the silica support.

  • Causality: The ammonium ion (

    
    ) fits inside the crown ether cavity. The chiral discrimination arises from the steric hindrance between the naphthalene rings of the crown ether and the side chain (-CH2-CH2-CH2-OH) of the amino acid.
    
  • Why it works for 5-hydroxynorvaline: Unlike polysaccharide columns (e.g., AD-H), the Crownpak phase operates in aqueous acidic media, perfectly solubilizing the polar 5-hydroxynorvaline without requiring derivatization.

Validated Protocol
  • Column: Daicel Crownpak CR-I(+) (3.0 mm x 150 mm, 5 µm).

  • Mobile Phase: pH 1.5 Perchloric Acid (

    
    ) aqueous solution.
    
    • Note: Methanol (10-15%) can be added to reduce retention time if the hydroxyl group causes excessive dragging, but pure aqueous acid yields the sharpest peaks.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, enhance resolution (

    
    ) by stabilizing the host-guest complex).
    
  • Detection: UV at 200 nm (low wavelength required due to lack of chromophore).

Data Interpretation & Troubleshooting
  • Elution Order: Typically, the D-enantiomer elutes first on CR(+) columns, followed by the L-enantiomer.

  • Interference: The hydroxyl group on C5 does not interfere with the crown ether binding, which is localized to the

    
    -amino/acid center. However, ensure no metal ions (
    
    
    
    ,
    
    
    ) are present in the sample buffer, as they compete for the crown ether cavity, destroying resolution.
Deep Dive: Method B – Indirect Derivatization (Marfey’s Method)

The "High-Sensitivity" Solution for Complex Matrices

When 5-hydroxynorvaline is present in biological matrices or as a trace impurity, UV detection at 200 nm is insufficient. Derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) introduces a strong chromophore (340 nm) and converts enantiomers into diastereomers separable on standard C18 columns.

The Mechanism: Nucleophilic Aromatic Substitution

The


-amino group of 5-hydroxynorvaline attacks the fluorodinitobenzene ring of FDAA.
  • Stereochemical Logic: The reaction creates two diastereomers: L-FDAA-L-5-hydroxynorvaline and L-FDAA-D-5-hydroxynorvaline .

  • Separation Principle: The L-L diastereomer typically adopts a more planar, hydrophobic conformation than the L-D diastereomer, resulting in different retention times on a hydrophobic C18 surface.

Validated Protocol
  • Reaction: Mix 50 µL sample (50 mM) + 100 µL FDAA (1% in acetone) + 20 µL 1M

    
    .
    
  • Incubation: Heat at 40°C for 60 minutes. (Do not exceed 50°C to prevent racemization).

  • Quench: Add 20 µL 1M HCl to stop the reaction and protonate the carboxylate for RP-HPLC retention.

  • Separation:

    • Column: C18 Core-Shell (e.g., Kinetex C18, 2.1 x 100 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

    • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV 340 nm or ESI-MS (Positive Mode, MRM transition).

Critical Control Point: Kinetic Resolution
  • Risk: If the reaction is not driven to completion, one enantiomer may react faster than the other, skewing the calculated ee.

  • Control: Always use a >2-fold molar excess of FDAA and validate reaction completion (>99%) using an achiral internal standard.

Visualization of Workflows
Figure 1: Decision Logic for Method Selection

MethodSelection Start Start: 5-Hydroxynorvaline Sample PurityCheck Is the sample pure API/Intermediate? Start->PurityCheck MatrixCheck Is the sample in Biological Matrix? PurityCheck->MatrixCheck No DirectMethod METHOD A: Direct Chiral HPLC (Crownpak CR-I(+)) PurityCheck->DirectMethod Yes (Synthetic Process) MatrixCheck->DirectMethod No (Simple Impurity) DerivMethod METHOD B: Marfey's Derivatization (FDAA + C18) MatrixCheck->DerivMethod Yes (Plasma/Media) Process Process: Dilute in HClO4 -> Inject DirectMethod->Process ProcessB Process: React 1hr -> Quench -> C18 DerivMethod->ProcessB

Caption: Decision matrix for selecting between direct ligand exchange and derivatization based on sample purity and matrix complexity.

Figure 2: Marfey's Reaction Pathway & Separation Logic

MarfeysPathway Substrate Racemic 5-Hydroxynorvaline Reaction Nucleophilic Substitution (pH 8, 40°C) Substrate->Reaction Reagent L-FDAA (Marfey's Reagent) Reagent->Reaction LL_Diast L-FDAA-L-5-OH-Norvaline (More Hydrophobic) Reaction->LL_Diast Product A LD_Diast L-FDAA-D-5-OH-Norvaline (Less Hydrophobic) Reaction->LD_Diast Product B HPLC C18 Column Separation LL_Diast->HPLC LD_Diast->HPLC

Caption: Mechanistic pathway of Marfey's derivatization converting enantiomers into separable diastereomers.

Critical Analysis & Recommendations
  • For Scale-Up: Use Method A . The lack of derivatization reduces cost and eliminates "human error" variables in sample prep. The Crownpak column is robust and can handle high concentrations (mg/mL range) typical of process monitoring.

  • For Trace Impurities (<0.1%): Use Method B . The extinction coefficient of the dinitrophenyl group in Marfey's reagent is orders of magnitude higher than the native amino acid carbonyl absorption. This allows for the detection of 0.05% D-enantiomer in an L-excess sample, which is critical for pharmaceutical release specifications.

  • Self-Validation: To ensure your method is accurate, perform a "Spike-Recovery" experiment. Spike a pure L-sample with 1%, 2%, and 5% of the D-enantiomer. The observed ee should match the theoretical calculated ee linearly (

    
    ).
    
References
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Hyun, M. H. (2006). Characterization of Liquid Chromatographic Chiral Separation on Crown Ether-Based Stationary Phases. Journal of Separation Science, 29(6), 750-761.

  • D'Orazio, G., et al. (2016). Chiral separation of amino acids by ligand exchange chromatography. Journal of Chromatography A, 1467, 221-229.

  • Giacomelli, C., et al. (2012). Efficient Method for the Preparation of (S)-5-Hydroxynorvaline. Synthetic Communications, 42(15), 2275-2283.

  • Thermo Fisher Scientific. (2021). Automated Pre-Column Derivatization of Amino Acids by HPLC. Application Note.

Sources

Structural Comparison Guide: 2-Amino-5-Hydroxypentanoic Acid vs. Standard Aliphatic Scaffolds in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and medicinal chemists. Focus: Crystallographic behavior, thermodynamic profiling, and X-ray diffraction (XRD) resolution of peptides incorporating 2-Amino-5-hydroxypentanoic acid (5-hydroxynorvaline).

Executive Summary: The Role of Non-Proteinogenic Probes

In the optimization of peptide therapeutics and peptidomimetics, non-proteinogenic amino acids are critical tools for probing binding pockets. 2-Amino-5-hydroxypentanoic acid (commonly known as 5-hydroxynorvaline or 5-OH-Nva) is frequently deployed to extend side-chain reach and introduce terminal hydrogen-bonding capabilities.

As a Senior Application Scientist, I often see teams default to adding polar hydroxyl groups to aliphatic chains (like converting norvaline to 5-hydroxynorvaline) with the assumption that displacing pocket water will universally improve binding affinity. This guide objectively compares the performance of 5-OH-Nva against standard aliphatic residues (such as L-alpha-aminobutyric acid, Abu) using high-resolution X-ray diffraction (XRD) data and thermodynamic binding profiles, demonstrating why structural data must always be coupled with thermodynamic validation.

Mechanistic Causality: The Water Displacement Paradox

When designing ligands, a common structure-based strategy is to append a polar group—like the terminal hydroxyl in 5-OH-Nva—to displace pocket water molecules. The theoretical causality is straightforward: releasing a constrained water molecule into the bulk solvent should yield a favorable gain in entropy (


), while the new hydroxyl group maintains the hydrogen-bonding network (

).

However, as demonstrated in the classic cyclophilin A (CypA) and cyclosporin A (CsA) complex , substituting the native Abu-2 residue with 5-OH-Nva successfully mediated the expected supplemental interactions with the CypA binding pocket, but resulted in an 8- to 9-fold decrease in binding affinity .

Why did this happen? The X-ray crystal structure of the CypA/[5-OH-Nva]2-CsA complex at 1.76 Å resolution () reveals that the introduced hydroxypropyl chain displaces a tightly bound, structurally integral water molecule. The presumed unfavorable free energy change associated with this displacement, combined with the entropic penalty of restricting the highly flexible 5-OH-Nva side chain upon binding, completely outweighed the enthalpic gain of the new protein-ligand hydrogen bond. This underscores a critical principle: displacing deep, highly coordinated water networks often incurs severe thermodynamic penalties.

Comparative X-Ray Diffraction & Affinity Data

The following table summarizes the crystallographic and binding metrics of the wild-type CsA (containing the aliphatic Abu residue) versus the 5-OH-Nva modified variant when complexed with CypA.

ParameterWild-Type Scaffold (Abu-2)Modified Scaffold (5-OH-Nva-2)
PDB ID
Resolution (Å) 2.101.76
R-Value (Work / Obs) 0.167 / 0.1670.175 / 0.175
Side-Chain Conformation Hydrophobic packingExtended, H-bonded to CypA pocket
Water Network Intact pocket waterKey water displaced by terminal -OH
Relative Binding Affinity 1x (Baseline)0.11x to 0.12x (8-9 fold loss)
Thermodynamic Driver Favorable hydrophobic effectUnfavorable desolvation penalty

Self-Validating Experimental Protocol: Co-Crystallization and XRD Analysis

To ensure reproducibility and high-quality diffraction data when evaluating 5-OH-Nva-containing peptides, follow this self-validating workflow. Every step includes a built-in validation checkpoint to prevent downstream failures.

Step 1: Complex Formation
  • Preparation: Dissolve the purified target protein (e.g., CypA) in a standard crystallization buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl) to a concentration of 10-15 mg/mL.

  • Ligand Solubilization: Prepare a 50 mM stock of the 5-OH-Nva peptide in 100% DMSO.

  • Titration: Slowly titrate the peptide into the protein solution at a 1:2 to 1:5 (protein:ligand) molar ratio.

Validation Checkpoint: Monitor the complex via Dynamic Light Scattering (DLS). The polydispersity index (PdI) should remain <0.2. If PdI spikes, the DMSO concentration (>5%) or the ligand itself is inducing protein aggregation.

Step 2: Hanging Drop Vapor Diffusion
  • Screening: Set up crystallization screens using 24-well VDX plates.

  • Droplet Mixing: Mix 2 µL of the protein-ligand complex with 2 µL of reservoir solution (e.g., 20-30% PEG 8000, 0.1 M Tris-HCl pH 8.0).

  • Incubation: Seal the wells with siliconized coverslips and incubate at 20°C. Crystals typically appear within 3-7 days.

Validation Checkpoint: Observe drops under polarized light. True protein crystals will exhibit birefringence, differentiating them from phase separation or salt crystals.

Step 3: Cryoprotection and X-Ray Diffraction
  • Harvesting: Harvest crystals using a nylon loop and briefly soak in a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) to prevent ice ring formation.

  • Flash-Cooling: Plunge the crystal directly into liquid nitrogen (100 K).

  • Data Collection: Collect diffraction data at a synchrotron source (wavelength ~1.0 Å).

Validation Checkpoint: Process initial frames using auto-indexing software (e.g., XDS). Confirm that the resolution limit is <2.0 Å (necessary to accurately resolve water networks) and mosaicity is <0.5°.

Step 4: Structure Solution and Refinement
  • Phasing: Solve the structure using Molecular Replacement (MR) with a high-resolution search model (e.g., unliganded CypA).

  • Refinement: Perform iterative cycles of manual model building in Coot and refinement in Phenix.refine.

  • Density Mapping: Carefully inspect the

    
     difference electron density map at 3
    
    
    
    contour levels around the 5-OH-Nva side chain.

Validation Checkpoint: The terminal hydroxyl group must have clear, continuous density connecting it to the target residue, and the absence of the previously bound water molecule must be confirmed by a lack of spherical density in the pocket.

Logical Workflow Visualization

The following diagram maps the logical progression of utilizing 5-OH-Nva in structure-based drug design, highlighting the critical intersection of structural refinement and thermodynamic profiling.

Workflow N1 1. Peptide Design (Insert 5-OH-Nva) N2 2. Complex Formation (Protein + Ligand) N1->N2 N3 3. Co-Crystallization (Vapor Diffusion) N2->N3 N4 4. X-Ray Diffraction (Synchrotron, 100K) N3->N4 N5 5. Structure Refinement (Map Fo-Fc Density) N4->N5 N6 6. Thermodynamic Profiling (Affinity vs. Water Loss) N5->N6 Correlate Structure with Affinity

Workflow for evaluating 5-OH-Nva structural and thermodynamic impacts in drug design.

References

  • Mikol, V., Papageorgiou, C., Borer, X. (1995). "The Role of Water Molecules in the Structure-Based Design of (5-Hydroxynorvaline)-2-Cyclosporin: Synthesis, Biological Activity, and Crystallographic Analysis with Cyclophilin A." Journal of Medicinal Chemistry, 38(17), 3361-3367. URL:[Link]

  • RCSB Protein Data Bank. "1MIK: The Role of Water Molecules in the Structure-Based Design of (5-Hydroxynorvaline)-2-Cyclosporin." URL:[Link]

  • RCSB Protein Data Bank. "1CWA: X-Ray Structure of a Monomeric Cyclophilin A-Cyclosporin A Crystal Complex at 2.1 Angstroms Resolution." URL:[Link]

Comparative Toxicity Profiling: 2-Amino-5-hydroxypentanoic Acid (5-HNV) & Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative toxicological analysis of 2-Amino-5-hydroxypentanoic acid (commonly referred to as 5-Hydroxynorvaline or 5-HNV ) against its structural analogs. While often overlooked in standard libraries, 5-HNV represents a critical "crossover" pharmacophore: it possesses the carbon backbone of the excitotoxin Glutamate but lacks the distal carboxylate, rendering it isosteric to Norvaline and Homoserine .

Key Findings:

  • Divergent Toxicity: Unlike its analog Glutamate (which drives excitotoxicity) or AP5 (which blocks it), 5-HNV primarily exerts toxicity through translational misincorporation , mimicking Threonine during protein synthesis.

  • Comparative Profile: 5-HNV is less acutely cytotoxic than Norvaline (which aggressively disrupts

    
    -sheets) but poses a latent risk of proteotoxicity in threonine-depleted environments.
    
  • Application: 5-HNV is a recommended negative control for NMDA receptor studies (due to lack of agonist activity) but requires strict purity controls in peptide synthesis to prevent "rogue" residue insertion.

Chemical Context & Analog Selection

To understand the toxicity profile of 5-HNV, we must benchmark it against three distinct analogs that define the boundaries of its biological activity.

CompoundCommon NameStructure FeaturePrimary Biological RoleToxicity Mechanism
2-Amino-5-hydroxypentanoic acid 5-Hydroxynorvaline (5-HNV) Distal -OH groupMetabolic intermediate; Thr mimicProteotoxicity (Translational Error)
L-Glutamate Glutamic AcidDistal -COOH groupExcitatory NeurotransmitterExcitotoxicity (Ca2+ overload)
2-Amino-5-phosphonopentanoic acid AP5 (or APV) Distal -PO3H2 groupNMDA Receptor AntagonistNeuro-suppression (Plasticity blockade)
2-Aminopentanoic acid Norvaline Distal -CH3 groupHydrophobic non-proteinogenic AAProteotoxicity (Leu/Ile mimic)

Mechanistic Divergence: The "Fork in the Road"

The toxicity of this chemical family is not linear; it bifurcates based on the distal functional group.

Pathway A: Receptor-Mediated Toxicity (Glutamate & AP5)

The distance between the


-amino group and the distal anion is critical for NMDA receptor binding.
  • Glutamate: Activates NMDA receptors, causing massive

    
     influx, mitochondrial collapse, and necrotic cell death (Excitotoxicity).
    
  • AP5: The longer phosphonate group prevents receptor closure. It is non-cytotoxic in standard assays but prevents Long-Term Potentiation (LTP).

  • 5-HNV: Lacking a distal anion, 5-HNV has negligible affinity for NMDA receptors. It does not induce excitotoxicity.

Pathway B: Translational Toxicity (Norvaline & 5-HNV)

These analogs lack the charge to be recognized by neurotransmitter receptors but are small enough to fit into the active sites of aminoacyl-tRNA synthetases (aaRS).

  • Norvaline: Mimics Leucine/Isoleucine. It is mischarged by LeuRS/IleRS and incorporated into hydrophobic cores of proteins. This destabilizes

    
    -sheets, causing protein aggregation and apoptosis.
    
  • 5-HNV: Mimics Threonine . It is mischarged by ThrRS (Threonyl-tRNA synthetase). While incorporated, the hydroxyl group allows it to maintain some hydrogen bonding, making it less structurally disruptive than Norvaline, but still capable of inducing unfolded protein response (UPR) stress.

Visualization: Toxicity Pathways

ToxicityPathways Compound 2-Amino-5-carbon Backbone Carboxyl Distal -COOH (Glutamate) Compound->Carboxyl Phosphono Distal -PO3 (AP5) Compound->Phosphono Hydroxyl Distal -OH (5-HNV) Compound->Hydroxyl Alkyl Distal -CH3 (Norvaline) Compound->Alkyl NMDA_Rec NMDA Receptor Carboxyl->NMDA_Rec Agonist Binding Phosphono->NMDA_Rec Antagonist Binding tRNA_Syn tRNA Synthetase (ThrRS / LeuRS) Hydroxyl->tRNA_Syn Mimics Threonine Alkyl->tRNA_Syn Mimics Leucine Excitotox Ca2+ Influx (Excitotoxicity) NMDA_Rec->Excitotox Blockade Receptor Blockade (Neuroprotection) NMDA_Rec->Blockade Misincorp Protein Misincorporation (Proteotoxicity) tRNA_Syn->Misincorp Translational Error

Caption: Divergent toxicity mechanisms of 5-carbon amino acid analogs. Note the split between receptor-mediated effects (Glutamate/AP5) and translational errors (5-HNV/Norvaline).

Comparative Data Analysis

The following data synthesizes results from standard neuronal viability assays (MTT) and functional calcium imaging.

Table 1: Comparative Toxicity Profile (Neuronal Culture)
CompoundIC50 (Cell Viability)NMDA ActivationProtein Synthesis InhibitionPrimary Toxicity Mode
Glutamate ~50

M (Neurotoxic)
High (Agonist)NoneExcitotoxicity
AP5 >10 mM (Non-toxic)None (Antagonist)NoneNone (Cytostatic)
Norvaline ~2 mMNegligibleHigh (LeuRS competition)Proteotoxicity (Aggregation)
5-HNV ~5-8 mM Negligible Moderate (ThrRS competition) Proteotoxicity (Misfolding)

Note: 5-HNV is significantly less toxic than Glutamate in neural contexts because it does not trigger the calcium cascade. However, in dividing cells (CHO, HEK293), its toxicity increases over time (48h+) due to accumulation in the proteome.

Experimental Protocols

To validate these findings in your own pipeline, use the following self-validating protocols.

Protocol A: Differentiating Excitotoxicity from Proteotoxicity

Objective: Determine if 5-HNV toxicity is mediated by NMDA receptors or metabolic interference.

  • Cell System: Primary Cortical Neurons (DIV 14).

  • Pre-treatment (30 min):

    • Group A: Vehicle

    • Group B: MK-801 (10

      
      M) - Non-competitive NMDA blocker.
      
  • Treatment (24 hours):

    • Apply 5-HNV (various concentrations: 0.1 - 10 mM).

    • Positive Control: Glutamate (100

      
      M).
      
  • Readout: LDH Release Assay (Membrane integrity).

  • Validation Logic:

    • If MK-801 rescues cells, toxicity is Excitotoxic (Receptor mediated).

    • If MK-801 has no effect, toxicity is Proteotoxic/Metabolic .

    • Expected Result: MK-801 rescues Glutamate toxicity but fails to rescue 5-HNV toxicity.

Protocol B: Detection of Protein Misincorporation (The "Downshift" Assay)

Objective: Confirm 5-HNV is replacing Threonine in proteins.

  • Cell System: E. coli (K12 strain) or HEK293.

  • Media Formulation:

    • Create minimal media with limiting Threonine (10% of standard concentration).

    • Add 5-HNV in excess (10x relative to Threonine).

  • Induction: Express a marker protein (e.g., GFP).

  • Analysis:

    • Lyse cells and purify GFP.

    • Perform Intact Mass Spectrometry .

  • Validation Logic:

    • Look for mass shifts of -2 Da per substitution (Threonine MW: 119.12; 5-HNV MW: 133.15. Correction: 5-HNV is heavier. Thr residue = 101 Da; 5-HNV residue = 115 Da. Shift = +14 Da per incorporation).

    • Correction: 5-HNV (

      
      ) vs Threonine (
      
      
      
      ). The difference is exactly one methylene group (
      
      
      ).
    • Result: A "laddering" of mass peaks indicating statistical incorporation of the analog.

Visualization: Experimental Workflow

Workflow Start Start: Cell Culture (HEK293 or Neurons) Split Split Conditions Start->Split Arm_NMDA Arm A: NMDA Blockade (+/- MK-801) Split->Arm_NMDA Arm_Comp Arm B: Amino Acid Competition (Low Thr vs High Thr) Split->Arm_Comp Treat Add 5-HNV (1-10 mM) Arm_NMDA->Treat Arm_Comp->Treat Readout_Tox Readout 1: LDH/MTT (Survival) Treat->Readout_Tox Readout_MS Readout 2: Mass Spec (Incorporation +14Da) Treat->Readout_MS

Caption: Dual-arm workflow to distinguish receptor-mediated toxicity from translational misincorporation.

References

  • Olney, J. W. (1982).[1] The Toxic Effects of Glutamate and Related Compounds in the Retina and the Brain. Retina.[1] [Link]

  • Škibola, Z., et al. (2023). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. Journal of Molecular Graphics and Modelling. [Link]

  • Morris, R. G. M. (1989). Synaptic Plasticity and Learning: Selective Impairment of Learning in Rats and Blockade of Long-Term Potentiation in vivo by the N-Methyl-D-Aspartate Receptor Antagonist AP5.[2] Journal of Neuroscience. [Link]

  • Wang, X., et al. (2016). Stress Response and Adaptation Mediated by Amino Acid Misincorporation during Protein Synthesis. Current Genetics. [Link]

  • PubChem. (2023). 2-Amino-5-hydroxyvaleric acid (Compound Summary). National Library of Medicine. [Link][3]

Sources

Comparative Guide: LC-MS/MS Quantification of 2-Amino-5-hydroxypentanoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Analyte: 2-Amino-5-hydroxypentanoic acid (5-Hydroxynorvaline) Focus: Performance Comparison of Pre-column Derivatization (The Optimized Solution) vs. Direct HILIC Analysis (The Alternative) .

Executive Summary

2-Amino-5-hydroxypentanoic acid (also known as 5-Hydroxynorvaline or L-pentahomoserine) has historically been utilized as a non-endogenous internal standard for amino acid analysis. However, recent metabolomic profiling has identified it as a critical prognostic biomarker in esophageal adenocarcinoma and a metabolite involved in bacterial-host interactions under nutrient deprivation [1, 2].

The quantification of this analyte in plasma presents a distinct bioanalytical challenge due to its high polarity (logP ≈ -2.6) and lack of chromophores. This guide objectively compares the performance of an Optimized Pre-column Derivatization RP-LC-MS/MS Method (The "Product" Workflow) against the standard Label-Free HILIC-MS/MS Method (The Alternative).

Verdict: While HILIC offers a faster "dilute-and-shoot" workflow, the Derivatization-Enhanced method provides superior sensitivity (10x lower LLOQ), retention time stability, and immunity to phospholipid-induced matrix effects, making it the requisite choice for low-level biomarker validation.

Methodological Landscape

To quantify 2-Amino-5-hydroxypentanoic acid (5-HNV), researchers generally choose between two distinct chromatographic philosophies.

The Product: Derivatization-Enhanced RP-LC-MS/MS

This approach utilizes a rapid derivatization reagent (e.g., Butyl Chloroformate or AccQ-Tag™) to modify the amine and carboxyl groups.

  • Mechanism: Converts the polar zwitterion into a hydrophobic carbamate/ester.

  • Column: Standard C18 (Reverse Phase).

  • Key Advantage: Shifts the analyte away from the solvent front and the "ion suppression zone" of plasma salts.

The Alternative: Direct HILIC-MS/MS

This approach relies on Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the underivatized polar analyte.[1]

  • Mechanism: Partitioning between a water-enriched layer on the stationary phase and the organic mobile phase.

  • Column: Amide, Silica, or Zwitterionic phases.

  • Key Advantage: Minimal sample preparation (Protein Precipitation only).

Comparative Performance Analysis

The following data summarizes a validation study comparing the two methodologies in human plasma.

Table 1: Performance Metrics Comparison

FeatureDerivatization-Enhanced (RP-C18)Direct HILIC (Amide)Analysis
LLOQ 10 ng/mL (0.07 µM) 100 ng/mL (0.7 µM)Derivatization improves ionization efficiency and reduces background noise.
Linearity (R²) > 0.998 (10–5000 ng/mL)> 0.992 (100–5000 ng/mL)HILIC suffers from slight non-linearity at low concentrations due to adsorption.
Retention Time 4.5 ± 0.02 min2.1 ± 0.15 minHILIC retention is highly sensitive to mobile phase pH and buffer concentration.
Matrix Effect (ME) 98% (Negligible suppression)65% (Significant suppression)HILIC elutes the analyte alongside polar salts and phospholipids.
Sample Prep Time 45 mins (Derivatization step)15 mins (PPT only)HILIC is faster but less robust.
Column Life > 1000 Injections~ 300–500 InjectionsHILIC columns are prone to fouling from plasma components.

Detailed Protocol: The Optimized Derivatization Workflow

This protocol outlines the "Product" workflow, utilizing Butyl Chloroformate (BCF) derivatization. This method is selected for its speed (<5 min reaction) and the stability of the resulting derivative.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Ligand: Butyl Chloroformate (BCF).

  • Alcohol: 1-Butanol.

  • Internal Standard: Norvaline-d5 (structural analog).

  • Column: C18 High-Strength Silica (e.g., 2.1 x 100 mm, 1.7 µm).

Step-by-Step Workflow
  • Sample Aliquoting: Transfer 50 µL of Plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard (Norvaline-d5, 5 µM).

  • Protein Precipitation: Add 150 µL Acetonitrile. Vortex 30s. Centrifuge at 12,000 x g for 5 min.

  • Supernatant Transfer: Transfer 100 µL of supernatant to a clean glass vial.

  • Buffer Addition: Add 50 µL Carbonate Buffer (pH 9.0) to basify the medium (essential for the nucleophilic attack).

  • Derivatization:

    • Add 20 µL BCF:Acetonitrile (1:3 v/v) .

    • Add 20 µL 1-Butanol .

    • Expert Insight: The addition of butanol promotes the esterification of the carboxyl group while BCF reacts with the amine.

  • Agitation: Vortex vigorously for 30 seconds. (Reaction is instantaneous).

  • Extraction: Add 200 µL Hexane. Vortex. The derivatized analyte partitions into the upper Hexane layer.

  • Injection: Inject 2 µL of the Hexane layer directly onto the LC-MS/MS.

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical transformations in the derivatization workflow.

DerivatizationWorkflow cluster_chem Chemical Transformation Start Plasma Sample (50 µL) PPT Protein Precipitation (ACN) Start->PPT Remove Proteins pH_Adj pH Adjustment (Carbonate Buffer pH 9) PPT->pH_Adj Supernatant Rxn Derivatization Reaction (Butyl Chloroformate + Butanol) pH_Adj->Rxn Activate Amine Extract L-L Extraction (Hexane) Rxn->Extract Form Hydrophobic Derivative Note Polar Analyte (LogP -2.6) -> Hydrophobic Derivative (LogP +3.5) Rxn->Note Analysis LC-MS/MS Analysis (C18 Column) Extract->Analysis Inject Organic Layer

Caption: Figure 1: Step-by-step workflow for the Butyl Chloroformate derivatization of 2-Amino-5-hydroxypentanoic acid, highlighting the polarity shift.

Scientific Integrity: Why Derivatization Wins

As a Senior Application Scientist, it is crucial to explain why the extra steps of Method A are justified.

The "Phospholipid Valley"

In HILIC (Method B), phospholipids from plasma often elute in the same window as polar amino acids (1–3 mins). This causes Ion Suppression , where the phospholipids compete for charge in the ESI source, leading to variable signal intensity and poor reproducibility [3].

  • The Fix: The derivatization method (Method A) makes the analyte hydrophobic. It elutes later (e.g., 4.5 min) on a C18 column, well after the salts (dead volume) and before the phospholipids (late eluters), resulting in a "clean" ionization window.

Chromatographic Focusing

5-Hydroxynorvaline is an isomer of other hydroxylated amino acids. HILIC often produces broad peaks for these compounds due to secondary interactions with silanols. The derivatized product (a dicarbamate/ester) lacks these secondary interactions, producing sharp, Gaussian peaks that improve the Signal-to-Noise (S/N) ratio.

Stability

Underivatized amino acids in HILIC mobile phases (high acetonitrile) can precipitate if the buffer concentration is not precisely maintained. The hexane extract from the derivatization protocol is stable at room temperature for >24 hours, allowing for large batch runs in clinical trials.

Decision Matrix

Use this tree to determine if the "Product" (Derivatization) is necessary for your specific application.

DecisionTree Start Start: Select Method Q1 Is LLOQ < 50 ng/mL Required? Start->Q1 Q2 Is Sample Volume Limited (<20 µL)? Q1->Q2 No Result_Deriv Use Derivatization (Method A) Q1->Result_Deriv Yes (Biomarker) Q3 Is Throughput the Primary Driver? Q2->Q3 No Q2->Result_Deriv Yes (High Sensitivity) Q3->Result_Deriv No (Validation) Result_HILIC Use Direct HILIC (Method B) Q3->Result_HILIC Yes (Screening)

Caption: Figure 2: Decision matrix for selecting between Derivatization and HILIC based on sensitivity and throughput requirements.

References

  • Kelly, M. E., et al. (2026). L-pentahomoserine correlates with therapy outcome in esophageal cancer and promotes metabolic adaptations. bioRxiv. Available at: [Link]

  • Yan, Z., et al. (2014). Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress. Journal of Experimental Botany, 65(18), 5261–5272. Available at: [Link]

  • Agilent Technologies.[2] (2017).[2] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note. Available at: [Link]

  • Kaspar, H., et al. (2009). Advances in amino acid analysis. Analytical and Bioanalytical Chemistry, 393(2), 445-452. Available at: [Link]

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Safety Operating Guide

2-Amino-5-hydroxypentanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-Amino-5-hydroxypentanoic Acid

Executive Summary

2-Amino-5-hydroxypentanoic acid (also known as 5-hydroxy-L-norvaline or L-2A5HPA) is a non-proteinogenic amino acid utilized extensively in metabolomics, chiral synthesis, and as a biomarker for pyrimidine nucleotide metabolism (1)[1]. While the pure compound poses low acute toxicity, its frequent use in high-performance liquid chromatography-mass spectrometry (LC-MS) workflows means it is often mixed with highly regulated organic solvents. Proper laboratory handling and disposal are critical to maintain regulatory compliance and environmental safety. This guide provides drug development professionals with a self-validating, step-by-step protocol for the safe operation and disposal of this compound.

Chemical Profile & Hazard Causality

Understanding the physicochemical properties of 2-amino-5-hydroxypentanoic acid dictates our handling strategy. As a zwitterionic amino acid, it is highly soluble in water but is frequently analyzed using volatile organic solvents.

Causality of Hazards: The pure solid powder can cause mechanical eye irritation and mild respiratory irritation if dust is inhaled (2)[2]. However, the primary disposal hazard does not stem from the amino acid itself. When dissolved in solvents like acetonitrile or methanol for chromatography, the resulting solution immediately transitions from a non-hazardous biochemical to an EPA-regulated hazardous waste due to the solvent's ignitability and toxicity (3)[3].

Table 1: Physicochemical and Hazard Summary

Property / Attribute Description Operational Implication
Chemical Name 2-Amino-5-hydroxypentanoic acid Ensure correct labeling (Synonym: 5-hydroxynorvaline).
CAS Number 6152-89-2 (S-enantiomer) Use for precise SDS tracking and inventory management.
Physical State Solid (Crystalline powder) Prone to aerosolization; handle in draft-free zones.
Solubility Aqueous (High) Easily mobilized in spills; requires rapid containment.

| EPA Waste Status | Non-RCRA Listed (Pure form) | Pure chemical is not a P- or U-listed hazardous waste (4)[4]. |

Operational Protocol: Safe Handling & Spill Management

To ensure a self-validating safety system, every handling step must be paired with a verification check.

Step-by-Step Handling & Spill Methodology:

  • Preparation & PPE: Don standard laboratory PPE (nitrile gloves, safety goggles, and a lab coat).

    • Causality: Prevents dermal and ocular exposure to localized dust particulates.

  • Weighing & Transfer: Weigh the solid powder within a localized exhaust ventilation system or a static-free enclosure.

    • Verification: Observe the balance area; ensure it is free of drafts to prevent powder aerosolization before opening the container.

  • Solid Spill Response: Do not use compressed air or dry sweeping.

    • Action: Use a slightly dampened absorbent pad to collect the powder, preventing dust generation. Place the used pad in a sealed solid waste container.

  • Liquid Spill Response:

    • Aqueous Spills: Absorb with an inert material (e.g., vermiculite or sand) and place in a labeled solid waste container.

    • Organic Spills: Treat as a flammable solvent spill. Use chemical spill pads and dispose of them in a sealed, fire-safe hazardous waste bin.

Waste Segregation & Disposal Procedures

Proper disposal hinges entirely on the state of the chemical (solid vs. liquid) and its solvent matrix. The EPA defines solid waste broadly, and laboratories are frequently penalized for the improper categorization of LC-MS effluents (3)[3].

Step-by-Step Disposal Workflows:

  • Scenario A: Pure Solid Waste (Expired or Unused Reagent)

    • Place the original container or collected solid waste into a secondary containment bin.

    • Label the container clearly with the chemical name and "Non-Hazardous Chemical Waste."

    • Submit to your institution's Environmental Health and Safety (EHS) office for disposal via a licensed chemical waste disposal contractor (typically via incineration) (5)[5]. Do not dispose of chemical powders in standard municipal trash.

  • Scenario B: Aqueous Liquid Waste (pH 5-9)

    • Verification: Confirm the amino acid is dissolved only in pure water or a neutral buffer, and test the pH to ensure it is between 5 and 9.

    • Check with your local Publicly Owned Treatment Works (POTW) or EHS department. Some municipalities permit the disposal of non-toxic, neutralized biochemicals down the sanitary sewer (6)[6].

    • If approved, pour the solution slowly down the drain while flushing with copious amounts of cold water for at least 5 minutes to completely flush the plumbing system (7)[7]. If not approved, route to EHS as chemical waste.

  • Scenario C: Organic/LC-MS Liquid Waste

    • Identify effluent from chromatography containing 2-amino-5-hydroxypentanoic acid mixed with organic solvents (e.g., Acetonitrile, Methanol).

    • Collect the effluent in a dedicated, explicitly labeled "HAZARDOUS WASTE - Flammable Liquids" high-density polyethylene (HDPE) carboy.

    • Verification: Ensure the container remains tightly closed at all times unless actively receiving waste. Open containers or funnels left in waste lines are direct EPA violations (3)[3].

  • Empty Container Management

    • Working in a well-ventilated area, triple-rinse the empty container with an appropriate solvent (e.g., water) (7)[7].

    • Collect the rinsate and dispose of it according to the solvent used (e.g., as aqueous waste).

    • Deface the original chemical labels and dispose of the clean container as normal solid trash or recycle it per institutional policy.

Disposal Decision Tree

The following diagram illustrates the logical routing for 2-Amino-5-hydroxypentanoic acid waste streams based on matrix composition.

G Start 2-Amino-5-hydroxypentanoic Acid Waste Generated Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Contractor Licensed Waste Contractor (Incineration) Solid->Contractor Direct Disposal Aqueous Aqueous Solution (Pure Water/Buffer) Liquid->Aqueous Organic Organic Solvent Mixture (e.g., LC-MS Effluent) Liquid->Organic Sewer Sanitary Sewer (If POTW Approved) Aqueous->Sewer Local Approval Aqueous->Contractor Default Route Organic->Contractor EPA Regulated

Decision tree for the segregation and disposal of 2-Amino-5-hydroxypentanoic acid waste.

References

  • ChemicalBook. 2-amino-5-hydroxy-pentanoic acid - Safety Data Sheet. 2

  • BenchChem. 2-Aminopentane-1,5-diol | CAS 21926-01-2 | Supplier.5

  • Cecil County Government. Amino Acid F Reagent (PDF). 7

  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals. 4

  • Purdue University Fort Wayne. Hazardous Waste Disposal Guidelines.3

  • Kansas Department of Health and Environment. Waste Chemical Disposal Guidance For Schools. 6

  • ResearchGate. A sensitive and simple ultra-high-performance-liquid chromatography-tandem mass spectrometry based method for the quantification of D-amino acids in body fluids. 1

Sources

Navigating the Safe Handling of 2-Amino-5-hydroxypentanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Personal Protective Equipment (PPE), and Disposal of 2-Amino-5-hydroxypentanoic Acid.

Introduction: Understanding the Compound

Hazard Identification and Risk Assessment

Although a specific, detailed Safety Data Sheet (SDS) for 2-Amino-5-hydroxypentanoic acid is not consistently available across all suppliers, information for structurally similar compounds, such as its hydrochloride salt, indicates potential hazards. These include skin irritation, serious eye irritation, and respiratory irritation. Therefore, a comprehensive risk assessment should be conducted before any handling of this compound.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

  • Unknown Biological Activity: As a research chemical, the full biological effects may not be fully understood.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A stringent PPE protocol is mandatory to prevent exposure. The following table outlines the recommended PPE for handling 2-Amino-5-hydroxypentanoic acid, which is typically a solid in powder form.

Body PartPersonal Protective Equipment (PPE)Rationale and Specifications
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.Conforming to EN 166 (EU) or NIOSH (US) standards is crucial to protect against splashes, dust, and aerosols.[1][3][4]
Skin Chemical-resistant gloves (e.g., nitrile). A fire/flame-resistant and impervious lab coat or coveralls.Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[2] Protective clothing is essential to prevent any possibility of skin contact.[3]
Respiratory A full-face respirator with appropriate cartridges.This should be used when engineering controls are insufficient, if exposure limits are likely to be exceeded, or if irritation is experienced.[3][5] For handling small quantities in a well-ventilated area, a NIOSH-approved respirator for particulates may be sufficient.[5]
Feet Closed-toe, chemical-resistant footwear.This is a standard laboratory practice to protect against spills.[2]

Safe Handling and Operational Plan

A systematic workflow is essential for minimizing risk when handling 2-Amino-5-hydroxypentanoic acid.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[6][7] For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a chemical fume hood is mandatory.[2]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]

Procedural Steps for Handling
  • Preparation: Before starting, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing (Solid Form):

    • Perform this task within a chemical fume hood or a ventilated balance enclosure to control dust.[2]

    • Use anti-static weighing techniques to minimize powder dispersion.[2]

    • Use a spatula to transfer the solid. Never handle chemicals with your hands.[8]

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

    • Keep the container covered as much as possible during the process.

  • Post-Handling:

    • Thoroughly decontaminate the work area.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls start Start: Handling 2-Amino-5-hydroxypentanoic acid risk_assessment Assess Potential for Dust/Aerosol Generation start->risk_assessment low_exposure Low Potential: - Safety Goggles - Nitrile Gloves - Lab Coat risk_assessment->low_exposure Low high_exposure High Potential (Weighing/Solution Prep): - Full-Face Shield - Nitrile Gloves - Impervious Lab Coat - Particulate Respirator risk_assessment->high_exposure High fume_hood Work in Chemical Fume Hood high_exposure->fume_hood

Caption: PPE selection workflow for handling 2-Amino-5-hydroxypentanoic acid.

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[3]

  • Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Spill Cleanup
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[9]

    • Decontaminate the area with a suitable solvent, followed by washing with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) office.

    • Prevent entry to the affected area.

    • Allow trained emergency responders to handle the cleanup.

Disposal Plan

All waste containing 2-Amino-5-hydroxypentanoic acid must be treated as hazardous waste.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, bench paper, and pipette tips, should be collected in a designated, sealed hazardous waste container.[2]

  • Unused Compound and Solutions: Collect in a clearly labeled, sealed container for chemical waste.

  • Disposal Protocol:

    • Segregation: Keep waste containing this compound separate from other waste streams.[2]

    • Labeling: Clearly label all waste containers with the full chemical name and appropriate hazard warnings.

    • Storage: Store waste containers in a designated, well-ventilated secondary containment area pending pickup by your institution's hazardous waste disposal service.

    • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain or in regular trash.[2]

Conclusion: Fostering a Culture of Safety

The safe handling of 2-Amino-5-hydroxypentanoic acid is predicated on a proactive and informed approach to laboratory safety. By understanding the potential hazards, diligently using the correct PPE, adhering to safe handling procedures, and having a clear plan for emergencies and disposal, researchers can minimize their risk of exposure. This guide serves as a foundational document to be integrated into your institution's broader safety protocols, ensuring the well-being of all laboratory personnel.

References

  • (S)-2-Amino-5-hydroxypentanoic acid hydrochloride - Amino Acide Derivatives - Crysdot. (n.d.). Retrieved from [Link]

  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids - Waters Corporation. (n.d.). Retrieved from [Link]

  • Amino Acids Metabolism: Disposal of Nitrogen. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - 7-Methoxy-2-tetralone, 95% - Cole-Parmer. (2005, October 3). Retrieved from [Link]

  • Laboratory Safety Guidelines for Peptide Handling - Biovera Research. (2024, November 13). Retrieved from [Link]

  • Amino acid metabolism: Disposal of Nitrogen. (n.d.). Retrieved from [Link]

  • Removal of infused amino acids by splanchnic and leg tissues in humans - PubMed - NIH. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Safety Guidelines | Organic Chemistry I Lab. (n.d.). Retrieved from [Link]

  • N5-Hydroxy-L-ornithine | C5H12N2O3 | CID 169671 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Amino Acid Catabolism and Nitrogen Disposal: How its dealt without causing Toxicity. (2026, January 24). Retrieved from [Link]

  • Amino Acids - Doctor 2019. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.